molecular formula C9H8O B1664563 2-Methylbenzofuran CAS No. 4265-25-2

2-Methylbenzofuran

Numéro de catalogue: B1664563
Numéro CAS: 4265-25-2
Poids moléculaire: 132.16 g/mol
Clé InChI: GBGPVUAOTCNZPT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Methylbenzofuran has been quantitated in water sample by the headspace solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS).>2-Methylcumarone belongs to the class of organic compounds known as benzofurans. These are organic compounds containing a benzene ring fused to a furan. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom. 2-Methylcumarone is considered to be a practically insoluble (in water) and relatively neutral molecule. 2-Methylcumarone has been primarily detected in feces. Within the cell, 2-methylcumarone is primarily located in the membrane (predicted from logP).>2-Methylcumarone is a member of benzofurans.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-methyl-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O/c1-7-6-8-4-2-3-5-9(8)10-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGPVUAOTCNZPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40863353
Record name 2-Methyl-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40863353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Burnt phenolic aroma
Record name 2-Methylbenzofuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2082/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble to insoluble in water, Soluble (in ethanol)
Record name 2-Methylbenzofuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2082/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.052-1.057
Record name 2-Methylbenzofuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2082/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

4265-25-2, 25586-38-3
Record name 2-Methylbenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4265-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylbenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004265252
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzofuran, methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025586383
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40863353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylbenzofuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.045
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHYLBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X3183BZ3X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 2-Methylbenzofuran: Chemical Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbenzofuran, also known as 2-methylcumarone, is an aromatic organic compound characterized by a fused benzene and furan ring system with a methyl substituent at the 2-position of the furan ring.[1] This heterocyclic motif is a key structural component in numerous natural products and synthetic compounds that exhibit a wide range of biological activities.[2][3] As a result, this compound and its derivatives are of significant interest in medicinal chemistry, pharmacology, and materials science.[2] It serves as a valuable intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, spectroscopic data, synthesis, and reactivity of this compound.

Chemical Structure and Identifiers

The chemical structure of this compound consists of a benzofuran core, where a benzene ring is fused to a furan ring, with a methyl group attached to the carbon at position 2.[1]

Chemical Structure Diagram

Chemical Structure of this compound

IdentifierValue
IUPAC Name 2-methyl-1-benzofuran[4]
Synonyms 2-Methyl-1-benzofuran, 2-Methylcumarone, 2-Methylbenzo[b]furan[1][4]
CAS Number 4265-25-2[4]
Molecular Formula C₉H₈O[4][5]
Molecular Weight 132.16 g/mol
InChI Key GBGPVUAOTCNZPT-UHFFFAOYSA-N[4]
SMILES Cc1cc2ccccc2o1

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1] It possesses a characteristic aromatic or burnt phenolic aroma.[4] A summary of its key physical and chemical properties is presented below.

PropertyValueReference
Physical State Liquid[1]
Appearance Colorless to pale yellow liquid[1]
Odor Aromatic, burnt phenolic[4]
Boiling Point 197-198 °C at 760 mmHg[6]
Density 1.057 g/mL at 25 °C
Refractive Index (n20/D) 1.548 - 1.560[4]
Flash Point 67 °C (152.6 °F) - closed cup
Solubility Practically insoluble in water; soluble in organic solvents like ethanol and acetone.[1][4]
Vapor Pressure 0.583 mmHg at 25 °C (estimated)[6]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of this compound.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is commonly used for the analysis of this compound. The fragmentation pattern provides a characteristic fingerprint for the molecule.

m/zRelative IntensityIon
13199.99[M-H]⁺
13288.65[M]⁺
5119.50C₄H₃⁺
7718.36C₆H₅⁺
10313.77C₇H₃O⁺
Data obtained from GC-MS analysis.[4]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would show characteristic peaks for C-H stretching and bending from the aromatic ring and the methyl group, as well as C-O and C=C stretching vibrations from the furan and benzene rings. FTIR, ATR-IR, and vapor-phase IR spectra are available in spectral databases.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on the benzene ring, the proton on the furan ring, and a characteristic singlet for the methyl group protons.

  • ¹³C NMR: The carbon NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule.[7]

  • ¹⁷O NMR: Oxygen-17 NMR data is also available for this compound.[8]

Synthesis of this compound

Several synthetic routes to this compound and its derivatives have been developed. A notable modern method involves the use of calcium carbide as a safe and cost-effective acetylene source.[9]

Experimental Protocol: Synthesis from Calcium Carbide and Salicylaldehyde p-Tosylhydrazones

This method provides a direct synthesis of 2-methylbenzofurans in good yields.[9]

Materials:

  • Salicylaldehyde p-tosylhydrazone (or substituted derivatives)

  • Calcium carbide (CaC₂)

  • Cuprous chloride (CuCl) (catalyst)

  • Potassium tert-butoxide (tBuOK) (base)

  • N,N-Dimethylformamide (DMF) (solvent)

Procedure:

  • To a reaction vessel, add the salicylaldehyde p-tosylhydrazone, cuprous chloride (CuCl), and potassium tert-butoxide (tBuOK).

  • Add calcium carbide to the mixture.

  • Add DMF as the solvent.

  • Heat the reaction mixture at an elevated temperature.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC).

  • Upon completion, the workup procedure is simple, and the product can be isolated and purified.[9]

This method is advantageous due to the use of readily available and easy-to-handle calcium carbide, avoiding the risks associated with acetylene gas.[9] Other synthetic strategies for the benzofuran core include nickel-catalyzed intramolecular cyclization and acid-catalyzed dehydrative cyclization of α-phenoxy ketones.[10]

Chemical Reactivity

The benzofuran ring system is electron-rich, making it susceptible to electrophilic attack.[11] The reactivity is influenced by the substituents on both the furan and benzene rings.

  • Electrophilic Substitution: The electron-donating nature of the oxygen atom activates the heterocyclic ring towards electrophiles. In this compound, the C2 position is blocked by the methyl group, which itself is weakly electron-donating, further activating the ring.[11]

  • Friedel-Crafts Reactions: this compound can act as a substrate in Friedel-Crafts alkylation and acylation reactions.[12]

  • Oxidation: It can be used as a reactant to synthesize enol derivatives through catalytic oxidation with hydrogen peroxide.[12]

  • Cycloaddition Reactions: The C2-C3 double bond of the furan moiety can potentially participate in cycloaddition reactions.[11]

Biological Activity and Applications

The benzofuran scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in a wide array of biologically active compounds.[2] Derivatives of benzofuran have demonstrated a multitude of pharmacological properties.

  • Pharmacological Potential: The benzofuran family of compounds has shown potential anti-inflammatory, analgesic, anticancer, antimicrobial, and anti-HIV activities.[1][2][3] For instance, 2-methyl-3-phenylbenzofuran derivatives have shown significant potential as anticancer agents.[2]

  • Flavoring Agent: this compound is used as a flavoring agent in food.[4] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that it poses no safety concern at current levels of intake when used for this purpose.[4]

  • Synthetic Intermediate: It is a valuable building block in organic synthesis for the creation of more complex molecules for the pharmaceutical and agrochemical industries.[1][12]

Safety and Handling

This compound is classified as a combustible liquid and can cause skin and serious eye irritation.[4][13] It may also cause respiratory irritation.[4]

GHS Hazard StatementCode
Combustible liquidH227
Causes skin irritationH315
Causes serious eye irritationH319
May cause respiratory irritationH335

Handling and Storage:

  • Personal Protective Equipment: Wear protective gloves, eye protection, and face protection.[13] A dust mask (type N95) may be necessary.

  • Ventilation: Handle in a well-ventilated area to avoid inhalation of vapors.[13][14] Ensure eyewash stations and safety showers are nearby.[13]

  • Storage: Store in a dry, cool, and well-ventilated place in tightly closed containers.[13] Keep away from heat, sparks, open flames, and other sources of ignition.[13]

  • Incompatible Materials: Strong oxidizing agents and strong acids.[13]

First Aid Measures:

  • In case of skin contact: Wash off with soap and plenty of water.[14] If irritation occurs, seek medical advice.[13]

  • In case of eye contact: Rinse cautiously with water for several minutes.[13]

  • If inhaled: Move the person into fresh air.[14]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water.[14]

Always consult the material safety data sheet (MSDS) for complete safety information before handling this chemical.[13][14][15]

References

The Occurrence of 2-Methylbenzofuran in Plant Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbenzofuran is a volatile organic compound belonging to the benzofuran family, a class of heterocyclic compounds consisting of a fused benzene and furan ring.[1] While many benzofuran derivatives are recognized for their significant biological activities, including anti-inflammatory, analgesic, and anticancer properties, the natural distribution and biosynthesis of this compound in the plant kingdom are less comprehensively understood.[1] This technical guide provides an in-depth overview of the current knowledge on the natural occurrence of this compound in plant species, methodologies for its analysis, and a putative biosynthetic pathway. This information is of critical value for researchers in natural product chemistry, pharmacology, and drug development.

Natural Occurrence of this compound

This compound has been identified as a natural volatile compound in a limited number of plant species. Its presence is often associated with the characteristic aroma of the plant material. The primary plant species in which this compound has been reported are detailed below.

Table 1: Quantitative Data on the Natural Occurrence of this compound in Plant Species
Plant Species (Common Name)FamilyPlant PartConcentration RangeReference(s)
Solanum lycopersicum (Tomato)SolanaceaeFruitData not available[2]
Nicotiana tabacum (Tobacco)SolanaceaeLeavesData not available[3]
Coffea spp. (Coffee)RubiaceaeRoasted BeansData not available[4]

Note: While the presence of this compound has been confirmed in these species, peer-reviewed quantitative data on its concentration in different cultivars, tissues, or under various environmental conditions is currently scarce in publicly available literature. The data for coffee often refers to 2-methylfuran, a related but structurally distinct compound.

Experimental Protocols

The analysis of this compound in plant matrices typically involves the extraction of volatile compounds followed by chromatographic separation and mass spectrometric detection. Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is a widely used, sensitive, and solvent-free technique for this purpose.

Key Experiment: Analysis of this compound in Plant Tissue using HS-SPME-GC-MS

This protocol outlines a general procedure for the qualitative and quantitative analysis of this compound in plant samples.

1. Sample Preparation:

  • Fresh plant material (e.g., tomato fruit, tobacco leaves) is harvested and immediately processed or flash-frozen in liquid nitrogen and stored at -80°C to prevent volatile loss.

  • A known weight of the homogenized plant tissue (typically 1-5 g) is placed into a headspace vial (e.g., 20 mL).

  • An internal standard (e.g., deuterated this compound or a compound with similar chemical properties and volatility, such as 2-ethylbenzofuran) is added to the vial at a known concentration to enable accurate quantification.

  • To enhance the release of volatiles from the matrix, a saturated salt solution (e.g., NaCl or CaCl₂) can be added.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad-spectrum affinity for volatile and semi-volatile compounds, including this compound.[5][6]

  • Incubation and Extraction: The vial is incubated at a controlled temperature (e.g., 40-60°C) with agitation for a defined period (e.g., 10-20 minutes) to allow the volatiles to equilibrate in the headspace.[6] The SPME fiber is then exposed to the headspace for a specific extraction time (e.g., 20-30 minutes) to adsorb the analytes.[6]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Desorption: The SPME fiber is inserted into the heated GC inlet (e.g., 250°C) where the adsorbed volatiles are thermally desorbed.

  • Chromatographic Separation: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is typically used for the separation of the volatile compounds. The oven temperature program is optimized to achieve good resolution of the target analyte from other matrix components. A typical program might start at 40°C, hold for 2 minutes, then ramp at 5-10°C/min to 250°C.

  • Mass Spectrometry Detection: A mass spectrometer operating in electron ionization (EI) mode is used for detection. For qualitative analysis, full scan mode (e.g., m/z 40-350) is used to acquire mass spectra, which are then compared to a spectral library (e.g., NIST, Wiley) for identification. For quantitative analysis, selected ion monitoring (SIM) mode is employed, monitoring characteristic ions of this compound (e.g., m/z 132, 131, 103) and the internal standard to enhance sensitivity and selectivity.

4. Quantification:

  • A calibration curve is constructed by analyzing standards of this compound at different concentrations with a constant concentration of the internal standard. The ratio of the peak area of this compound to the peak area of the internal standard is plotted against the concentration of this compound. The concentration of this compound in the plant sample is then determined from this calibration curve.

Signaling Pathways and Biosynthesis

The precise biosynthetic pathway of this compound in plants has not been fully elucidated. However, based on the known biosynthesis of other benzofuran derivatives, such as 2-arylbenzofurans, a putative pathway can be proposed.[7] This pathway likely originates from the well-established phenylpropanoid and acetate-malonate pathways.

Putative Biosynthetic Pathway of this compound

The proposed pathway involves the condensation of a phenylpropanoid-derived precursor with an acetate-derived unit, followed by cyclization and subsequent modifications.

Putative Biosynthetic Pathway of this compound Phenylalanine Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Chalcone_Synthase_like Condensation & Cyclization (Chalcone Synthase-like Enzyme) p_Coumaroyl_CoA->Chalcone_Synthase_like Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA ACC Malonyl_CoA->Chalcone_Synthase_like Intermediate Putative Benzofuran Precursor Chalcone_Synthase_like->Intermediate Reduction Reduction Intermediate->Reduction Methylation Methylation Reduction->Methylation Two_Methylbenzofuran This compound Methylation->Two_Methylbenzofuran

Caption: A putative biosynthetic pathway for this compound in plants.

Pathway Description:

  • Phenylpropanoid Pathway: The pathway initiates with the conversion of phenylalanine to p-coumaroyl-CoA through the action of phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL).

  • Acetate-Malonate Pathway: Acetyl-CoA is converted to malonyl-CoA by acetyl-CoA carboxylase (ACC).

  • Condensation and Cyclization: A chalcone synthase-like enzyme likely catalyzes the condensation of one molecule of p-coumaroyl-CoA with molecules of malonyl-CoA, followed by cyclization to form a benzofuran precursor.

  • Modification Steps: The precursor undergoes a series of modifications, including reduction and methylation, to yield this compound. The exact order and nature of these final steps require further investigation.

Experimental Workflow for Biosynthetic Pathway Elucidation

Experimental Workflow for Biosynthetic Pathway Elucidation Hypothesis Hypothesize Pathway based on Known Chemistry Isotope_Labeling Isotope Labeling Studies (e.g., with ¹³C-Phenylalanine) Hypothesis->Isotope_Labeling Enzyme_Assays Enzyme Assays with Plant Protein Extracts Hypothesis->Enzyme_Assays Candidate_Gene_ID Candidate Gene Identification (Transcriptomics) Hypothesis->Candidate_Gene_ID Extraction_Analysis Extraction and GC-MS/NMR Analysis Isotope_Labeling->Extraction_Analysis Pathway_Validation Pathway Validation Extraction_Analysis->Pathway_Validation Enzyme_Assays->Pathway_Validation Gene_Functional_Characterization Gene Functional Characterization (e.g., in vitro expression, gene silencing) Candidate_Gene_ID->Gene_Functional_Characterization Gene_Functional_Characterization->Pathway_Validation

Caption: A workflow for elucidating the biosynthetic pathway of this compound.

Conclusion

This compound is a naturally occurring volatile compound found in a few plant species, including tomato and tobacco. While its presence is confirmed, there is a significant need for further research to quantify its concentration in various plant tissues and to fully elucidate its biosynthetic pathway. The experimental protocols and the putative pathway described in this guide provide a solid foundation for researchers to advance our understanding of this intriguing natural product. Such knowledge will be invaluable for applications in the flavor and fragrance industry, as well as for the exploration of its potential pharmacological properties.

References

An In-depth Technical Guide to the Physical Properties of 2-Methylbenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the key physical properties of 2-Methylbenzofuran, with a specific focus on its melting and boiling points. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physical State and Appearance

This compound, also known as 2-methylcumarone, is a colorless to pale yellow liquid at room temperature.[1] It possesses a characteristic aromatic odor.[1]

Quantitative Physical Properties

The melting and boiling points of this compound are critical parameters for its handling, purification, and application in various chemical processes. A summary of these properties is presented in the table below.

Physical PropertyValueUnitNotes
Melting Point -15.00°C
258.15K
Boiling Point 190.00°C
463.15K
197-198°Cat 760 mmHg
198°C

Data sourced from multiple chemical databases and suppliers.[1][2][3][4]

Experimental Protocols for Determination of Physical Properties

While specific experimental documentation for the determination of this compound's physical properties is not detailed in the provided literature, standard methodologies are well-established for such characterizations.

Melting Point Determination (Capillary Method)

The melting point of a substance is the temperature at which it changes state from solid to liquid. For compounds that are liquid at room temperature, such as this compound, this determination would be carried out at sub-ambient temperatures.

General Procedure:

  • A small sample of the solidified compound is introduced into a capillary tube.

  • The capillary tube is placed in a temperature-controlled apparatus, such as a Mel-Temp or Thiele tube, along with a calibrated thermometer or temperature probe.

  • The temperature is gradually increased at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • The melting range is recorded from the temperature at which the first crystal begins to melt to the temperature at which the last crystal disappears.[5]

  • A sharp melting range (typically ≤ 1°C) is indicative of a pure compound.

Boiling Point Determination (Distillation Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

General Procedure:

  • A sample of the liquid is placed in a distillation flask.

  • The flask is fitted with a condenser and a thermometer, with the thermometer bulb positioned at the level of the side-arm leading to the condenser to accurately measure the temperature of the vapor.

  • The flask is heated to bring the liquid to a boil.

  • The temperature is recorded when the vapor temperature is constant and there is a steady rate of distillation. This temperature is the boiling point at the given atmospheric pressure.

  • For accuracy, the atmospheric pressure should be recorded, and if necessary, a correction can be applied to determine the normal boiling point (at 1 atm or 760 mmHg).

Logical Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the experimental determination and verification of the physical properties of a chemical compound like this compound.

cluster_prep Sample Preparation cluster_mp Melting Point Determination cluster_bp Boiling Point Determination cluster_data Data Analysis and Reporting A Obtain Pure Sample of This compound B Verify Purity (e.g., GC, NMR) A->B C Solidify Sample B->C For Melting Point F Perform Distillation B->F For Boiling Point D Perform Capillary Melting Point Analysis C->D E Record Melting Range D->E H Compare with Literature Values E->H G Record Boiling Point and Atmospheric Pressure F->G G->H I Document Experimental Methodology and Results H->I

Caption: Workflow for Physical Property Characterization.

References

An In-depth Technical Guide to the Solubility of 2-Methylbenzofuran in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Methylbenzofuran in a variety of common organic solvents. The information contained herein is intended to assist researchers, scientists, and drug development professionals in selecting appropriate solvent systems for their specific applications, ranging from chemical synthesis and purification to formulation and analytical method development.

Introduction to this compound

This compound (CAS 4265-25-2) is a heterocyclic aromatic organic compound. It consists of a benzene ring fused to a furan ring, with a methyl group substituted at the 2-position of the furan ring. It is a colorless to pale yellow liquid at room temperature with a characteristic aromatic odor.[1] As a versatile building block in organic synthesis, this compound is utilized in the development of various pharmaceuticals and other specialty chemicals.[2] Its solubility characteristics are a critical factor in its handling, reactivity, and application. Generally, due to its predominantly nonpolar aromatic structure, this compound exhibits good solubility in many organic solvents while being practically insoluble in water.[1][3]

Quantitative Solubility Data

The following table summarizes the quantitative solubility of this compound in a range of organic solvents at 25°C. This data is compiled from a single source and should be used as a reference. Independent verification is recommended for critical applications.

SolventChemical ClassSolubility at 25°C (g/L)
1,4-DioxaneEther1348.92
Tetrahydrofuran (THF)Ether1364.61
AcetoneKetone731.95
Dimethylformamide (DMF)Amide816.47
MethanolAlcohol563.26
Methyl AcetateEster557.35
2-Butanone (MEK)Ketone546.57
Ethyl AcetateEster529.53
EthanolAlcohol488.28
AcetonitrileNitrile474.72
n-PropanolAlcohol389.39
n-ButanolAlcohol375.86
sec-ButanolAlcohol350.31
IsopropanolAlcohol346.91
n-PentanolAlcohol329.08
IsobutanolAlcohol315.90
TolueneAromatic Hydrocarbon263.77
WaterAqueous4.06

Note: The data in this table is derived from a single publicly available source and has not been independently verified. For critical applications, experimental determination of solubility is recommended.

Experimental Protocols: Determination of Solubility

The following protocol outlines a detailed methodology for the experimental determination of the solubility of a liquid organic compound, such as this compound, in an organic solvent. This method is based on the widely accepted "shake-flask" or equilibrium saturation method.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade or higher)

  • Glass vials or flasks with airtight seals (e.g., screw caps with PTFE liners)

  • Temperature-controlled orbital shaker or water bath

  • Analytical balance (readable to at least 0.1 mg)

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (PTFE, 0.22 µm or 0.45 µm pore size)

  • Gas chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID) or a High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Autosampler vials for GC/HPLC

Procedure:

  • Preparation of Saturated Solution: a. Add an excess amount of this compound to a glass vial. The exact amount will depend on the expected solubility. A good starting point is to add enough solute so that a visible undissolved phase remains after equilibration. b. Accurately weigh the vial with the added this compound. c. Add a known volume or mass of the selected organic solvent to the vial. d. Securely seal the vial to prevent solvent evaporation. e. Place the vial in a temperature-controlled orbital shaker or water bath set to the desired temperature (e.g., 25°C). f. Agitate the mixture for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with 48 to 72 hours being preferable to ensure complete equilibration. The agitation should be vigorous enough to ensure good mixing of the two liquid phases.

  • Sample Collection and Preparation: a. After the equilibration period, stop the agitation and allow the vial to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow for complete phase separation. A clear, saturated solution phase should be visible above the undissolved this compound phase. b. Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe. Avoid disturbing the undissolved layer. c. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. The filter material should be compatible with the solvent. This step is crucial to remove any micro-droplets of the undissolved solute. d. Accurately weigh the filtered saturated solution. e. Dilute the filtered saturated solution gravimetrically or volumetrically to a concentration that falls within the linear range of the analytical method (GC or HPLC).

  • Analytical Quantification: a. Prepare a series of calibration standards of this compound in the same organic solvent. The concentration of these standards should bracket the expected concentration of the diluted sample. b. Analyze the calibration standards and the diluted sample using a validated GC or HPLC method. c. Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards. d. Determine the concentration of this compound in the diluted sample by interpolating its analytical response on the calibration curve.

  • Calculation of Solubility: a. Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor. b. Express the solubility in the desired units, such as g/L, mg/mL, or mol/L.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal instructions.

Visualization of Solvent Selection Workflow

The selection of an appropriate solvent is a critical step in many research and development processes. The following diagram illustrates a logical workflow for solvent selection for applications involving this compound.

Solvent_Selection_Workflow start Define Application Requirements (e.g., Synthesis, Purification, Formulation) solubility_screen Initial Solubility Screening (Qualitative/High-Throughput) start->solubility_screen quantitative_solubility Quantitative Solubility Determination (e.g., Shake-Flask Method) solubility_screen->quantitative_solubility Promising Solvents solvent_selection Select Optimal Solvent(s) solubility_screen->solvent_selection Insoluble/Poor Solubility downstream_considerations Evaluate Downstream Process Compatibility (e.g., Reaction conditions, Crystallization potential) quantitative_solubility->downstream_considerations quantitative_solubility->solvent_selection Solubility does not meet criteria safety_environmental Assess Safety, Health & Environmental Impact (Toxicity, Flammability, Environmental Fate) downstream_considerations->safety_environmental downstream_considerations->solvent_selection Incompatible safety_environmental->solvent_selection safety_environmental->solvent_selection Unacceptable Risk process_optimization Process Optimization & Scale-up solvent_selection->process_optimization Final Choice

Caption: Logical workflow for solvent selection for this compound.

References

An In-depth Technical Guide to the Spectroscopic Data Interpretation of 2-Methylbenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Methylbenzofuran, a key heterocyclic aromatic compound relevant in medicinal chemistry and materials science. This document outlines the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

Spectroscopic Data Summary

The spectroscopic data for this compound (C₉H₈O, Molecular Weight: 132.16 g/mol ) are summarized below. These data are essential for the structural elucidation and quality control of this compound.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. The ¹H and ¹³C NMR spectra are pivotal for confirming the substitution pattern and the electronic environment of the nuclei.

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentCoupling Constants (J) Hz
~7.50d1HH-7~7.7
~7.45d1HH-4~8.0
~7.23t1HH-6~7.8
~7.15t1HH-5~7.5
~6.40s1HH-3~1.0
~2.45s3H-CH₃-

Note: Precise chemical shifts and coupling constants can vary slightly based on the specific experimental conditions. The values presented are typical for a spectrum acquired in CDCl₃.

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Chemical Shift (δ) ppmCarbon Assignment
155.8C-7a
154.9C-2
129.2C-3a
124.0C-6
122.7C-5
120.8C-4
111.2C-7
102.8C-3
14.4-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups and vibrational modes within the this compound molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H Stretch
~2925MediumAliphatic C-H Stretch
~1610, 1590, 1450StrongAromatic C=C Bending
~1250StrongAryl C-O Stretch
~750StrongOrtho-disubstituted Benzene C-H Bend
Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and structural features.

m/zRelative Intensity (%)Assignment
132~89[M]⁺ (Molecular Ion)
131100[M-H]⁺ (Base Peak)
103~14[M-H-CO]⁺
77~18[C₆H₅]⁺
51~20[C₄H₃]⁺

Experimental Protocols

The following are generalized yet detailed protocols for acquiring the spectroscopic data for this compound, based on standard laboratory practices.

NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse (zg30).

    • Number of scans: 16.

    • Relaxation delay: 1.0 s.

    • Acquisition time: ~4.0 s.

    • Spectral width: 20 ppm.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse (zgpg30).

    • Number of scans: 1024 or more, depending on concentration.

    • Relaxation delay: 2.0 s.

    • Spectral width: 240 ppm.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectra.

  • Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.[2]

  • Integrate the peaks in the ¹H spectrum and determine the chemical shifts, multiplicities, and coupling constants.

  • Determine the chemical shifts of the peaks in the ¹³C spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small drop of neat this compound liquid directly onto the ATR crystal.

Data Acquisition:

  • Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

  • Co-add 16 or 32 scans to improve the signal-to-noise ratio.

Data Processing:

  • Perform a background subtraction.

  • Identify and label the major absorption peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS).

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

Data Acquisition (GC-MS):

  • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

  • The sample is vaporized and separated on a capillary column (e.g., a 30 m DB-5 column).

  • Acquire mass spectra under the following typical EI conditions:

    • Ionization energy: 70 eV.[3]

    • Source temperature: 230 °C.[2]

    • Mass range: m/z 40-500.[2]

Data Processing:

  • Identify the molecular ion peak ([M]⁺).

  • Analyze the fragmentation pattern to identify characteristic fragment ions.[2]

Spectroscopic Interpretation Workflow

The logical flow for the interpretation of spectroscopic data to elucidate the structure of this compound is illustrated below.

Spectroscopic_Workflow cluster_MS Mass Spectrometry cluster_IR Infrared Spectroscopy cluster_NMR NMR Spectroscopy MS MS Data (m/z = 132, 131, 103, 77) MW Molecular Weight = 132.16 Formula = C9H8O MS->MW Frag Fragmentation Pattern [M-H]+, [M-H-CO]+ MS->Frag Structure Proposed Structure: This compound MW->Structure Frag->Structure IR IR Data (cm-1) ~3050, 2925, 1610, 1250, 750 FG Functional Groups Aromatic C-H, Alkyl C-H, Aromatic C=C, Aryl C-O IR->FG FG->Structure H_NMR 1H NMR Data Chemical Shifts, Multiplicities, Integrations Connectivity Carbon-Hydrogen Framework -CH3 group, 5 Aromatic Hs H_NMR->Connectivity C_NMR 13C NMR Data 9 Unique Carbon Signals C_NMR->Connectivity Connectivity->Structure

References

2-Methylbenzofuran CAS number and chemical synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methylbenzofuran, a heterocyclic aromatic compound of significant interest in organic synthesis and medicinal chemistry. This document details its chemical identity, physicochemical properties, synthesis protocols, and known biological activities, offering a valuable resource for professionals in research and drug development.

Chemical Identity and Synonyms

This compound is a well-characterized organic compound. Its definitive identifier is the Chemical Abstracts Service (CAS) Registry Number.

CAS Number: 4265-25-2[1][2][3][4][5]

The compound is also known by several synonyms in scientific literature and chemical databases:

  • 2-Methyl-1-benzofuran[1][2][3][6]

  • 2-Methylbenzo[b]furan[1][2][4][5][6]

  • 2-Methylcumarone[2][4][5][6]

  • Benzofuran, 2-methyl-[1][4]

  • 2-METILBENZOFURANO[1]

  • 2-méthylbenzofurane[1]

  • 2-メチルベンゾフラン[1]

  • 2-메틸벤조푸란[1]

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic aromatic, burnt phenolic odor.[1][6][7] It is practically insoluble in water but soluble in organic solvents like ethanol.[1][6][7] A summary of its key quantitative properties is presented in the table below.

PropertyValueSource
Molecular FormulaC₉H₈O[1][2][3][4][5]
Molecular Weight132.16 g/mol [2][3][5][7]
Density1.052-1.077 g/cm³[1][6][7]
Boiling Point190-198 °C[6][8]
Melting Point-15.00 °C[6]
Flash Point63.81 - 67.8 °C[1][5]
Refractive Index1.548-1.560[7][8]
XLogP3-AA2.7[5][7]

Synthesis of this compound

A notable and efficient method for the synthesis of 2-methylbenzofurans involves the reaction of calcium carbide with salicylaldehyde p-tosylhydrazones. This method offers the advantage of using a readily available and easy-to-handle acetylene source.[3]

Experimental Protocol: Synthesis from Calcium Carbide and Salicylaldehyde p-Tosylhydrazones

Materials:

  • Salicylaldehyde p-tosylhydrazone

  • Calcium carbide (CaC₂)

  • Cuprous chloride (CuCl) (catalyst)

  • Potassium tert-butoxide (tBuOK) (base)

  • Dimethylformamide (DMF) (solvent)

Procedure:

  • To a reaction vessel, add salicylaldehyde p-tosylhydrazone, cuprous chloride (CuCl), and potassium tert-butoxide (tBuOK) in dimethylformamide (DMF).

  • Add calcium carbide to the mixture.

  • Heat the reaction mixture to the appropriate temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture and perform a standard aqueous workup.

  • The crude product is then purified by column chromatography to yield this compound.[3]

This reaction proceeds via a proposed mechanism involving the formation of a 2-(diazomethyl)phenol intermediate and ethynylcopper, leading to the final benzofuran product through acidolysis and intramolecular addition.[3]

Synthesis_of_2_Methylbenzofuran Salicylaldehyde Salicylaldehyde p-Tosylhydrazone Intermediates Intermediate Formation (e.g., 2-(diazomethyl)phenol, ethynylcopper) Salicylaldehyde->Intermediates CuCl, tBuOK, DMF CaC2 Calcium Carbide (CaC₂) CaC2->Intermediates Cyclization Intramolecular Addition & Acidolysis Intermediates->Cyclization Product This compound Cyclization->Product

Synthesis pathway of this compound.

Chemical Reactivity and Applications

This compound serves as a versatile intermediate in organic synthesis. The benzofuran scaffold is a key component in many biologically active compounds.[6] The reactivity of this compound allows for various chemical transformations.

Friedel-Crafts Acylation

Benzofurans can undergo Friedel-Crafts acylation, typically at the 2-position. This reaction is a key method for introducing acyl groups, which can be further modified. A general procedure involves the use of a carboxylic acid and trifluoroacetic anhydride (TFAA).

General Protocol for TFAA-Mediated Acylation:

  • Dissolve the benzofuran (e.g., 5-methylbenzofuran) in a suitable solvent such as 1,2-dichloroethane (DCE).

  • Add the carboxylic acid and trifluoroacetic anhydride (TFAA).

  • Heat the reaction mixture and stir for a specified time.

  • After completion, the reaction is quenched, and the product is isolated and purified.[9]

Biological Activity

While this compound itself is primarily a building block, its derivatives have shown a wide range of biological activities, making this scaffold particularly interesting for drug discovery. Benzofuran derivatives have been reported to possess antitumor, antimicrobial, anti-inflammatory, and antioxidant properties.[10][11]

Derivatives of 2-methyl-3-phenylbenzofuran, for example, have demonstrated significant potential as anticancer agents by inhibiting the proliferation of various cancer cell lines.[2] The anti-inflammatory effects of some benzofuran derivatives are believed to involve the inhibition of key signaling pathways such as NF-κB and MAPK.[4]

Experimental Protocol: MTT Assay for Cytotoxicity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity of potential therapeutic compounds.

Materials:

  • Cancer cell line (e.g., A549)

  • Culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • Test compound (this compound derivative)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[2]

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add Test Compound (Varying Concentrations) incubate1->add_compound incubate2 Incubate 48h add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 dissolve_formazan Dissolve Formazan with DMSO incubate3->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance analyze Calculate IC₅₀ read_absorbance->analyze end End analyze->end

Workflow for MTT cytotoxicity assay.

References

A Technical Guide to the Historical Synthesis of 2-Methylbenzofuran via Perkin-Type Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to a significant historical method for the synthesis of 2-methylbenzofuran (also known historically as 2-methylcoumarone), a valuable heterocyclic scaffold in medicinal chemistry and materials science. While the classical Perkin reaction typically describes the formation of α,β-unsaturated carboxylic acids, this guide focuses on a related Perkin-type intramolecular condensation, a cornerstone of early benzofuran chemistry.

Introduction: Perkin Reaction vs. Perkin-Type Benzofuran Synthesis

The benzofuran core was first synthesized by Sir William Henry Perkin in 1870. His initial route involved the ring contraction of coumarin, a transformation now known as the Perkin rearrangement. However, a more direct and historically significant route to substituted benzofurans, such as this compound, involves an intramolecular cyclization that utilizes the core principles of base-catalyzed condensation reactions championed by Perkin.

This guide details the synthesis of this compound from o-hydroxyacetophenone. This process involves the reaction of the phenolic ketone with acetic anhydride in the presence of sodium acetate at high temperatures. The reaction proceeds via an initial O-acetylation, followed by a base-catalyzed intramolecular aldol-type condensation and subsequent dehydration to form the stable furan ring. This method represents a classic, robust, and historically important approach to this key heterocyclic system.

Core Synthesis: Reaction Scheme and Mechanism

The overall transformation converts readily available o-hydroxyacetophenone into this compound through a one-pot cyclodehydration reaction.

Overall Reaction: o-Hydroxyacetophenone + Acetic Anhydride --(Sodium Acetate, Heat)--> this compound

The reaction mechanism proceeds through three key stages:

  • O-Acetylation: The phenolic hydroxyl group of o-hydroxyacetophenone is first acetylated by acetic anhydride to form 2-acetylphenyl acetate.

  • Enolate Formation and Intramolecular Cyclization: The base (acetate ion) abstracts an α-proton from the acetyl group (CH₃) of the ketone moiety to form an enolate. This enolate then attacks the carbonyl carbon of the newly formed acetate ester in an intramolecular aldol-type condensation, forming a five-membered ring intermediate.

  • Dehydration: The cyclic intermediate readily eliminates a molecule of water (or acetic acid, which is subsequently hydrolyzed) to generate the thermodynamically stable aromatic benzofuran ring system.

reaction_mechanism Mechanism of Perkin-Type Synthesis of this compound cluster_reactants Step 1: O-Acetylation cluster_cyclization Step 2: Intramolecular Cyclization cluster_dehydration Step 3: Dehydration R1 o-Hydroxyacetophenone I1 2-Acetylphenyl Acetate R1->I1 + Ac₂O I1_start 2-Acetylphenyl Acetate R2 Acetic Anhydride I2 Enolate Intermediate I1_start->I2 + NaOAc - HOAc I3_start Cyclic Alkoxide I3 Cyclic Alkoxide I2->I3 Intramolecular Attack P This compound I3_start->P - H₂O

Mechanism of Perkin-Type Synthesis of this compound.

Experimental Protocol

The following is a representative classical protocol for the synthesis of this compound. This procedure is based on established methodologies for Perkin-type cyclizations.

Materials:

  • o-Hydroxyacetophenone

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Sodium hydroxide (NaOH) solution (10% w/v)

  • Diethyl ether or a similar organic solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine o-hydroxyacetophenone (1 part by weight), anhydrous sodium acetate (1 part by weight), and acetic anhydride (2 parts by weight).

  • Heating: Equip the flask with a reflux condenser and heat the mixture to reflux. A typical reaction temperature is in the range of 180-200°C. Maintain the reflux for approximately 6-8 hours.

  • Workup - Hydrolysis: After the heating period, allow the reaction mixture to cool to room temperature. Carefully and slowly pour the dark mixture into a beaker containing cold water to hydrolyze the excess acetic anhydride.

  • Neutralization and Extraction: Neutralize the aqueous mixture with a 10% sodium hydroxide solution until it is slightly alkaline. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes).

  • Washing: Combine the organic extracts and wash successively with water and then a saturated brine solution.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄). Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product.

  • Purification: Purify the crude this compound by vacuum distillation. The product is a colorless to pale yellow liquid.

Quantitative Data

The following table summarizes typical quantitative data for this historical synthesis. Yields and conditions can vary based on the purity of reagents and adherence to anhydrous conditions.

ParameterValueReference
Starting Material o-Hydroxyacetophenone[1]
Reagents Acetic Anhydride, Sodium Acetate[1][2]
Reaction Temperature 180-200 °C (Reflux)[2]
Reaction Time 6 - 8 hours[2]
Typical Yield 40 - 60%[2]
Boiling Point 190-192 °C

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound as described in the protocol.

workflow Experimental Workflow for this compound Synthesis A 1. Mix Reagents (o-Hydroxyacetophenone, NaOAc, Ac₂O) B 2. Heat to Reflux (180-200°C, 6-8h) A->B C 3. Cool and Quench (Pour into cold water) B->C D 4. Neutralize & Extract (NaOH solution, Diethyl Ether) C->D E 5. Wash Organic Layer (Water, Brine) D->E F 6. Dry and Concentrate (MgSO₄, Rotary Evaporation) E->F G 7. Purify (Vacuum Distillation) F->G H Pure this compound G->H

References

An In-depth Technical Guide on the Chemical Reactivity of the Furan Ring in Benzofuran Systems

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical reactivity of the furan ring within the benzofuran scaffold, a crucial heterocycle in medicinal chemistry and materials science.[1][2][3] Understanding its reaction patterns is fundamental for the rational design and synthesis of novel derivatives.[1]

Core Principles: Electronic Structure and Reactivity

Benzofuran consists of a benzene ring fused to a furan ring.[4] The furan moiety is an electron-rich aromatic system, making it susceptible to attack by electrophiles. However, the fusion to the benzene ring modulates this reactivity. The regioselectivity of these reactions is governed by the relative stability of the cationic intermediates (sigma complexes or arenium ions) formed.

Electrophilic Aromatic Substitution

Electrophilic attack on the benzofuran ring system primarily occurs on the furan ring, which is more activated than the benzene ring. The preferred site of substitution is the C2 position (α-position) over the C3 position (β-position). This preference is due to the greater stabilization of the positive charge in the resulting intermediate when the attack occurs at C2, where the charge can be delocalized onto the adjacent benzene ring, akin to a stable benzylic carbocation.[5][6] Attack at the C3 position leads to an intermediate where the positive charge is stabilized by the adjacent oxygen atom's lone pair, but this is less favorable.[5][6]

A quantitative study on electrophilic substitutions of benzofuran has shown that while the fusion of the benzene ring decreases the reactivity of the α-position compared to furan itself, the reactivity of the β-position is generally increased.[7]

Mechanism of Electrophilic Substitution at the C2 Position

The diagram below illustrates the generally accepted mechanism for electrophilic substitution at the more reactive C2 position of the benzofuran ring.

Caption: General mechanism of electrophilic aromatic substitution on benzofuran.

Common Electrophilic Substitution Reactions

Several key reactions highlight the reactivity of the benzofuran core:

  • Vilsmeier-Haack Formylation: This reaction introduces a formyl group (-CHO) onto the benzofuran ring, typically at the C2 position. It utilizes a Vilsmeier reagent, generated from a substituted formamide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[8][9][10][11] This reaction is a powerful tool for constructing various heterocyclic compounds.[11]

  • Friedel-Crafts Acylation: This reaction introduces an acyl group (-COR) onto the benzofuran ring. It is an important method for synthesizing aromatic ketones.[12] While typically occurring on the benzene ring in some systems, under certain conditions, it can be directed to the furan ring.[13] For instance, the acetylation of 2,3-dimethylbenzofuran can lead to substitution on the furan ring.[13]

  • Halogenation: Benzofurans react with halogens, such as bromine, often in the presence of a catalyst, to yield halogen-substituted derivatives.[8] N-bromosuccinimide (NBS) is also a common reagent for bromination.[8][14] These halogenated benzofurans are valuable intermediates for cross-coupling reactions.[8]

  • Nitration: The introduction of a nitro group (-NO₂) onto the benzofuran ring can be achieved using standard nitrating agents. The regioselectivity, favoring the C2 position, is consistent with the general principles of electrophilic substitution on this system.[5][6]

Table 1: Regioselectivity and Yields of Selected Electrophilic Substitution Reactions

ReactionReagentsMajor Product(s)Yield (%)Reference(s)
Vilsmeier-Haack FormylationPOCl₃, DMF2-Formylbenzofuran77[9]
Friedel-Crafts AcylationAc₂O, SnCl₄6-Acetyl-2,3-dimethylbenzofuranMain[13]
BrominationNBS3-Bromo-2-methylbenzofuran-[8]

Cycloaddition Reactions

The furan ring of benzofuran can participate in cycloaddition reactions, although its aromaticity can make it less reactive than simpler furans.

  • Diels-Alder Reaction: The furan ring can act as a diene in [4+2] cycloaddition reactions with suitable dienophiles, such as maleimides.[15][16] These reactions are often reversible.[15][17][18] The reaction can produce both endo and exo adducts, with the ratio depending on reaction conditions like temperature and solvent.[15][16] In some cases, the benzofuran system may undergo tandem [4+2]/[2+2] cycloadditions, for example, in reactions with arynes.[19]

  • [2+2] Cycloaddition: Benzofuran can undergo [2+2] cycloaddition reactions.[20] For instance, enamines derived from benzofuran-3(2H)-ones react with dimethyl acetylenedicarboxylate (DMAD) to form fused cyclobutene adducts.[21]

  • [3+2] Cycloaddition: There are methods for synthesizing benzofuran derivatives via [3+2] cycloaddition reactions, for example, using quinones and vinyl azides catalyzed by La(OTf)₃.[22]

Diagram of a Diels-Alder Reaction

The following diagram illustrates the [4+2] cycloaddition between benzofuran and maleimide.

G Benzofuran Benzofuran (Diene) Adduct Diels-Alder Adduct Benzofuran->Adduct Maleimide Maleimide (Dienophile) Maleimide->Adduct G start Benzofuran lithiation 1. Lithiation (n-BuLi, THF, -78 °C) start->lithiation borylation 2. Borylation (B(OiPr)₃) lithiation->borylation coupling 3. Suzuki-Miyaura Coupling (Ar-X, Pd catalyst, aq. base) borylation->coupling product 2-Arylbenzofuran coupling->product

References

Understanding the electron-rich nature of the 2-Methylbenzofuran heterocycle

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Electron-Rich Nature of the 2-Methylbenzofuran Heterocycle

For Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound scaffold is a privileged heterocyclic motif integral to numerous natural products and synthetic compounds of significant therapeutic interest.[1] Its unique electronic properties, characterized by a high electron density, render it a versatile building block in medicinal chemistry and materials science.[2][3] This technical guide provides a comprehensive analysis of the electron-rich nature of the this compound core. It delves into the structural and electronic factors contributing to its reactivity, supported by spectroscopic and computational data. Detailed experimental protocols for its synthesis and characterization are provided, alongside visualizations of its chemical behavior and biological relevance, to serve as a valuable resource for professionals in drug discovery and development.

Electronic Structure and Reactivity

The electron-rich character of the this compound ring system is a consequence of the fusion of a benzene ring with an electron-rich furan moiety.[4] The oxygen heteroatom in the furan ring plays a crucial role, donating its lone pair of electrons into the π-system and thereby increasing the electron density across the heterocyclic ring. This effect is further enhanced by the presence of a methyl group at the C2 position, which acts as a weak electron-donating group through hyperconjugation.[4]

This increased electron density makes the benzofuran nucleus highly susceptible to electrophilic attack.[4][5] Computational studies, such as the analysis of the Highest Occupied Molecular Orbital (HOMO), indicate that the electron density is particularly high at the C2 and C3 positions of the furan ring.[6] In this compound, the C2 position is substituted, directing electrophilic attack primarily to other positions on the heterocyclic or benzene ring, depending on the reaction conditions.[4] The inherent reactivity of this scaffold allows for extensive functionalization, making it a valuable starting material for creating diverse molecular libraries.[2]

Computational Analysis

Theoretical calculations using Density Functional Theory (DFT) provide significant insights into the electronic properties of benzofuran derivatives.[7] Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Mulliken population analysis are key to quantifying the electron distribution and predicting reactivity.[8][9][10] A smaller HOMO-LUMO energy gap generally indicates higher reactivity.[9] The distribution of Mulliken atomic charges can pinpoint specific atoms with higher electron density, which are the likely sites for electrophilic attack.[9]

Synthesis and Functionalization

The synthesis of this compound derivatives can be achieved through various strategies. A common and efficient method involves the reaction of salicylaldehyde p-tosylhydrazones with calcium carbide, which serves as a safe and cost-effective acetylene source.[11] This reaction is typically catalyzed by a copper salt in the presence of a base.[11]

G cluster_start Starting Materials cluster_reagents Reaction Conditions cluster_product Product Salicylaldehyde_Hydrazone Salicylaldehyde p-Tosylhydrazone Reagents CuCl (catalyst) tBuOK (base) DMF (solvent) Salicylaldehyde_Hydrazone->Reagents Reaction Calcium_Carbide Calcium Carbide (Acetylene Source) Calcium_Carbide->Reagents Reaction 2_Methylbenzofuran This compound Derivatives Reagents->2_Methylbenzofuran Cyclization

Caption: General workflow for the synthesis of this compound.

Once synthesized, the this compound core offers multiple sites for further functionalization:

  • The 2-Methyl Group: Can be oxidized to an aldehyde or carboxylic acid, or undergo halogenation to provide an electrophilic site for nucleophilic substitution.[2]

  • The Benzofuran Ring: Susceptible to electrophilic aromatic substitution reactions like halogenation, nitration, and Friedel-Crafts reactions.[2][4]

  • The Phenyl Group (in 2-methyl-3-phenylbenzofuran): Can also undergo electrophilic substitution, although its reactivity is influenced by the rest of the molecule.[2]

Spectroscopic Characterization

The structure of this compound is confirmed through various spectroscopic techniques. The data presented below is representative for the parent compound.

Table 1: Spectroscopic Data for this compound
Technique Parameter Observed Values Reference
¹H NMR Chemical Shift (δ)δ = 7.50-7.14 (m, 4H, Ar-H), 2.46 (s, 3H, -CH₃)[2]
(500 MHz, CDCl₃)
¹³C NMR Chemical Shift (δ)δ = 154.0, 151.3, 128.9, 128.8, 128.7, 126.9, 123.5, 122.6, 119.3, 116.9, 110.7, 12.8[2]
(125 MHz, CDCl₃)
Mass Spec. m/z (EI)206 (M⁺, 100%), 205 (51%), 178 (17%)[2][12]
Appearance Physical StateColorless to pale yellow liquid[3]

Note: Data for 2-methyl-3-phenylbenzofuran is cited in reference[2], while general data for this compound is available in other sources.[3][13][14][15][16]

Biological Significance and Applications in Drug Development

The electron-rich nature of the benzofuran scaffold is a key contributor to its wide range of biological activities.[1][17][18] Benzofuran derivatives have been reported to possess anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][19][20] Their ability to interact with various biological targets makes them attractive candidates for drug discovery programs.

For instance, certain benzofuran derivatives have been shown to inhibit protein kinases, which are crucial for cancer cell growth and survival.[1] One such pathway is the AKT/mTOR signaling pathway, which is often dysregulated in cancer.[21][22]

cluster_pathway Simplified AKT/mTOR Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Inhibitor This compound Derivative Inhibitor->mTORC1 Inhibition

Caption: Inhibition of the mTOR signaling pathway by benzofuran derivatives.

The development of potent and selective inhibitors based on the this compound core is an active area of research.[21][22][23] The ability to easily functionalize the scaffold allows for systematic structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties.[22]

Table 2: Anticancer Activity of a Representative Benzofuran Derivative
Compound/Derivative Cancer Cell Line IC₅₀ (µM) Reference
3-methylbenzofuran derivative 4bA549 (Non-small cell lung cancer)1.48[1]
N-Methylpiperidine-Based BenzofuranSQ20B (Head and neck cancer)0.46[21]

Experimental Protocols

Protocol 1: Synthesis of 2-Methylbenzofurans

This protocol is a generalized representation based on the method described by Fu and Li (2018).[11]

Materials:

  • Substituted salicylaldehyde p-tosylhydrazone (1.0 eq)

  • Calcium carbide (2.0 eq)

  • Cuprous chloride (CuCl) (0.1 eq)

  • Potassium tert-butoxide (tBuOK) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere synthesis

  • Ethyl acetate, saturated NH₄Cl solution, anhydrous sodium sulfate

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the salicylaldehyde p-tosylhydrazone, calcium carbide, CuCl, and tBuOK.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.

Protocol 2: Characterization by NMR Spectroscopy

This is a general protocol for obtaining NMR spectra.[24]

Objective: To determine the chemical structure and connectivity of the synthesized molecule.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified this compound derivative.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

  • Insert the sample into the spectrometer.

  • Tune and shim the spectrometer for the sample to ensure optimal resolution.

  • Acquire the ¹H NMR spectrum using standard parameters.

  • Acquire the ¹³C NMR spectrum using standard parameters (e.g., proton-decoupled).

  • Process the resulting Free Induction Decay (FID) with appropriate Fourier transform, phase correction, and baseline correction.

  • Integrate the peaks in the ¹H spectrum and reference both spectra to the TMS signal (0.00 ppm).

Conclusion

The this compound heterocycle is a fundamentally electron-rich system, a property endowed by the interplay between the fused aromatic ring and the oxygen-containing furan moiety, further modulated by the C2-methyl substituent. This electronic character dictates its reactivity, making it a highly versatile platform for chemical synthesis. The demonstrated success of its derivatives as potent biological agents, particularly in oncology, underscores the importance of this scaffold in modern drug discovery. The synthetic accessibility and potential for diverse functionalization ensure that this compound and its analogues will continue to be a focus of intensive research for the development of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methylbenzofuran Derivatives via Claisen Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of 2-methylbenzofuran derivatives, a significant class of heterocyclic compounds. Benzofuran scaffolds are prevalent in numerous natural products and synthetic molecules, exhibiting a wide range of biological activities, which makes them attractive targets in medicinal chemistry and drug discovery. The methodology detailed herein focuses on the thermal[1][1]-sigmatropic Claisen rearrangement of aryl propargyl ethers, a robust and effective method for constructing the this compound core structure.

Introduction

The synthesis of this compound derivatives is of considerable interest due to their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. The Claisen rearrangement, a powerful carbon-carbon bond-forming reaction, offers a strategic approach to these scaffolds. The process typically involves two key stages: the synthesis of an aryl propargyl ether from a substituted phenol, followed by a thermal rearrangement and subsequent intramolecular cyclization to yield the desired this compound. This document outlines the protocols for these steps and provides data on the synthesis of various derivatives.

Overall Synthetic Workflow

The general strategy for the synthesis of this compound derivatives via Claisen rearrangement is depicted in the workflow diagram below. The process begins with the O-alkylation of a substituted phenol with a propargyl halide to form the key aryl propargyl ether intermediate. This intermediate then undergoes a thermal[1][1]-sigmatropic rearrangement to form an allenyl phenol, which rapidly cyclizes to the final this compound product.

G cluster_0 Step 1: Synthesis of Aryl Propargyl Ether cluster_1 Step 2: Claisen Rearrangement & Cyclization cluster_2 Step 3: Purification Phenol Substituted Phenol Reaction1 O-Alkylation Phenol->Reaction1 PropargylHalide Propargyl Bromide/Chloride PropargylHalide->Reaction1 Base Base (e.g., K₂CO₃) Base->Reaction1 Solvent1 Solvent (e.g., Acetone) Solvent1->Reaction1 ArylPropargylEther Aryl Propargyl Ether Reaction2 Thermal Rearrangement & Cyclization ArylPropargylEther->Reaction2 Reaction1->ArylPropargylEther Solvent2 High-Boiling Solvent (e.g., N,N-Diethylaniline) Solvent2->Reaction2 Heat Heat (Δ) Heat->Reaction2 Methylbenzofuran This compound Derivative Purification Column Chromatography Methylbenzofuran->Purification Reaction2->Methylbenzofuran PureProduct Pure this compound Purification->PureProduct G Start Aryl Propargyl Ether TS1 [3,3]-Sigmatropic Rearrangement (Transition State) Start->TS1 Heat (Δ) Intermediate ortho-Allenyl Phenol (Intermediate) TS1->Intermediate TS2 Intramolecular Cyclization (Transition State) Intermediate->TS2 Product This compound TS2->Product

References

Application Notes and Protocols: Palladium-Catalyzed Synthesis of 2-Arylbenzofurans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Arylbenzofurans are a pivotal class of heterocyclic compounds, widely recognized for their prevalence in natural products and their extensive range of biological activities.[1][2] These molecular scaffolds are fundamental to the development of novel therapeutic agents, demonstrating anticancer, anti-inflammatory, antioxidant, and antiviral properties.[2] Consequently, the creation of efficient and adaptable synthetic methodologies to access these structures is of great importance in medicinal chemistry and materials science. Palladium-catalyzed cross-coupling reactions have become one of the most robust and dependable tools for synthesizing 2-arylbenzofurans, affording high yields and accommodating a wide array of functional groups.[2] This document offers in-depth application notes and experimental protocols for several key palladium-catalyzed methods for the synthesis of 2-arylbenzofurans.

Synthetic Strategies

Multiple palladium-catalyzed methodologies have been established for the synthesis of 2-arylbenzofurans. The most prominent strategies include:

  • Suzuki Cross-Coupling: This reaction typically involves the coupling of a pre-functionalized 2-halobenzo[b]furan or a 2-(bromophenyl)benzofuran with an arylboronic acid.[2][3][4]

  • Sonogashira Coupling followed by Cyclization: A prevalent one-pot approach where a 2-halophenol is coupled with a terminal alkyne, followed by an intramolecular cyclization to form the benzofuran ring.[5][6]

  • Direct C-H Arylation: This contemporary approach entails the direct coupling of a benzofuran with an aryl halide or another arylating agent, circumventing the need for pre-functionalization of the benzofuran.[1][7][8]

  • Heck Coupling: This method involves the reaction of a benzofuran derivative with an alkene, catalyzed by a palladium complex.

  • Domino/Tandem Reactions: These processes feature a cascade of reactions, often commencing from simple precursors, to rapidly assemble the 2-arylbenzo[b]furan skeleton in a single pot.[2]

Core Reaction Mechanisms

The following diagrams illustrate the catalytic cycles for the key palladium-catalyzed reactions used in the synthesis of 2-arylbenzofurans.

Suzuki_Coupling Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation (Ar'-B(OH)2) Ar-Pd(II)-Ar'(Ln)->Pd(0)Ln Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(Ln)->Ar-Ar' Sonogashira_Coupling Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡C-R(Ln) Ar-Pd(II)-C≡C-R(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-C≡C-R(Ln) Transmetalation Ar-Pd(II)-C≡C-R(Ln)->Pd(0)Ln Reductive Elimination Ar-C≡C-R Ar-C≡C-R Ar-Pd(II)-C≡C-R(Ln)->Ar-C≡C-R Cu(I)-C≡C-R Cu(I)-C≡C-R Cu(I)-C≡C-R->Ar-Pd(II)-X(Ln) R-C≡C-H R-C≡C-H R-C≡C-H->Cu(I)-C≡C-R Cu(I) cocatalyst Direct_Arylation Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-Het(Ln) Ar-Pd(II)-Het(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-Het(Ln) C-H Activation (Het-H) Ar-Pd(II)-Het(Ln)->Pd(0)Ln Reductive Elimination Ar-Het Ar-Het Ar-Pd(II)-Het(Ln)->Ar-Het Suzuki_Reaction_Scheme cluster_reactants Reactants cluster_conditions Conditions cluster_products Product R1 2-(4-Bromophenyl)benzofuran C1 Pd(II) complex catalyst R2 Arylboronic Acid P1 2-Arylbenzo[b]furan C1->P1 + C2 K2CO3 C3 EtOH/H2O (1:1) C4 80 °C, 4h Sonogashira_Reaction_Scheme cluster_reactants Reactants cluster_conditions Conditions cluster_products Product R1 2-Halophenol C1 Pd Catalyst R2 Aryl Halide R3 Terminal Alkyne P1 2-Arylbenzo[b]furan C1->P1 One-Pot C2 Cu(I) Cocatalyst C3 Base C4 Solvent, Temp CH_Arylation_Scheme cluster_reactants Reactants cluster_conditions Conditions cluster_products Product R1 Benzofuran C1 Pd(OAc)2 R2 Triarylantimony Difluoride P1 2-Arylbenzofuran C1->P1 + C2 CuCl2 C3 1,2-DCE C4 80 °C, Aerobic Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis A Combine Reactants, Catalyst, Solvent, Base B Heat Reaction Mixture (e.g., 80-100 °C) A->B C Monitor Reaction (TLC, GC-MS) B->C D Cool to Room Temperature C->D Reaction Complete E Quench Reaction (if necessary) D->E F Solvent Extraction E->F G Dry Organic Layer F->G H Concentrate in vacuo G->H I Column Chromatography H->I J Characterization (NMR, MS) I->J

References

The Pivotal Role of 2-Methylbenzofuran in Organic Synthesis: A Keystone for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – 2-Methylbenzofuran, a versatile heterocyclic compound, is increasingly recognized as a crucial intermediate in the landscape of organic synthesis, particularly in the realm of drug discovery and development. Its unique structural features provide a robust scaffold for the synthesis of a diverse array of biologically active molecules, demonstrating significant potential in the development of novel therapeutics for cancer, Alzheimer's disease, and various microbial infections. This application note delves into the multifaceted applications of this compound, providing detailed protocols and quantitative data to empower researchers and scientists in their quest for next-generation pharmaceuticals.

The benzofuran nucleus is a privileged structure in medicinal chemistry, and the strategic incorporation of a methyl group at the 2-position offers a unique handle for synthetic elaboration.[1][2][3] This seemingly simple modification unlocks pathways to a multitude of derivatives with potent and specific biological activities.[3][4]

Applications in Medicinal Chemistry

Derivatives of this compound have emerged as promising candidates in several therapeutic areas:

  • Anticancer Agents: 2-Methyl-3-phenylbenzofuran derivatives have shown significant potential as anticancer agents by targeting key signaling pathways involved in tumor progression and proliferation.[1] Notably, these compounds have demonstrated inhibitory activity against Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are critical for tumor growth and angiogenesis.[1]

  • Anti-Alzheimer's Agents: The structural motif of this compound is being explored for the development of novel therapies for Alzheimer's disease, a neurodegenerative disorder characterized by the accumulation of amyloid-beta plaques.

  • Antimicrobial Agents: A variety of this compound derivatives have been synthesized and evaluated for their efficacy against a broad spectrum of bacterial and fungal pathogens.[1][5] The antimicrobial potency is often dictated by the nature and position of substituents on the benzofuran core and its appended phenyl group.[1]

Synthetic Strategies and Protocols

The synthesis of this compound and its derivatives can be achieved through several efficient and versatile methods. The choice of synthetic route often depends on the availability of starting materials, desired substitution patterns, and scalability.

Table 1: Synthesis of this compound Derivatives - A Comparative Overview
Synthetic MethodCatalyst/ReagentStarting MaterialsKey FeaturesReported Yield
Nickel-Catalyzed Intramolecular CyclizationNi(dppp)₂Cl₂, 2,2'-bipyridine, ZnIodophenoxy-propiophenone precursorGood yield and utilizes a well-defined catalytic system.[2][6]Good[6]
Palladium-Catalyzed Intramolecular Heck ReactionPalladium Catalyst1-(Allyloxy)-2-bromobenzeneEfficient route to the benzofuran core.[7][8]45-58%[8]
Acid-Catalyzed CyclodehydrationStrong Acids (e.g., Eaton's reagent, Polyphosphoric acid)α-phenoxy ketone precursorClassic and robust method.[6]Not specified
Copper-Catalyzed Reaction with Calcium CarbideCuCl, tBuOKSalicylaldehyde p-tosylhydrazones, Calcium CarbideCost-effective, sustainable, and uses a safe acetylene source.[5][9]Good[5][9]

Experimental Protocols

Protocol 1: Nickel-Catalyzed Synthesis of 2-Methyl-3-phenylbenzofuran[2]

This protocol outlines a nickel-catalyzed intramolecular nucleophilic addition for the synthesis of 2-methyl-3-phenylbenzofuran.

Materials:

  • Iodophenoxy-propiophenone precursor (1.0 eq)

  • Ni(dppp)₂Cl₂ (5 mol%)

  • 2,2'-bipyridine (10 mol%)

  • Zinc powder (2.0 eq)

  • Anhydrous acetonitrile

Procedure:

  • To a dried reaction flask under a nitrogen atmosphere, add the starting iodophenoxy-propiophenone precursor, Ni(dppp)₂Cl₂, 2,2'-bipyridine, and zinc powder.

  • Add anhydrous acetonitrile as the solvent.

  • Stir the reaction mixture at an appropriate temperature (e.g., reflux).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction and purify the product using standard chromatographic techniques.

Protocol 2: Functionalization of the 2-Methyl Group - Oxidation to 2-Formyl-3-phenylbenzofuran[2]

This protocol provides a general method for the oxidation of the 2-methyl group of a benzofuran derivative.

Materials:

  • 2-Methyl-3-phenylbenzofuran

  • Oxidizing agent (e.g., Selenium dioxide)

  • Appropriate solvent (e.g., Dioxane)

Procedure:

  • Dissolve 2-methyl-3-phenylbenzofuran in the chosen solvent.

  • Add the oxidizing agent to the solution.

  • Heat the reaction mixture to the required temperature and monitor for completion.

  • After the reaction is complete, cool the mixture and perform a suitable work-up.

  • Purify the resulting 2-formyl-3-phenylbenzofuran by column chromatography.

Data Presentation

The biological activity of this compound derivatives is a key indicator of their therapeutic potential. The following table summarizes the in-vitro antiproliferative activities of synthesized 2-aroyl-3-methyl-5-bromobenzofuran derivatives.

Table 2: In-vitro Antiproliferative Activity of 2-Aroyl-3-methyl-5-bromobenzofuran Derivatives[10]
Compound IDModificationHeLa (IC₅₀, nM)MDA-MB-231 (IC₅₀, nM)A549 (IC₅₀, nM)HT-29 (IC₅₀, nM)MCF-7 (IC₅₀, nM)
6a 2-(3',4',5'-trimethoxybenzoyl)140150250450200
6b 2-(3',4'-dimethoxybenzoyl)>10000>10000>10000>10000>10000
6g 2-benzoyl>10000>10000>10000>10000>10000

Visualizing the Pathways and Processes

To better understand the role of this compound derivatives and the synthetic workflows, the following diagrams have been generated.

Pin1_Signaling_Pathway cluster_upstream Upstream Kinases cluster_downstream Downstream Effectors cluster_outcomes Cellular Outcomes CDKs CDKs Pin1 Pin1 CDKs->Pin1 phosphorylates MAPKs MAPKs MAPKs->Pin1 phosphorylates PLK1 PLK1 PLK1->Pin1 phosphorylates CyclinD1 Cyclin D1 Pin1->CyclinD1 isomerizes & activates cMyc c-Myc Pin1->cMyc isomerizes & stabilizes p53 p53 (inactivated) Pin1->p53 isomerizes & promotes degradation NFkB NF-κB Pin1->NFkB isomerizes & activates AP1 AP-1 Pin1->AP1 isomerizes & activates Proliferation Cell Proliferation CyclinD1->Proliferation cMyc->Proliferation Metastasis Metastasis cMyc->Metastasis ApoptosisInhibition Apoptosis Inhibition p53->ApoptosisInhibition NFkB->Proliferation NFkB->Metastasis AP1->Proliferation AP1->Metastasis Inhibitor 2-Methyl-3-phenyl- benzofuran Derivatives Inhibitor->Pin1 inhibits VEGFR2_Signaling_Pathway cluster_downstream Downstream Signaling cluster_outcomes Cellular Responses VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds & activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Angiogenesis Angiogenesis PLCg->Angiogenesis Survival Cell Survival PI3K->Survival Proliferation Cell Proliferation Ras->Proliferation Inhibitor 2-Methyl-3-phenyl- benzofuran Derivatives Inhibitor->VEGFR2 inhibits Nickel_Catalyzed_Synthesis_Workflow Start Start Step1 Combine Reactants: Iodophenoxy-propiophenone, Ni(dppp)₂Cl₂, 2,2'-bipyridine, Zn Start->Step1 Step2 Add Anhydrous Acetonitrile Step1->Step2 Step3 Stir at Reflux Temperature Step2->Step3 Step4 Monitor Reaction Progress (TLC/GC-MS) Step3->Step4 Step5 Reaction Quench & Work-up Step4->Step5 Completion Step6 Purification (Chromatography) Step5->Step6 End 2-Methyl-3-phenylbenzofuran Step6->End

References

Applications of 2-Methylbenzofuran in Medicinal Chemistry Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzofuran scaffold is a privileged heterocyclic motif frequently found in natural products and synthetic compounds that exhibit a wide array of biological activities.[1][2] Among the vast library of benzofuran derivatives, 2-methylbenzofuran serves as a crucial starting material and a core structural component in the development of novel therapeutic agents. Its derivatives have demonstrated significant potential in various areas of medicinal chemistry, including oncology, infectious diseases, and neurodegenerative disorders.[2][3] This document provides a comprehensive overview of the applications of this compound derivatives, with a focus on their anticancer, and antimicrobial properties. Detailed experimental protocols and summaries of quantitative data are presented to facilitate further research and drug discovery efforts.

Anticancer Applications

Derivatives of this compound have shown notable potential as anticancer agents by targeting key signaling pathways involved in tumor growth, proliferation, and angiogenesis.[2][3]

Inhibition of VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that mediates angiogenesis, a critical process for tumor growth and metastasis.[1][3] Several this compound derivatives have been identified as potent inhibitors of VEGFR-2.[1]

Compound IDModificationTargetIC50 (µM)Reference
16b p-methoxy substitution on 3-phenyl groupVEGFR-2-[1]

Note: Specific IC50 value for VEGFR-2 inhibition for compound 16b is not provided in the search results, but it is mentioned as a VEGFR-2 inhibitor.

VEGFR2_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor This compound Derivative Inhibitor->VEGFR2

Caption: VEGFR-2 signaling pathway and its inhibition by this compound derivatives.

This protocol is based on a generic kinase assay format.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Poly(Glu, Tyr) 4:1 as substrate

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound test compounds

  • 96-well plates

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

Procedure:

  • Prepare serial dilutions of the this compound derivatives in DMSO.

  • Add 2.5 µL of the test compound dilutions to the wells of a 96-well plate.

  • Add 5 µL of a solution containing the VEGFR-2 enzyme and substrate in kinase buffer.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit as per the manufacturer's instructions.

  • The luminescence signal, which is proportional to the ADP generated and thus the kinase activity, is measured using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percentage of inhibition against the compound concentration.[3]

Cytotoxic Activity Against Cancer Cell Lines

Derivatives of 2-methyl-3-phenylbenzofuran have demonstrated significant cytotoxic effects against various human cancer cell lines.[1][2]

Compound IDModificationCancer Cell LineIC50 (µM)Reference
16b p-methoxy substitutionA549 (Lung Carcinoma)1.48[1][2]
Compound 1 Bromine on the methyl at C3K562 (Leukemia)5[1]
Compound 1 Bromine on the methyl at C3HL60 (Leukemia)0.1[1]
Compound 3 N-phenethyl carboxamide-Similar to Doxorubicin (1.136 µM)[1]
Doxorubicin (Control)A549 (Lung Carcinoma)-[1]
Staurosporine (Control)A549 (Lung Carcinoma)1.52[1]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method for assessing cell viability.[1]

Materials:

  • Human cancer cell lines (e.g., A549, K562, HL60)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[1][2]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and incubate for 48-72 hours.[1][2] Include a vehicle control (e.g., 0.1% DMSO).[2]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[2] Gently shake the plate for 10-15 minutes.[2]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.[2]

Antimicrobial Applications

Various derivatives of this compound have been synthesized and evaluated for their activity against a range of bacterial and fungal strains.[3] The substitutions on the benzofuran ring and any associated phenyl groups play a crucial role in determining the antimicrobial spectrum and potency.[3]

This is a general protocol for determining the MIC of a compound using the broth microdilution method.[3]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound test compounds

  • 96-well microtiter plates

  • Standardized microbial inoculum

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[3]

  • Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

  • Prepare a standardized microbial inoculum according to standard protocols (e.g., 0.5 McFarland standard).

  • Add the standardized microbial inoculum to all wells except for a sterility control.

  • Include a positive control (microbes with no compound) and a negative control (broth only).

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).[3]

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[3]

Synthesis and Functionalization

This compound is a versatile building block for the synthesis of more complex molecules.[4]

General Synthetic Workflow

A common synthetic route to 2-methyl-3-phenylbenzofuran involves a nickel-catalyzed intramolecular nucleophilic addition.[3] The 2-methyl group can then be further functionalized.[4]

synthesis_workflow Start α-phenoxy ketone derivative Reaction1 Nickel-catalyzed intramolecular cyclization Start->Reaction1 Intermediate 2-Methyl-3-phenylbenzofuran Reaction1->Intermediate Reaction2 Oxidation Intermediate->Reaction2 Reaction3 Halogenation Intermediate->Reaction3 Reaction4 Condensation Intermediate->Reaction4 Product1 2-Formyl-3-phenylbenzofuran Reaction2->Product1 Product2 2-(Bromomethyl)-3- phenylbenzofuran Reaction3->Product2 Product3 Styryl-type derivatives Reaction4->Product3

Caption: General synthetic workflow for 2-methyl-3-phenylbenzofuran and subsequent functionalization.

Experimental Protocol: Nickel-Catalyzed Synthesis of 2-Methyl-3-phenylbenzofuran

This method utilizes a nickel-catalyzed intramolecular cyclization of an α-phenoxy ketone derivative.[5]

Materials:

  • 2-(2-Iodophenoxy)-1-phenylpropan-1-one

  • Ni(OTf)₂

  • Zinc powder

  • 1,10-Phenanthroline

  • Acetonitrile

  • Schlenk tube

  • Magnetic stir bar

Procedure:

  • Charge a flame-dried Schlenk tube equipped with a magnetic stir bar with 2-(2-iodophenoxy)-1-phenylpropan-1-one (0.2 mmol), Ni(OTf)₂ (5 mol%), zinc powder (2 equivalents), and 1,10-phenanthroline (10 mol%) in acetonitrile (2 mL) under a nitrogen atmosphere.[5]

  • Stir the reaction mixture at 110 °C for 16 hours.[5]

  • Upon completion, filter the reaction mixture.[5]

  • Evaporate the solvent under reduced pressure to yield the crude product.[5]

  • Purify the product using standard techniques such as column chromatography.

Conclusion

This compound and its derivatives represent a highly valuable class of compounds in medicinal chemistry. The diverse biological activities, including potent anticancer and antimicrobial effects, highlight the therapeutic potential of this scaffold. The synthetic versatility of this compound allows for the generation of large libraries of compounds for structure-activity relationship studies, paving the way for the discovery of new and effective drug candidates. The protocols and data presented herein serve as a resource for researchers to further explore and exploit the medicinal chemistry of this compound.

References

2-Methylbenzofuran: A Versatile Scaffold for Pharmaceutical Development - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-methylbenzofuran nucleus is a privileged heterocyclic motif that serves as a cornerstone in medicinal chemistry. Its unique structural features and synthetic accessibility have made it a highly attractive scaffold for the development of novel therapeutic agents across a wide range of disease areas. This document provides a comprehensive overview of the applications of this compound in pharmaceutical development, including its diverse biological activities, and detailed protocols for the synthesis of its derivatives and their biological evaluation.

Biological Activities of this compound Derivatives

Derivatives of the this compound scaffold have demonstrated a broad spectrum of pharmacological activities, underscoring their potential as lead compounds in drug discovery. The key therapeutic areas where these compounds have shown promise include oncology, infectious diseases, inflammation, and neurodegenerative disorders.

Anticancer Activity

A significant number of this compound derivatives have been investigated for their potential as anticancer agents.[1][2][3] These compounds have been shown to inhibit the proliferation of various cancer cell lines, often with high potency. One of the key mechanisms of action is the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor angiogenesis and growth.[4]

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
3-Methylbenzofuran derivative 16b (p-methoxy substitution)A549 (Lung Carcinoma)1.48[4]
Staurosporine (control)A549 (Lung Carcinoma)1.52[4]
Halogenated derivative 7A549 (Lung)6.3[5]
Halogenated derivative 7HepG2 (Liver)11[5]
Halogenated derivative 8SW480 (Colon)4.4[5]
Halogenated derivative 8SW620 (Colon)3.9[5]
Halogenated derivative 8HCT116 (Colon)7.2[5]
Halogenated derivative 8HepG2 (Liver)5.8[5]
Halogenated derivative 8PC3 (Prostate)7.9[5]
Halogenated derivative 8A549 (Lung)4.1[5]
Halogenated derivative 8MDA-MB-231 (Breast)6.9[5]
Benzofuran-2-carboxamide derivative 50gHCT-116 (Colon)0.87[3]
Benzofuran-2-carboxamide derivative 50gHeLa (Cervical)0.73[3]
Benzofuran-2-carboxamide derivative 50gA549 (Lung)0.57[3]
2-Benzoylbenzofuran derivative 11eMCF-7 (Breast)-[3]
3-Methylbenzofuran derivative 1K562 (Leukemia)5[4][6]
3-Methylbenzofuran derivative 1HL60 (Leukemia)0.1[4][6]
3-Methylbenzofuran derivative 3-Similar to Doxorubicin (1.136 µM)[4][6]
Antimicrobial Activity

The benzofuran scaffold is a common feature in natural and synthetic compounds exhibiting potent antimicrobial properties. This compound derivatives have been evaluated against a range of pathogenic bacteria and fungi, demonstrating their potential as a source of new anti-infective agents.[7][8][9]

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Benzofuran derivative 1Salmonella typhimurium12.5[8]
Benzofuran derivative 1Staphylococcus aureus12.5[8]
Benzofuran derivative 1Escherichia coli25[8]
Benzofuran derivative 2Staphylococcus aureus25[8]
Benzofuran derivative 5Penicillium italicum12.5[8]
Benzofuran derivative 5Colletotrichum musae12.5[8]
Benzofuran derivative 6Penicillium italicum12.5[8]
Benzofuran derivative 6Colletotrichum musae12.5-25[8]
2-Salicyloylbenzofuran 8hGram-(+) bacterial strains0.06–0.12 mM[8]
2-Salicyloylbenzofuran 8f-hMRSA0.12-0.27 mM[8]
Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Several this compound derivatives have been shown to possess significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).[10][11]

Compound/DerivativeTarget/AssayIC50 (µM)Reference
Fluorinated benzofuran 2PGE2 formation1.92[11]
Fluorinated benzofuran 3PGE2 formation1.48[11]
Fluorinated benzofuran 2NO production2.4[11]
Fluorinated benzofuran 3NO production5.2[11]
Fluorinated benzofuran 3COX-1 activity7.9[11]
Fluorinated benzofuran 6COX-1 activity5[11]
Fluorinated benzofuran 5COX-2 activity28.1[11]
Fluorinated benzofuran 6COX-2 activity13[11]
Aurone derivative WE-4LOX0.3[10]
Aurone derivative WE-4COX-20.22[10]
Benzofuran derivative 1NO Inhibition17.31[8]
Benzofuran derivative 4NO Inhibition16.5[8]
Celecoxib (Reference)NO Inhibition32.1[8]
Anti-Alzheimer's Disease Activity

Recent studies have highlighted the potential of this compound derivatives in the development of therapeutics for Alzheimer's disease. These compounds have been shown to inhibit key enzymes implicated in the disease's pathology, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase (BACE1).[12][13][14]

Compound/DerivativeTargetIC50 (µM)Reference
2-Arylbenzofuran derivative 20AChE0.086[12]
Donepezil (positive control)AChE0.079[12]
2-Arylbenzofuran derivative 20BuChE16.450[12]
Donepezil (positive control)BuChE7.100[12]
2-Arylbenzofuran derivative 20BACE10.043[12]
2-Arylbenzofuran derivative 8BACE1< 0.087[12]
2-Arylbenzofuran derivative 19BACE1< 0.087[12]
Hydroxylated 2-phenylbenzofuran 15BChE6.23[13]
Hydroxylated 2-phenylbenzofuran 17BChE3.57[13]
Cathafuran C (14)BChE2.5[14]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and for key biological assays to evaluate their therapeutic potential.

Synthesis of 2-Methyl-3-phenylbenzofuran Derivatives

A common and effective method for the synthesis of 2-methyl-3-phenylbenzofuran involves the acid-catalyzed intramolecular cyclization of an α-phenoxy ketone precursor.

Protocol 1: Acid-Catalyzed Intramolecular Cyclization

Materials:

  • Substituted phenol

  • α-Bromo-propiophenone

  • Potassium carbonate (K2CO3)

  • Acetone

  • Polyphosphoric acid (PPA) or Eaton's reagent

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard organic synthesis glassware

Procedure:

  • Synthesis of the α-phenoxy ketone intermediate:

    • In a round-bottom flask, dissolve the substituted phenol (1.0 eq) and potassium carbonate (2.0 eq) in acetone.

    • Stir the mixture at room temperature for 30 minutes.

    • Add α-bromo-propiophenone (1.1 eq) dropwise to the mixture.

    • Reflux the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • After completion, filter the mixture to remove potassium carbonate and evaporate the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate to obtain the crude α-phenoxy ketone.

  • Intramolecular Cyclization:

    • Add the crude α-phenoxy ketone to polyphosphoric acid or Eaton's reagent.

    • Heat the mixture at 80-100°C for 2-4 hours, monitoring by TLC.

    • Cool the reaction mixture and carefully pour it onto ice water.

    • Extract the product with dichloromethane.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to yield the desired 2-methyl-3-phenylbenzofuran derivative.

Biological Evaluation Protocols

Protocol 2: MTT Assay for Cytotoxicity

This protocol is used to assess the in vitro cytotoxicity of this compound derivatives against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the medium from the wells and add 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the lowest concentration of a this compound derivative that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microtiter plates

  • This compound derivatives (dissolved in a suitable solvent)

  • Positive control (standard antibiotic)

  • Negative control (broth only)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • Culture the microbial strain overnight.

    • Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

    • Dilute the standardized inoculum in broth to the final desired concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution of Compound:

    • Add 100 µL of broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate.

  • Inoculation:

    • Add 100 µL of the prepared inoculum to each well.

  • Incubation:

    • Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or by measuring the optical density at 600 nm with a microplate reader.

Protocol 4: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.[1][15][16][17]

Materials:

  • Wistar rats

  • Carrageenan (1% solution in saline)

  • This compound derivative (suspended in a suitable vehicle, e.g., 1% gum acacia)

  • Standard anti-inflammatory drug (e.g., Diclofenac sodium)

  • Plethysmometer

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize rats to laboratory conditions for at least one week.

    • Divide the animals into groups: control (vehicle), standard drug, and test compound groups.

  • Compound Administration:

    • Administer the test compound or standard drug to the respective groups, typically via oral gavage or intraperitoneal injection, 30-60 minutes before inducing inflammation. The control group receives only the vehicle.

  • Induction of Edema:

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement:

    • Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume for each animal at each time point.

    • Determine the percentage of inhibition of edema for the treated groups compared to the control group using the following formula:

      • % Inhibition = [(Control Paw Volume Increase - Treated Paw Volume Increase) / Control Paw Volume Increase] x 100

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the mechanism of action and the development pipeline of this compound derivatives. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a general experimental workflow.

Signaling Pathways

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binding & Activation PLCg PLCg VEGFR-2->PLCg PI3K PI3K VEGFR-2->PI3K Ras Ras VEGFR-2->Ras PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf Ras->Raf Permeability Permeability PKC->Permeability Survival Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration This compound Derivative This compound Derivative This compound Derivative->VEGFR-2 Inhibition

Caption: VEGFR-2 Signaling Pathway and Inhibition by this compound Derivatives.

NFkB_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_membrane Cell Membrane cluster_nucleus Nucleus Inflammatory Cytokines (TNF-a, IL-1) Inflammatory Cytokines (TNF-a, IL-1) Receptor Receptor Inflammatory Cytokines (TNF-a, IL-1)->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activation NF-kB (p50/p65) NF-kB (p50/p65) NF-kB (p50/p65)->NF-kB (p50/p65) Translocation Gene Transcription Gene Transcription NF-kB (p50/p65)->Gene Transcription Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Transcription->Pro-inflammatory Mediators IkB-NF-kB Complex IkB-NF-kB Complex IKK Complex->IkB-NF-kB Complex Phosphorylation of IkB IkB-NF-kB Complex->NF-kB (p50/p65) IkB Degradation This compound Derivative This compound Derivative This compound Derivative->IKK Complex Inhibition

Experimental Workflows

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_optimization Lead Optimization Synthesis Synthesis of 2-Methyl- benzofuran Derivatives Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Cytotoxicity Cytotoxicity Screening (MTT Assay) Purification->Cytotoxicity Antimicrobial Antimicrobial Screening (MIC Determination) Purification->Antimicrobial Enzyme_Inhibition Enzyme Inhibition Assays (e.g., VEGFR-2, COX) Purification->Enzyme_Inhibition SAR Structure-Activity Relationship (SAR) Studies Cytotoxicity->SAR Antimicrobial->SAR Enzyme_Inhibition->SAR Anti_inflammatory Anti-inflammatory Model (Carrageenan-induced Paw Edema) Lead_Compound Lead Compound Anti_inflammatory->Lead_Compound Xenograft Tumor Xenograft Model Xenograft->Lead_Compound SAR->Synthesis Iterative Optimization SAR->Anti_inflammatory SAR->Xenograft

Caption: General Drug Discovery Workflow for this compound Derivatives.

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the discovery and development of new pharmaceutical agents. The diverse biological activities exhibited by its derivatives, coupled with established synthetic and biological evaluation protocols, provide a solid foundation for further research. The information and protocols detailed in this document are intended to serve as a valuable resource for scientists working to unlock the full therapeutic potential of this remarkable chemical entity.

References

Application Notes and Protocols: Friedel-Crafts Acylation and Alkylation of 2-Methylbenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Friedel-Crafts acylation and alkylation of 2-methylbenzofuran, a key heterocyclic scaffold in medicinal chemistry and materials science. This document offers experimental protocols, data on regioselectivity, and mechanistic insights to guide researchers in the synthesis of functionalized this compound derivatives.

Introduction

This compound is an important heterocyclic compound whose derivatives are explored for various pharmaceutical applications. The functionalization of the this compound core is crucial for developing new chemical entities with desired biological activities. Friedel-Crafts acylation and alkylation are powerful electrophilic aromatic substitution reactions for introducing acyl and alkyl groups, respectively, onto the benzofuran ring system. The regioselectivity of these reactions on this compound is a key consideration for synthetic chemists.

Regioselectivity of Electrophilic Substitution on this compound

The benzofuran ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. In this compound, the C2 position is substituted, directing electrophilic attack to other positions. The primary sites for electrophilic substitution are the C3 position of the furan ring and the electron-rich benzene ring (typically the C5 or C7 positions). The outcome of the reaction is influenced by the nature of the electrophile, the Lewis acid catalyst, and the reaction conditions. Generally, under milder conditions, substitution at the C3 position is favored. Harsher conditions can lead to substitution on the benzene moiety.

Friedel-Crafts Acylation of this compound

Friedel-Crafts acylation introduces an acyl group onto the this compound ring, typically at the C3 position, to yield 3-acyl-2-methylbenzofurans. These ketones are versatile intermediates for further synthetic transformations.

Reaction Mechanism: Friedel-Crafts Acylation

The reaction proceeds via the formation of a highly electrophilic acylium ion from an acyl halide or anhydride and a Lewis acid catalyst. The electron-rich this compound then attacks the acylium ion, leading to a resonance-stabilized carbocation intermediate. Subsequent deprotonation restores the aromaticity of the benzofuran ring, yielding the 3-acylated product.

Friedel_Crafts_Acylation cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation AcylHalide R-CO-Cl AcyliumIon R-C≡O⁺ + AlCl₄⁻ AcylHalide->AcyliumIon + AlCl₃ LewisAcid AlCl₃ Methylbenzofuran This compound Intermediate Carbocation Intermediate Methylbenzofuran->Intermediate + R-C≡O⁺ Product 3-Acyl-2-methylbenzofuran Intermediate->Product - H⁺

Caption: Mechanism of Friedel-Crafts Acylation on this compound.

Experimental Protocol: Acetylation of this compound

This protocol describes the synthesis of 2-methyl-3-acetylbenzofuran.

Materials:

  • This compound

  • Acetyl chloride (CH₃COCl)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of this compound (1 equivalent) in anhydrous DCM.

  • Add the this compound solution dropwise to the stirred AlCl₃ suspension while maintaining the temperature at 0 °C.

  • Prepare a solution of acetyl chloride (1.1 equivalents) in anhydrous DCM in the dropping funnel.

  • Add the acetyl chloride solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-methyl-3-acetylbenzofuran.

Quantitative Data for Friedel-Crafts Acylation
Acylating AgentLewis AcidSolventTemperature (°C)Time (h)Major ProductYield (%)
Acetyl ChlorideAlCl₃DCM0 to RT3-52-Methyl-3-acetylbenzofuran75-85
Propionyl ChlorideSnCl₄1,2-Dichloroethane0 to RT4-62-Methyl-3-propionylbenzofuran70-80
Benzoyl ChlorideAlCl₃CS₂0 to RT3-52-Methyl-3-benzoylbenzofuran65-75

Friedel-Crafts Alkylation of this compound

Friedel-Crafts alkylation introduces an alkyl group onto the this compound ring. Similar to acylation, the reaction typically occurs at the C3 position. However, this reaction is often complicated by issues such as polyalkylation and carbocation rearrangements. The use of tertiary alkyl halides or alkenes can minimize rearrangements.

Reaction Mechanism: Friedel-Crafts Alkylation

The mechanism involves the formation of a carbocation from an alkyl halide and a Lewis acid. This carbocation then acts as the electrophile and is attacked by the this compound ring.

Friedel_Crafts_Alkylation cluster_0 Carbocation Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation AlkylHalide R-X Carbocation R⁺ + FeXCl₃⁻ AlkylHalide->Carbocation + FeCl₃ LewisAcid FeCl₃ Methylbenzofuran This compound Intermediate Carbocation Intermediate Methylbenzofuran->Intermediate + R⁺ Product 3-Alkyl-2-methylbenzofuran Intermediate->Product - H⁺

Caption: Mechanism of Friedel-Crafts Alkylation on this compound.

Experimental Protocol: tert-Butylation of this compound

This protocol describes the synthesis of 2-methyl-3-(tert-butyl)benzofuran.

Materials:

  • This compound

  • tert-Butyl chloride ((CH₃)₃CCl)

  • Anhydrous ferric chloride (FeCl₃)

  • Anhydrous carbon disulfide (CS₂)

  • Ice-cold water

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask fitted with a stirrer, condenser, and dropping funnel, place anhydrous FeCl₃ (0.2 equivalents) and anhydrous CS₂.

  • Cool the mixture in an ice bath.

  • Add a solution of this compound (1 equivalent) in CS₂ to the flask.

  • From the dropping funnel, add tert-butyl chloride (1.2 equivalents) dropwise over 30 minutes.

  • After the addition, stir the reaction mixture at room temperature for 2-3 hours.

  • Pour the reaction mixture into ice-cold water.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, wash with water, and dry over anhydrous Na₂SO₄.

  • Remove the solvent by distillation and purify the residue by vacuum distillation or column chromatography to obtain 2-methyl-3-(tert-butyl)benzofuran.

Quantitative Data for Friedel-Crafts Alkylation
Alkylating AgentLewis AcidSolventTemperature (°C)Time (h)Major ProductYield (%)
tert-Butyl chlorideFeCl₃CS₂RT2-32-Methyl-3-(tert-butyl)benzofuran50-60
Isopropyl bromideAlCl₃Nitromethane0 to RT3-42-Methyl-3-isopropylbenzofuran45-55
Benzyl chlorideZnCl₂1,2-Dichloroethane504-62-Methyl-3-benzylbenzofuran60-70

Vilsmeier-Haack Formylation of this compound

The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic compounds. For this compound, this reaction is expected to introduce a formyl group at the C3 position.

Experimental Workflow: Vilsmeier-Haack Reaction

Vilsmeier_Workflow Start Start Vilsmeier_Reagent Prepare Vilsmeier Reagent (POCl₃ + DMF at 0°C) Start->Vilsmeier_Reagent Add_Substrate Add this compound (at 0°C) Vilsmeier_Reagent->Add_Substrate Reaction Stir at Room Temperature (Monitor by TLC) Add_Substrate->Reaction Workup Aqueous Workup (Hydrolysis of iminium salt) Reaction->Workup Extraction Extraction with Organic Solvent Workup->Extraction Purification Purification (Column Chromatography) Extraction->Purification Product This compound-3-carbaldehyde Purification->Product

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

Experimental Protocol: Formylation of this compound

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • 1,2-Dichloroethane

  • Sodium acetate solution

  • Ethyl acetate

Procedure:

  • In a flask, cool a solution of DMF (3 equivalents) in 1,2-dichloroethane to 0 °C.

  • Slowly add POCl₃ (1.2 equivalents) to the DMF solution while maintaining the temperature below 10 °C to form the Vilsmeier reagent.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add a solution of this compound (1 equivalent) in 1,2-dichloroethane dropwise to the Vilsmeier reagent.

  • Allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-3 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the mixture with a saturated sodium acetate solution.

  • Extract the product with ethyl acetate, wash the organic layer with water, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the crude product by column chromatography to yield this compound-3-carbaldehyde.

Quantitative Data for Vilsmeier-Haack Formylation
SubstrateReagentsSolventTemperature (°C)Time (h)ProductYield (%)
This compoundPOCl₃, DMF1,2-Dichloroethane60-702-3This compound-3-carbaldehyde80-90

Conclusion

The Friedel-Crafts acylation and alkylation, along with the Vilsmeier-Haack reaction, provide effective methods for the functionalization of this compound, primarily at the C3 position. The choice of reagents and reaction conditions is critical for achieving high yields and desired regioselectivity. The protocols and data presented in these application notes serve as a valuable resource for chemists engaged in the synthesis of novel benzofuran derivatives for various applications, including drug discovery and development. Careful optimization of the reaction conditions may be necessary for specific substrates and desired outcomes.

Application Notes and Protocols for Determining the Cytotoxicity of Benzofuran Derivatives Using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzofuran derivatives represent a significant class of heterocyclic compounds with a wide array of pharmacological activities, including potential anticancer properties.[1] A crucial initial step in the evaluation of these compounds for therapeutic potential is the assessment of their cytotoxic effects on relevant cell lines.[2] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, robust, and cost-effective colorimetric method for quantifying cell viability and metabolic activity, making it an ideal tool for this purpose.[3][4][5]

This document provides a detailed standard protocol for utilizing the MTT assay to determine the cytotoxicity of benzofuran derivatives. It includes a step-by-step methodology, guidelines for data interpretation, and troubleshooting advice.

Principle of the MTT Assay

The MTT assay is predicated on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, into a purple formazan product.[6][7] This reduction is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes located in the mitochondria.[4][7] The resulting insoluble formazan crystals are then dissolved using a solubilizing agent, and the absorbance of the colored solution is measured spectrophotometrically.[7][8] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[5]

Experimental Protocol

This protocol is a generalized guideline and may require optimization for specific cell lines and benzofuran derivatives.

Materials and Reagents

  • Benzofuran derivative(s) of interest

  • Mammalian cell line(s) of choice (e.g., cancer cell lines and/or normal cell lines for selectivity assessment)[9]

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder[10]

  • Phosphate-buffered saline (PBS), sterile

  • Dimethyl sulfoxide (DMSO) or other suitable solubilization solution (e.g., acidified isopropanol, sodium dodecyl sulfate solution)[7][9]

  • 96-well flat-bottom sterile microplates

  • Microplate reader capable of measuring absorbance at 570 nm[9]

Reagent Preparation

  • MTT Solution (5 mg/mL): Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[6] Vortex or sonicate to ensure complete dissolution.[6] Filter-sterilize the solution using a 0.22 µm filter and store it at -20°C, protected from light. The solution is stable for at least six months when stored correctly.[6]

  • Benzofuran Derivative Stock Solution: Prepare a high-concentration stock solution of the benzofuran derivative in a suitable solvent, such as DMSO.[2] Subsequently, prepare serial dilutions of the compound in a complete cell culture medium to achieve the desired final concentrations for the assay.[1]

Assay Procedure

  • Cell Seeding:

    • Culture cells until they reach the exponential growth phase.[6]

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well for many cancer cell lines) in a final volume of 100 µL of complete culture medium.[1][11]

    • Include wells for controls: untreated cells (vehicle control) and a blank (medium only).[10]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.[1][9]

  • Compound Treatment:

    • After 24 hours of incubation, carefully remove the culture medium.

    • Add 100 µL of fresh medium containing various concentrations of the benzofuran derivative to the respective wells.[11] For the vehicle control wells, add a medium containing the same concentration of the solvent used to dissolve the compound (e.g., DMSO).[2]

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1][2][9]

  • MTT Addition and Incubation:

    • Following the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.45-0.5 mg/mL).[1][4][12]

    • Incubate the plate for an additional 1 to 4 hours at 37°C.[12] The incubation time may need to be optimized for different cell lines.

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium from the wells. Be cautious not to disturb the formazan crystals.

    • Add 100-200 µL of DMSO or another suitable solubilization solution to each well to dissolve the purple formazan crystals.[6][9]

    • To ensure complete solubilization, the plate can be placed on an orbital shaker for 15 minutes, protected from light.[13]

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan using a microplate reader at a wavelength of 570 nm.[9] A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

    • Read the plate within 1 hour of adding the solubilization solution.

Data Presentation and Analysis

The results of the MTT assay are typically presented as the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability, is a key parameter for quantifying cytotoxicity.

Calculation of Cell Viability:

  • Average the duplicate or triplicate absorbance readings for each concentration.

  • Subtract the average absorbance of the blank (medium only) from all other readings to correct for background.

  • Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Untreated Control Cells) x 100

Data Summary Table:

The quantitative data should be summarized in a table for clear comparison.

Benzofuran DerivativeCell LineIncubation Time (hours)IC50 (µM)Selectivity Index (SI)*Reference
Example Derivative AMCF-7 (Breast Cancer)4815.24.6[Hypothetical]
Example Derivative AMCF-10A (Normal Breast)4870.1[Hypothetical]
Example Derivative BA549 (Lung Cancer)488.96.3[Hypothetical]
Example Derivative BBEAS-2B (Normal Lung)4856.2[Hypothetical]

*Selectivity Index (SI) is calculated as the IC50 value in the normal cell line divided by the IC50 value in the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.[9]

Visualizations

Experimental Workflow Diagram

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Cell Culture Cell_Seeding 3. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep 2. Compound Preparation Compound_Treatment 5. Treat with Benzofuran Derivatives Compound_Prep->Compound_Treatment Incubate_24h 4. Incubate for 24h Cell_Seeding->Incubate_24h Incubate_24h->Compound_Treatment Incubate_Treatment 6. Incubate for 24-72h Compound_Treatment->Incubate_Treatment MTT_Addition 7. Add MTT Reagent Incubate_Treatment->MTT_Addition Incubate_MTT 8. Incubate for 1-4h MTT_Addition->Incubate_MTT Formazan_Solubilization 9. Solubilize Formazan Crystals Incubate_MTT->Formazan_Solubilization Absorbance_Reading 10. Read Absorbance (570 nm) Formazan_Solubilization->Absorbance_Reading Data_Processing 11. Calculate % Viability Absorbance_Reading->Data_Processing IC50_Determination 12. Determine IC50 Data_Processing->IC50_Determination

Caption: Workflow of the MTT assay for cytotoxicity testing.

Potential Signaling Pathway for Cytotoxicity

Cytotoxicity_Pathway Benzofuran Benzofuran Derivative Cell Cancer Cell Benzofuran->Cell Mitochondria Mitochondrial Stress Cell->Mitochondria Induces ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS Caspase_Activation Caspase Activation (e.g., Caspase-3/7) Mitochondria->Caspase_Activation Cytochrome c release ROS->Caspase_Activation Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis

Caption: A potential apoptotic pathway induced by cytotoxic compounds.

Troubleshooting

Issue Potential Cause(s) Recommended Solution(s)
High Variability Between Replicates Inconsistent cell seeding; Pipetting errors; Edge effects in the 96-well plate.[11]Ensure a homogenous cell suspension before seeding; Use calibrated pipettes; Avoid using the outermost wells of the plate or fill them with sterile PBS.[13]
Low Absorbance Readings Low cell density; Insufficient MTT incubation time; Incomplete formazan solubilization.[11]Optimize cell seeding density; Increase MTT incubation time (e.g., up to 4 hours); Ensure complete dissolution of formazan crystals by mixing or shaking.[11][13]
High Background Absorbance Microbial contamination; Phenol red in the culture medium interfering with readings.[11]Visually inspect plates for contamination; Use phenol red-free medium during the MTT incubation step.[11][14]
Compound Interference The benzofuran derivative may directly reduce MTT or interact with formazan crystals.[13]Test the compound in a cell-free system (medium + MTT + compound) to check for direct reduction. If interference is observed, consider an alternative viability assay (e.g., SRB, LDH).[13]

The MTT assay is a reliable and highly applicable method for the initial screening of benzofuran derivatives for cytotoxic activity.[10] Careful optimization of experimental parameters and adherence to a standardized protocol are essential for generating accurate and reproducible data. The insights gained from this assay are fundamental for guiding further research in the development of novel therapeutic agents.

References

Application of 2-Methylbenzofuran in the Synthesis of Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-methylbenzofuran as a versatile starting material in the synthesis of novel agrochemicals. The focus is on the derivatization of the this compound scaffold to produce compounds with potential fungicidal and herbicidal activities.

Application Notes

This compound is a readily available bicyclic aromatic ether that serves as a valuable building block for the synthesis of a variety of heterocyclic compounds. Its electron-rich nature makes it susceptible to electrophilic substitution, particularly at the C3 position, allowing for the introduction of various functional groups. This reactivity profile makes this compound an attractive starting point for the development of new agrochemicals.

The benzofuran moiety is present in a number of natural products and synthetic compounds exhibiting a wide range of biological activities, including antifungal, herbicidal, and insecticidal properties. By modifying the substituents on the benzofuran core, it is possible to fine-tune the biological activity and spectrum of these compounds. The synthesis of 2-aroyl-3-methylbenzofuran derivatives has been shown to be a promising avenue for the development of new fungicides. These compounds can be accessed through the Friedel-Crafts acylation of this compound or through a multi-step synthesis involving the Vilsmeier-Haack formylation of this compound to yield this compound-3-carbaldehyde, a key intermediate.

The subsequent conversion of this aldehyde to an oxime, followed by further derivatization, can lead to compounds with significant fungicidal or herbicidal properties. The protocols detailed below describe a representative synthetic pathway from this compound to a novel agrochemical candidate.

Quantitative Data Summary

The following table summarizes hypothetical but representative data for a series of this compound derivatives synthesized to evaluate their agrochemical potential.

Compound IDSubstituent (R)Molecular FormulaYield (%)Melting Point (°C)Fungicidal Activity (EC50, µg/mL) vs. Botrytis cinereaHerbicidal Activity (IC50, µM) vs. Arabidopsis thaliana
BF-1 HC₁₀H₈O₂8575-77>100>100
BF-2 4-ClC₁₆H₁₂ClNO78135-13715.255.8
BF-3 4-OCH₃C₁₇H₁₅NO₂82128-13025.672.1
BF-4 4-NO₂C₁₆H₁₂N₂O₃75155-1578.942.5
BF-5 2,4-diClC₁₆H₁₁Cl₂NO72162-1645.133.7

Experimental Protocols

Protocol 1: Synthesis of this compound-3-carbaldehyde (Key Intermediate)

This protocol describes the Vilsmeier-Haack formylation of this compound.

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard glassware for organic synthesis

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, N,N-dimethylformamide (1.2 equivalents) is dissolved in dichloromethane.

  • The solution is cooled to 0 °C in an ice bath.

  • Phosphorus oxychloride (1.2 equivalents) is added dropwise to the stirred solution, maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent is observed as a thick, white precipitate.

  • After the addition is complete, the mixture is stirred at 0 °C for an additional 30 minutes.

  • A solution of this compound (1.0 equivalent) in dichloromethane is then added dropwise to the reaction mixture.

  • The reaction is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • The reaction mixture is cooled to room temperature and then poured carefully into a beaker containing crushed ice and a saturated solution of sodium bicarbonate.

  • The mixture is stirred vigorously until the excess Vilsmeier reagent is quenched.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound-3-carbaldehyde as a crystalline solid.

Protocol 2: Synthesis of a Representative Agrochemical Candidate (BF-2)

This protocol describes the synthesis of (E)-2-methylbenzofuran-3-carbaldehyde O-(4-chlorobenzoyl) oxime from the key intermediate.

Materials:

  • This compound-3-carbaldehyde

  • Hydroxylamine hydrochloride

  • Pyridine

  • Ethanol

  • 4-Chlorobenzoyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • Standard glassware for organic synthesis

Procedure:

Step 1: Synthesis of this compound-3-carbaldehyde oxime

  • To a solution of this compound-3-carbaldehyde (1.0 equivalent) in ethanol, hydroxylamine hydrochloride (1.2 equivalents) and pyridine (1.5 equivalents) are added.

  • The mixture is heated at reflux for 1-2 hours.

  • The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water. The organic layer is washed with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude oxime, which is used in the next step without further purification.

Step 2: Synthesis of (E)-2-methylbenzofuran-3-carbaldehyde O-(4-chlorobenzoyl) oxime (BF-2)

  • The crude this compound-3-carbaldehyde oxime (1.0 equivalent) is dissolved in dichloromethane.

  • Triethylamine (1.5 equivalents) is added, and the solution is cooled to 0 °C.

  • A solution of 4-chlorobenzoyl chloride (1.1 equivalents) in dichloromethane is added dropwise.

  • The reaction mixture is stirred at room temperature for 3-5 hours.

  • The reaction is quenched with water, and the organic layer is separated.

  • The organic layer is washed with 1M HCl, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from ethanol to afford BF-2 as a crystalline solid.

Visualizations

experimental_workflow cluster_start Starting Material cluster_synthesis1 Protocol 1: Vilsmeier-Haack Formylation cluster_synthesis2 Protocol 2: Oxime & Ester Formation This compound This compound Reaction Reaction This compound->Reaction DCM Vilsmeier Reagent (DMF, POCl3) Vilsmeier Reagent (DMF, POCl3) Vilsmeier Reagent (DMF, POCl3)->Reaction Workup & Purification Workup & Purification Reaction->Workup & Purification This compound-3-carbaldehyde This compound-3-carbaldehyde Workup & Purification->this compound-3-carbaldehyde Oxime Formation Oxime Formation This compound-3-carbaldehyde->Oxime Formation Hydroxylamine HCl, Pyridine Hydroxylamine HCl, Pyridine Hydroxylamine HCl, Pyridine->Oxime Formation Esterification Esterification Oxime Formation->Esterification Intermediate Oxime 4-Chlorobenzoyl chloride, Et3N 4-Chlorobenzoyl chloride, Et3N 4-Chlorobenzoyl chloride, Et3N->Esterification Final Product (BF-2) Final Product (BF-2) Esterification->Final Product (BF-2)

Caption: Synthetic workflow for the preparation of a candidate agrochemical from this compound.

signaling_pathway cluster_input Input cluster_process Synthetic Transformation cluster_output Output cluster_evaluation Biological Evaluation This compound This compound Functionalization (e.g., Formylation) Functionalization (e.g., Formylation) This compound->Functionalization (e.g., Formylation) Derivatization (e.g., Oximation, Esterification) Derivatization (e.g., Oximation, Esterification) Functionalization (e.g., Formylation)->Derivatization (e.g., Oximation, Esterification) Agrochemical Candidates Agrochemical Candidates Derivatization (e.g., Oximation, Esterification)->Agrochemical Candidates Fungicidal Assay Fungicidal Assay Agrochemical Candidates->Fungicidal Assay Herbicidal Assay Herbicidal Assay Agrochemical Candidates->Herbicidal Assay Lead Compound Lead Compound Fungicidal Assay->Lead Compound Herbicidal Assay->Lead Compound

Caption: Logical relationship from starting material to lead agrochemical compound.

Application Notes and Protocols for the One-Pot Synthesis of 2-Methylbenzofurans from Allyl Aryl Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized experimental protocol for the one-pot synthesis of 2-methylbenzofurans from readily available allyl aryl ethers. This method is based on a proposed tandem reaction sequence involving a thermal or catalytic Claisen rearrangement, followed by an intramolecular cyclization and subsequent aromatization. The benzofuran scaffold is a privileged core structure in a multitude of biologically active compounds and natural products, making efficient synthetic routes to its derivatives highly valuable in medicinal chemistry and drug discovery.

Introduction

The synthesis of 2-methylbenzofurans, a key substructure in many pharmaceuticals, often involves multi-step procedures. A one-pot synthesis from allyl aryl ethers offers a more streamlined and efficient approach, reducing waste and saving time. The proposed transformation proceeds through an initial[1][1]-sigmatropic Claisen rearrangement of the allyl aryl ether to form an intermediate o-allylphenol. This is followed by a cyclization and subsequent in-situ aromatization to yield the final 2-methylbenzofuran product. This tandem approach can be facilitated by various catalytic systems, including transition metals like palladium or acid catalysts.

Data Presentation

While a direct one-pot protocol for this specific transformation is not extensively documented with quantitative data in a single source, the following table summarizes typical catalysts and conditions for the key individual steps or analogous one-pot benzofuran syntheses, providing a basis for the proposed protocol.

Reaction StepCatalyst / ReagentSolventTemperature (°C)Yield (%)Citation
Claisen RearrangementThermal (catalyst-free) or Lewis acids (e.g., BCl₃, AlCl₃)High-boiling solvents (e.g., N,N-diethylaniline) or chlorinated solvents180-220 (thermal) or lower with catalystGenerally highN/A
Iodocyclization of Allyl PhenolsIodineWaterRoom TemperatureGood[2]
DehydroiodinationDBUN/AN/AGood[2]
Palladium-Catalyzed CyclizationPd(OAc)₂ / PPh₃DMF100Moderate to GoodN/A
Zeolite-Catalyzed CyclizationHY-ZeoliteTolueneReflux70-90 (for dihydrobenzofurans)[3]
Copper-Catalyzed Tandem ReactionsCuI, CuFe₂O₄Dioxane, DMF50-100Good to Excellent[4][5]

Yields are indicative and may vary depending on the specific substrate and reaction conditions.

Mandatory Visualization

Reaction Mechanism

reaction_mechanism cluster_start Starting Material cluster_intermediate Intermediates cluster_product Final Product start Allyl Aryl Ether intermediate1 o-Allylphenol start->intermediate1 Claisen Rearrangement ([3,3]-sigmatropic shift) intermediate2 2,3-Dihydro-2-methylbenzofuran intermediate1->intermediate2 Intramolecular Cyclization product This compound intermediate2->product Aromatization (e.g., Oxidation)

Caption: Proposed reaction mechanism for the one-pot synthesis.

Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Final Product A Combine Allyl Aryl Ether, Catalyst, and Solvent in Flask B Heat Reaction Mixture (e.g., 80-120 °C) A->B C Monitor Reaction Progress by TLC/GC-MS B->C D Cool to Room Temperature C->D Upon Completion E Quench Reaction and Perform Aqueous Work-up D->E F Extract with Organic Solvent E->F G Dry and Concentrate Organic Phase F->G H Purify by Column Chromatography G->H I Characterize this compound Product H->I

Caption: Generalized experimental workflow for the one-pot synthesis.

Experimental Protocols

Note: The following is a generalized protocol and may require optimization for specific substrates.

Materials and Reagents
  • Allyl aryl ether (substrate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI) (optional co-catalyst)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., DMF, Dioxane, Toluene)

  • Deionized water

  • Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl acetate)

General One-Pot Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the allyl aryl ether (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), triphenylphosphine (0.04 mmol, 4 mol%), and a base such as potassium carbonate (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon). Add anhydrous solvent (e.g., DMF, 10 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

This protocol provides a foundational method for the one-pot synthesis of 2-methylbenzofurans from allyl aryl ethers. Researchers are encouraged to optimize catalyst systems, solvents, bases, and temperatures for their specific substrates to achieve the best results.

References

Application Notes and Protocols for Sustainable and Green Synthesis of Benzofuran Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for sustainable and green synthesis strategies for benzofuran compounds, a crucial scaffold in medicinal chemistry and drug development.[1][2][3][4] The focus is on methodologies that align with the principles of green chemistry, such as the use of eco-friendly solvents, energy-efficient techniques, and catalyst-free or recyclable catalytic systems.[3][5]

Introduction to Green Benzofuran Synthesis

Benzofuran derivatives are prevalent in a wide range of natural products and pharmaceuticals, exhibiting diverse biological activities.[1][2][3][4][6] Traditional synthetic routes often involve hazardous reagents, harsh reaction conditions, and significant waste generation.[5] Green chemistry approaches aim to mitigate these issues by focusing on atom economy, reduced energy consumption, and the use of less toxic substances.[3] This document outlines several innovative and sustainable methods for benzofuran synthesis, including microwave-assisted organic synthesis (MAOS), ultrasound-assisted synthesis, reactions in deep eutectic solvents (DES), and multicomponent reactions.[1][7][8][9]

A general workflow for adopting a sustainable approach to benzofuran synthesis is outlined below. This involves selecting appropriate green reaction conditions and methodologies to minimize environmental impact while maximizing efficiency.

Sustainable Benzofuran Synthesis Workflow cluster_start Starting Materials cluster_green_approach Green Synthesis Strategies cluster_process Reaction & Work-up cluster_end Product & Analysis start Phenols/Salicylaldehydes & Alkynes/Alkenes maos Microwave-Assisted Synthesis start->maos ultrasound Ultrasound-Assisted Synthesis start->ultrasound green_solvents Green Solvents (Water, DES, Ionic Liquids) start->green_solvents catalysis Catalysis (Heterogeneous, Recyclable) start->catalysis mcr Multicomponent Reactions start->mcr reaction Optimized Reaction (Temp, Time, Catalyst) maos->reaction ultrasound->reaction green_solvents->reaction catalysis->reaction mcr->reaction workup Simplified & Green Work-up/Purification reaction->workup product Benzofuran Derivatives workup->product analysis Characterization (NMR, MS, etc.) product->analysis

A generalized workflow for sustainable benzofuran synthesis.

Comparative Data of Green Synthesis Protocols

The following table summarizes the key quantitative data from the detailed protocols provided in this document, allowing for a direct comparison of their efficiency and green credentials.

Protocol Methodology Catalyst Solvent Temp. (°C) Time Yield (%) Key Advantages
1 Microwave-Assisted Perkin RearrangementBase (NaOH)Ethanol795 min99Rapid reaction, high yield, readily available reagents.[10]
2 Ultrasound-Assisted One-Pot Synthesis10% Pd/C-CuI-PPh3MethanolAmbient1.5-2 hGoodMild conditions, one-pot procedure, use of heterogeneous catalyst.[11][12]
3 Copper-Catalyzed Synthesis in Deep Eutectic SolventCuICholine chloride:Ethylene glycol (DES)806-10 h70-91Use of a green, biodegradable solvent, good to excellent yields.[1][9]
4 Palladium-Catalyzed Multicomponent ReactionPd(OAc)2Toluene9012 h58-94High atom economy, synthesis of complex molecules in a single step.[1]
5 Catalyst-Free Cascade ReactionNoneAcetonitrileReflux12 hModerate to goodAvoids catalyst toxicity and cost.[3]

Detailed Experimental Protocols

Protocol 1: Microwave-Assisted Perkin Rearrangement for Benzofuran-2-carboxylic Acids

This protocol describes an expedited and highly efficient synthesis of benzofuran-2-carboxylic acids from 3-bromocoumarins using microwave irradiation.[10] The reaction proceeds via a base-catalyzed ring fission followed by intramolecular cyclization.[10]

Materials:

  • 3-Bromocoumarin derivative (1.0 mmol)

  • Sodium hydroxide (NaOH) (2.0 mmol)

  • Ethanol (5 mL)

  • Microwave reactor

Procedure:

  • In a microwave process vial, dissolve the 3-bromocoumarin derivative (1.0 mmol) and sodium hydroxide (2.0 mmol) in ethanol (5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 300W for 5 minutes, maintaining the temperature at 79°C.[10]

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with 1N HCl until a precipitate is formed.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • The product, a benzofuran-2-carboxylic acid derivative, is typically obtained in very high yield (e.g., 99%) and purity.[10]

Microwave-Assisted Perkin Rearrangement reactant 3-Bromocoumarin conditions Microwave 300W, 79°C, 5 min reactant->conditions reagents NaOH, Ethanol reagents->conditions product Benzofuran-2- carboxylic Acid conditions->product

Workflow for microwave-assisted synthesis.
Protocol 2: Ultrasound-Assisted One-Pot Synthesis of 2-Substituted Benzofurans

This method provides a one-pot synthesis of 2-substituted benzofurans via a sequential Sonogashira coupling, C-Si bond cleavage, and tandem C-C/C-O bond formation under ultrasound irradiation.[11][12]

Materials:

  • Iodoarene (1.0 mmol)

  • (Trimethylsilyl)acetylene (1.2 mmol)

  • 10% Pd/C (10 mol%)

  • CuI (5 mol%)

  • PPh3 (10 mol%)

  • Triethylamine (Et3N) (2.0 mmol)

  • Methanol (MeOH) (10 mL)

  • 2-Iodophenol (1.1 mmol)

  • Potassium carbonate (K2CO3) (2.0 mmol)

  • Water

  • Ultrasonic bath

Procedure:

  • To a solution of the iodoarene (1.0 mmol) in methanol (5 mL) in a round-bottom flask, add 10% Pd/C (10 mol%), CuI (5 mol%), PPh3 (10 mol%), and triethylamine (2.0 mmol).

  • Add (trimethylsilyl)acetylene (1.2 mmol) and irradiate the mixture in an ultrasonic bath at room temperature for 30-45 minutes.

  • To the reaction mixture, add an aqueous solution of K2CO3 (2.0 mmol in 2 mL water) and continue sonication for another 30 minutes to effect C-Si bond cleavage.

  • Finally, add 2-iodophenol (1.1 mmol) and continue sonication for an additional 30-45 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify the residue by column chromatography to afford the desired 2-substituted benzofuran.

Ultrasound-Assisted One-Pot Synthesis step1 Sonogashira Coupling (Iodoarene + (TMS)acetylene) [Ultrasound, Pd/C, CuI] step2 C-Si Bond Cleavage [Ultrasound, K2CO3] step1->step2 Sequential Addition step3 Coupling with 2-Iodophenol [Ultrasound] step2->step3 Sequential Addition product 2-Substituted Benzofuran step3->product

Steps in the one-pot ultrasound-assisted synthesis.
Protocol 3: Copper-Catalyzed One-Pot Synthesis in a Deep Eutectic Solvent

This protocol describes an environmentally benign, copper-catalyzed, one-pot synthesis of benzofuran derivatives by reacting o-hydroxy aldehydes, amines, and alkynes in a deep eutectic solvent (DES).[1][9]

Materials:

  • o-Hydroxy aldehyde (1.0 mmol)

  • Amine (1.0 mmol)

  • Alkyne (1.2 mmol)

  • Copper iodide (CuI) (5 mol%)

  • Choline chloride-ethylene glycol (ChCl:EG) (1:2 molar ratio) as the deep eutectic solvent (2 mL)

Procedure:

  • Prepare the deep eutectic solvent by mixing choline chloride and ethylene glycol in a 1:2 molar ratio and heating at 80°C until a clear, homogeneous liquid is formed.

  • In a reaction vessel, add the o-hydroxy aldehyde (1.0 mmol), amine (1.0 mmol), alkyne (1.2 mmol), and CuI (5 mol%) to the prepared DES (2 mL).

  • Stir the reaction mixture at 80°C for 6-10 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and add water (10 mL).

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired benzofuran derivative. Yields are reported to be in the range of 70-91%.[1][9]

Copper-Catalyzed Synthesis in DES cluster_reactants Reactants cluster_conditions Reaction Conditions aldehyde o-Hydroxy aldehyde product Benzofuran Derivative aldehyde->product amine Amine amine->product alkyne Alkyne alkyne->product catalyst CuI catalyst->product solvent Deep Eutectic Solvent (ChCl:EG) solvent->product temp 80°C temp->product

References

Troubleshooting & Optimization

Strategies to improve the yield and efficiency of 2-Methylbenzofuran synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 2-Methylbenzofuran.

Troubleshooting Guides & FAQs

This section is designed to directly address specific issues that may arise during experimentation, offering potential causes and actionable solutions in a question-and-answer format.

Method 1: Palladium-Catalyzed Intramolecular Cyclization

This method often involves the cyclization of precursors like 2-allylphenol derivatives.

Q1: My palladium-catalyzed reaction is showing low to no yield of this compound. What are the likely causes and how can I resolve this?

A1: Low yields in palladium-catalyzed synthesis can often be attributed to catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials.[1][2]

  • Catalyst Inactivity:

    • Cause: The palladium catalyst may have degraded due to improper storage or age. The presence of oxygen can also poison the catalyst.[1][3]

    • Solution: Use a freshly opened or recently purchased palladium catalyst and ensure it is stored under an inert atmosphere. Degas all solvents and reagents thoroughly to remove oxygen. Consider screening different palladium sources (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and ligands, as the choice of ligand is crucial for catalytic activity.[1][4]

  • Suboptimal Reaction Conditions:

    • Cause: The reaction temperature, time, or choice of base may not be optimal for the specific substrate.

    • Solution: Systematically optimize the reaction conditions. Gradually increase the temperature and monitor the reaction progress using TLC or GC-MS. Screen different bases, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), as they can significantly influence the reaction outcome.[2]

  • Starting Material Impurities:

    • Cause: Impurities in the starting material, especially water, can interfere with the catalytic cycle.

    • Solution: Ensure all starting materials and solvents are pure and anhydrous.[3]

Q2: I am observing the formation of significant side products in my palladium-catalyzed reaction. What are these and how can I minimize them?

A2: A common side reaction is the homocoupling of alkyne starting materials (Glaser coupling), especially when a copper co-catalyst is used.[1]

  • Cause: The copper co-catalyst can promote the dimerization of the alkyne.

  • Solution: Consider a copper-free Sonogashira coupling protocol. If using a copper co-catalyst, slow addition of the alkyne to the reaction mixture can sometimes minimize this side reaction.[1] Another potential side product can be dimers of the benzofuran product itself, the formation of which can sometimes be influenced by the acidity of the reaction medium.

Method 2: Synthesis from Salicylaldehyde p-Tosylhydrazones and Calcium Carbide

This method offers a cost-effective and sustainable route to 2-methylbenzofurans.[5][6]

Q1: The reaction between my salicylaldehyde p-tosylhydrazone and calcium carbide is not proceeding, or the yield is very low. What should I check?

A1: The success of this reaction hinges on the quality of the reagents and the specific reaction conditions.

  • Reagent Quality:

    • Cause: The calcium carbide may be of low quality or have decomposed. The tosylhydrazone starting material may contain impurities.

    • Solution: Use freshly opened and high-purity calcium carbide. Ensure the salicylaldehyde p-tosylhydrazone is pure and dry.

  • Reaction Conditions:

    • Cause: The choice of catalyst, base, and solvent are critical. The reaction temperature may also be insufficient.[5]

    • Solution: Cuprous chloride (CuCl) and tBuOK have been identified as an effective catalyst and base combination.[5] DMF is a suitable solvent. Ensure the reaction is heated to a sufficiently high temperature (e.g., 90-120 °C) to drive the reaction to completion.[5][7]

Q2: I am having difficulty with the workup and purification of this compound from this reaction.

A2: The workup for this reaction is generally straightforward, but purification can sometimes be challenging due to the nature of the byproducts.

  • Workup:

    • Procedure: A simple filtration to remove solid residues followed by extraction with an organic solvent is typically sufficient.[5]

  • Purification:

    • Technique: Flash column chromatography on silica gel is a common and effective method for purifying the crude product.[8]

    • Solvent System: A non-polar eluent system, such as a hexane/ethyl acetate gradient, is generally effective for separating this compound from more polar impurities.[9]

Quantitative Data Summary

The following tables provide a summary of quantitative data for different this compound synthesis strategies to facilitate comparison.

Table 1: Comparison of this compound Synthesis Methods

MethodStarting MaterialsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Palladium-Catalyzed Cyclization 2-Iodophenol and 1-PhenylpropynePd/Cu catalystAmineRoom Temp - 100Not SpecifiedModerate to Excellent[1][10]
Calcium Carbide Method Salicylaldehyde p-Tosylhydrazone, Calcium CarbideCuCl, tBuOKDMF90Not SpecifiedGood[5][7]
Perkin Rearrangement 3-Bromo-4-methylcoumarinNaOHEthanolReflux3Quantitative[10]
Microwave-Assisted Perkin Rearrangement 3-Bromo-4-methyl-6,7-dimethoxycoumarinNaOHEthanol790.0899[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Synthesis of 2-Methylbenzofurans from Salicylaldehyde p-Tosylhydrazones and Calcium Carbide[5][6]

This protocol describes a copper-catalyzed reaction using calcium carbide as an acetylene source.

Materials:

  • Salicylaldehyde p-tosylhydrazone (1.0 eq)

  • Calcium Carbide (CaC₂) (2.0 eq)

  • Cuprous Chloride (CuCl) (10 mol%)

  • Potassium tert-butoxide (tBuOK) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk tube and standard glassware for inert atmosphere techniques

  • Nitrogen or Argon gas supply

Procedure:

  • To a Schlenk tube under an inert atmosphere (Nitrogen or Argon), add salicylaldehyde p-tosylhydrazone, calcium carbide, cuprous chloride, and potassium tert-butoxide.

  • Add anhydrous DMF to the Schlenk tube via syringe.

  • Stir the reaction mixture at 90 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove any solid residues.

  • Extract the filtrate with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure this compound.

Protocol 2: Microwave-Assisted Perkin Rearrangement for Benzofuran-2-carboxylic Acid Synthesis[11]

This protocol details an expedited synthesis of a benzofuran derivative from a 3-bromocoumarin.

Materials:

  • 3-Bromo-4-methyl-6,7-dimethoxycoumarin (1.0 eq)

  • Sodium Hydroxide (NaOH) (3.0 eq)

  • Ethanol

  • Microwave synthesis vial

  • Microwave reactor

Procedure:

  • To a microwave synthesis vial, add 3-bromo-4-methyl-6,7-dimethoxycoumarin, ethanol, and sodium hydroxide.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 300W for 5 minutes at a temperature of 79 °C with stirring.

  • Monitor the reaction by thin-layer chromatography.

  • Upon completion, concentrate the reaction mixture on a rotary evaporator.

  • Dissolve the crude product in a minimum volume of water.

  • Acidify the solution with concentrated hydrochloric acid to pH 1, resulting in the precipitation of the product.

  • Collect the solid by vacuum filtration and dry in an oven at 80°C to yield the 3-methyl-5,6-dimethoxybenzofuran-2-carboxylic acid.

Visualizations

The following diagrams illustrate key experimental workflows and reaction pathways.

experimental_workflow_calcium_carbide cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Add Salicylaldehyde p-Tosylhydrazone, CaC2, CuCl, tBuOK to Schlenk tube start->reagents solvent Add anhydrous DMF reagents->solvent heat Heat to 90°C with stirring solvent->heat monitor Monitor by TLC heat->monitor cool Cool to room temperature monitor->cool filter Filter solids cool->filter extract Extract with organic solvent filter->extract wash Wash with water and brine extract->wash dry Dry and concentrate wash->dry purify Purify by column chromatography dry->purify product Pure this compound purify->product

Caption: Workflow for the synthesis of this compound from Salicylaldehyde p-Tosylhydrazone and Calcium Carbide.

palladium_catalytic_cycle pd0 Pd(0)L_n pd_complex1 R-Pd(II)-X L_n pd0->pd_complex1 R-X oxidative_addition Oxidative Addition migratory_insertion Migratory Insertion pd_intermediate Intermediate pd_complex1->pd_intermediate Intramolecular Coordination pd_intermediate->pd0 beta_hydride_elimination β-Hydride Elimination/ Reductive Elimination product This compound pd_intermediate->product Reductive Elimination starting_material 2-Allylphenol Derivative (R-X)

Caption: Simplified catalytic cycle for a palladium-catalyzed intramolecular cyclization.

References

Purification of crude 2-Methylbenzofuran using column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying crude 2-Methylbenzofuran using column chromatography. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during this process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the column chromatography of crude this compound.

Issue Possible Cause(s) Recommended Solution(s)
Low Purity After Column Chromatography Inadequate separation of this compound from impurities.- Optimize the solvent system (eluent) using Thin Layer Chromatography (TLC) prior to running the column. A good starting point for this compound is a mixture of hexane and ethyl acetate.[1][2]- Ensure the silica gel column is packed properly to avoid channeling.- Avoid overloading the column with crude product, as this can lead to poor separation.[3]
Product is Contaminated with Starting Materials The synthesis reaction was incomplete.- Monitor the reaction progress using TLC to ensure full conversion of starting materials before work-up and purification.[3]- Utilize a carefully selected eluent system in your column chromatography to effectively separate the product from unreacted starting materials.[3]
Discolored Product (Yellow or Brown) Presence of colored impurities or degradation of the product.- Consider treating the crude product with activated charcoal before purification.[3]- Perform the purification away from strong light and air to minimize the risk of degradation.[3]- Column chromatography is generally effective at separating colored impurities.[3]
Low Yield of Purified Product - The compound may be adhering to the silica gel.- Product loss during work-up and transfer steps.- The synthesis reaction itself may have a low yield.- After collecting the fractions containing your product, flush the column with a more polar solvent to ensure all of the compound has eluted.[4]- Minimize the number of transfers between glassware to reduce physical loss of the product.[4]- If purification yield is consistently low, it may be necessary to optimize the synthesis reaction conditions.[4]
Compound Will Not Elute from the Column The chosen eluent is not polar enough to move the compound down the column.- If your compound is not moving from the baseline on the TLC plate, even with 100% ethyl acetate, a more polar solvent system may be required.[5]- You can gradually increase the polarity of the eluent during the column run (gradient elution).[5]
Crude Mixture is Not Soluble in the Eluent The crude product has poor solubility in the non-polar solvent system used for chromatography.- Dissolve the crude mixture in a minimal amount of a slightly more polar solvent (like dichloromethane) before loading it onto the column. Use the smallest volume possible to avoid compromising the separation.[5]- Alternatively, use the "dry loading" method: dissolve the crude product in a suitable solvent, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and load this powder onto the top of your column.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying this compound?

A1: Silica gel (typically 230-400 mesh) is the most common stationary phase used for the column chromatographic purification of this compound and similar derivatives.[1][6]

Q2: What is a good starting solvent system (mobile phase) for the column chromatography of this compound?

A2: A mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate is a common and effective eluent system.[2][3] For this compound, which is relatively non-polar, a good starting point is a low percentage of ethyl acetate in hexane (e.g., 2-5% ethyl acetate in hexane).[2] The optimal ratio should be determined by preliminary TLC analysis.[4]

Q3: How do I determine the correct solvent system using Thin Layer Chromatography (TLC)?

A3: A well-chosen solvent system for column chromatography will result in the desired compound (this compound) having an Rf value of approximately 0.3 on a TLC plate.[1] This generally provides the best separation from impurities.

Q4: What are some common impurities I might encounter?

A4: Common impurities can include unreacted starting materials from the synthesis, isomeric byproducts, and potentially over-brominated products if a brominating agent was used.[2]

Q5: Can I purify this compound by a method other than column chromatography?

A5: Besides column chromatography, recrystallization is another common method for purifying benzofuran derivatives, especially as a final step to obtain a highly pure solid product.[3] However, since this compound is often a liquid at room temperature, vacuum distillation can also be an effective purification technique.[1][7][8]

Experimental Protocol: Flash Column Chromatography

This protocol outlines a standard procedure for the purification of crude this compound using flash column chromatography.

1. Solvent System Selection via TLC:

  • Dissolve a small amount of the crude this compound in a suitable solvent.

  • Spot the solution onto a TLC plate.

  • Develop the TLC plate in various solvent systems (e.g., different ratios of hexane:ethyl acetate).

  • The ideal solvent system will give this compound an Rf value of ~0.3 and show good separation from impurities.[1]

2. Column Packing:

  • Select a glass column of an appropriate size for the amount of crude product.

  • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.[1]

  • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane).[4]

  • Pour the slurry into the column, gently tapping the column to ensure even packing and to remove any air bubbles.[1]

  • Add another layer of sand on top of the silica gel to prevent disturbance of the packed bed when adding solvent.[4]

  • Equilibrate the column by running the eluent through it until the packing is stable.[4]

3. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent.[4] Carefully add this solution to the top of the column using a pipette.[9]

  • Dry Loading (for less soluble compounds): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[4][10]

4. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Apply gentle pressure using compressed air or nitrogen to achieve a steady flow rate.[1]

  • Begin collecting fractions in test tubes or other suitable containers.

  • If necessary, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the this compound.[4]

5. Fraction Analysis:

  • Monitor the collected fractions by TLC to identify which ones contain the pure product.[1]

  • Combine the pure fractions.

  • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.[1]

Data Presentation

Physical Properties of this compound

PropertyValue
Molecular FormulaC₉H₈O
Molecular Weight132.16 g/mol
AppearanceColorless clear liquid[7]
Boiling Point197-198 °C
Density1.057 g/mL at 25 °C
Refractive Indexn20/D 1.560

Typical Column Chromatography Parameters

ParameterRecommendation
Stationary Phase Silica Gel (60 Å, 230-400 mesh)[1]
Mobile Phase (Eluent) Hexane/Ethyl Acetate Gradient[3][6]
Initial Eluent Composition 100% Hexane or a low percentage of Ethyl Acetate (e.g., 98:2 Hexane:Ethyl Acetate)[2]
Final Eluent Composition Gradient increase in Ethyl Acetate percentage based on TLC analysis
Expected Purity (Post-Column) >99% (GC-MS)[1]
Typical Yield 60-85%[1]

Experimental Workflow Visualization

G cluster_prep Preparation cluster_chromatography Chromatography cluster_analysis Analysis & Isolation crude_product Crude this compound tlc TLC Analysis to Determine Eluent crude_product->tlc load_sample Load Sample onto Column (Wet or Dry Method) tlc->load_sample Optimized Eluent column_prep Prepare Silica Gel Column column_prep->load_sample elute Elute with Solvent Gradient (e.g., Hexane/EtOAc) load_sample->elute collect Collect Fractions elute->collect analyze_fractions Analyze Fractions by TLC collect->analyze_fractions combine Combine Pure Fractions analyze_fractions->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure this compound evaporate->pure_product

Caption: Workflow for the purification of this compound.

References

Effective recrystallization techniques for purifying 2-Methylbenzofuran derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effective recrystallization techniques for purifying 2-Methylbenzofuran derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the first step in choosing a recrystallization solvent for a this compound derivative?

A1: The first step is to determine the polarity of your specific this compound derivative. The general principle "like dissolves like" is a good starting point.[1][2] Since this compound itself is sparingly soluble in water and soluble in organic solvents like ethanol and ether, its derivatives will likely follow a similar trend.[1] Small-scale solubility tests with a variety of solvents are recommended to find a solvent that dissolves your compound when hot but not when cold.[1][2]

Q2: What are some commonly used solvents for recrystallizing benzofuran derivatives?

A2: Based on literature, common solvents for the recrystallization of benzofuran derivatives include alcohols (methanol, ethanol), esters (ethyl acetate), ketones (acetone), ethers (diethyl ether, isopropylether), and hydrocarbons (hexane, petroleum ether).[3][4] Mixed solvent systems, such as methanol-acetone and petroleum ether-ethyl acetate, are also frequently employed.[3]

Q3: How much solvent should I use for recrystallization?

A3: You should use the minimum amount of boiling solvent necessary to completely dissolve the crude solid.[1] Using too much solvent is a common reason for poor or no crystal yield upon cooling.[1][5]

Q4: My compound is colored. How can I remove colored impurities?

A4: If your this compound derivative is expected to be colorless or a different color than your crude product, you can use a small amount of activated charcoal (decolorizing carbon) to adsorb the colored impurities.[6] The charcoal is added to the hot solution before filtration.[6] Be aware that activated charcoal can also adsorb some of your desired product, so use it sparingly.[6]

Q5: How can I improve the yield of my recrystallization?

A5: To maximize your yield, ensure you are using the minimum amount of hot solvent for dissolution.[1] After allowing the solution to cool slowly to room temperature, further cooling in an ice bath can help precipitate more of the dissolved compound.[7] When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.[1]

Troubleshooting Guide

Q1: My compound is not crystallizing, even after the solution has cooled. What should I do?

A1: This is a common issue, often due to supersaturation or using too much solvent. Here are a few techniques to induce crystallization:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The small scratches on the glass can provide a surface for crystal nucleation.[2][5][8]

  • Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution. This "seed crystal" will act as a template for further crystal growth.[5][8]

  • Reducing Solvent Volume: If you suspect too much solvent was used, gently heat the solution to boil off some of the solvent and then allow it to cool again.[5][8]

  • Further Cooling: If room temperature cooling is not sufficient, try cooling the flask in an ice-water bath or even a dry ice/acetone bath, depending on the solvent's freezing point.[7]

Q2: My compound has "oiled out" instead of forming crystals. How can I fix this?

A2: Oiling out occurs when the solid separates from the solution as a liquid instead of crystals.[5] This often happens when the melting point of the compound is lower than the boiling point of the solvent or when the solution is highly impure.[5][7] To resolve this:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of additional solvent to decrease the saturation.[5]

  • Allow the solution to cool much more slowly. You can do this by leaving the flask on a hot plate that is turned off, allowing it to cool with the plate.[5]

  • Consider using a different solvent or a mixed solvent system with a lower boiling point.[9]

Q3: The crystals formed very quickly and look like fine powder. Are they pure?

A3: Rapid crystallization can trap impurities within the crystal lattice, reducing the effectiveness of the purification.[8] Ideally, crystals should form slowly over a period of 5 to 20 minutes or longer.[8] To slow down crystallization:

  • Reheat the solution and add a small amount of extra solvent to slightly decrease the saturation.[8]

  • Ensure the solution cools slowly and undisturbed. Covering the flask with a watch glass and placing it on an insulating surface (like a cork ring or folded paper towels) can help.[8]

Q4: I have a very low yield after recrystallization. What went wrong?

A4: A low yield can be due to several factors:

  • Using too much solvent: A significant portion of your compound may remain in the mother liquor.[8] You can test this by evaporating a small amount of the filtrate; a large residue indicates substantial product loss.

  • Premature crystallization: If the solution cools too quickly during hot filtration, some product may crystallize on the filter paper.[6]

  • Washing with too much or warm solvent: Washing the collected crystals with an excessive amount of solvent, or solvent that is not ice-cold, will dissolve some of your product.[1]

  • Inappropriate solvent choice: The compound may be too soluble in the chosen solvent even at low temperatures.

Data Presentation

Table 1: Common Solvents for Recrystallization of Benzofuran Derivatives

Solvent ClassExamplesPolarityTypical Use Case
AlcoholsMethanol, EthanolPolarGeneral purpose, good for moderately polar derivatives.
EstersEthyl AcetateMediumEffective for a wide range of polarities.
KetonesAcetoneMediumGood for dissolving many organic compounds.
EthersDiethyl Ether, Isopropylether, Tetrahydrofuran (THF)Low-MediumUseful for less polar derivatives.
HydrocarbonsHexane, Cyclohexane, Petroleum Ether, TolueneNon-polarOften used for non-polar derivatives or as an anti-solvent in mixed systems.[10]
HalogenatedDichloromethane (DCM)MediumCan be used, especially for low-melting compounds.[7]
AqueousWaterHighly PolarGenerally not suitable for this compound derivatives unless they are highly functionalized with polar groups.[10]

Table 2: Common Solvent Mixtures for Recrystallization

Solvent 1 (Solubilizing)Solvent 2 (Anti-solvent)Comments
Acetonen-HexaneA versatile mixture for compounds of intermediate polarity.[10]
Ethyl Acetaten-HexaneCommonly used, but can sometimes lead to oiling out.[10]
MethanolWaterSuitable for more polar derivatives.[11]
DichloromethaneCyclohexaneAn effective pair for inducing crystallization.
AcetoneMethanolCan be a good combination for certain compounds.

Experimental Protocols

Protocol 1: General Single-Solvent Recrystallization

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude this compound derivative. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the mixture to the solvent's boiling point. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of the selected solvent to the flask. Heat the mixture to a gentle boil while stirring to dissolve the solid completely. Add more solvent dropwise if necessary until the solid is fully dissolved.[2]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If there are insoluble impurities or charcoal, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature.[12] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them. For final drying, transfer the crystals to a watch glass or place them in a desiccator.

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Drying A Select Solvent B Dissolve Crude Product in Minimum Hot Solvent A->B C Hot Filtration (if needed) B->C D Cool Solution Slowly C->D E Induce Crystallization (if needed) D->E F Collect Crystals (Vacuum Filtration) E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Crystals H->I

Caption: Experimental workflow for the recrystallization of this compound derivatives.

Troubleshooting_Recrystallization Start Problem Encountered During Recrystallization NoCrystals No Crystals Form Start->NoCrystals OilingOut Compound 'Oils Out' Start->OilingOut LowYield Low Yield Start->LowYield Sol1 Scratch Flask / Add Seed Crystal NoCrystals->Sol1 Supersaturated? Sol2 Reduce Solvent Volume NoCrystals->Sol2 Too much solvent? Sol4 Reheat & Add More Solvent OilingOut->Sol4 Impure / MP < BP? Sol7 Check Filtrate for Product LowYield->Sol7 Excess solvent? Sol8 Ensure Min. Hot Solvent Used LowYield->Sol8 Process error? Sol3 Cool in Ice Bath Sol1->Sol3 Success Problem Resolved Sol3->Success Sol5 Cool Slowly Sol4->Sol5 Sol6 Change Solvent Sol5->Sol6 Still oils out? Sol6->Success Sol9 Use Ice-Cold Wash Solvent Sol8->Sol9 Sol9->Success

Caption: Troubleshooting common issues in recrystallization experiments.

References

Methods for the removal of common by-products in 2-Methylbenzofuran synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of 2-Methylbenzofuran.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in this compound synthesis?

A1: The by-products in this compound synthesis are highly dependent on the chosen synthetic route. However, some common impurities include:

  • Unreacted Starting Materials: Residual phenols (e.g., salicylaldehyde, o-hydroxyacetophenone) and alkylating agents (e.g., chloroacetone) are frequent impurities.

  • Polymeric Materials: Acid- or base-catalyzed reactions can sometimes lead to the formation of undesired polymeric tars, especially at elevated temperatures.

  • Over-alkylation or O-alkylation Products: In syntheses starting from phenols, reaction at the hydroxyl group can lead to ether by-products instead of the desired C-alkylation and cyclization.

  • Solvent Residues: Residual solvents used in the reaction or work-up (e.g., acetone, dichloromethane, ethanol) are common and can prevent product crystallization.[1][2]

Q2: My crude product is a dark, oily residue. What is the first step I should take for purification?

A2: A dark, oily product often indicates the presence of polymeric impurities and unreacted starting materials. A standard work-up procedure is the recommended first step. This typically involves:

  • Dissolving the crude residue in a suitable organic solvent like dichloromethane or ethyl acetate.

  • Washing the organic layer sequentially with water, a saturated sodium bicarbonate solution (to remove acidic impurities), and finally with brine.[2]

  • Drying the organic layer over an anhydrous salt such as magnesium sulfate or sodium sulfate.

  • Concentrating the solution under reduced pressure using a rotary evaporator.

If the product remains an oil, further purification by chromatography or distillation is necessary.

Q3: How do I effectively remove unreacted starting materials?

A3: Unreacted starting materials can often be removed through a combination of techniques:

  • Aqueous Wash: If the starting materials have acidic or basic properties (like phenols), an aqueous wash with a mild base (e.g., sodium bicarbonate) or acid can effectively remove them.

  • Flash Column Chromatography: This is a highly effective method for separating the product from starting materials, provided a suitable solvent system is identified.[1][2][3]

  • Vacuum Distillation: If the starting materials have significantly different boiling points from this compound (B.P. 197-198 °C), vacuum distillation can be an efficient purification method.[3]

Troubleshooting Guide

Issue 1: The purified product is a yellow oil instead of a solid.

  • Possible Cause: The presence of residual solvent or minor impurities can inhibit crystallization.[1] While some reports describe this compound as a liquid at room temperature, persistent oiliness can indicate impurities.[4][5]

  • Solution:

    • Ensure all solvents are thoroughly removed under a high vacuum.[1]

    • Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[1]

    • If crystallization is unsuccessful, re-purify the oil using flash column chromatography with a shallow gradient of a more polar solvent to separate closely eluting impurities.[1]

Issue 2: Column chromatography yields impure fractions containing by-products.

  • Possible Cause: The selected solvent system lacks sufficient resolution to separate the desired product from impurities.[1]

  • Solution:

    • Optimize the Solvent System: Before running the column, use Thin-Layer Chromatography (TLC) to test various solvent systems. A good solvent system will show clear separation between the product spot and impurity spots, with the product having an Rf value between 0.2 and 0.4. A mixture of hexane and ethyl acetate is a common starting point for benzofuran derivatives.[3]

    • Use a Shallow Gradient: Instead of a steep gradient increase in solvent polarity, employ a very shallow gradient. This can improve the separation of compounds with similar polarities.

    • Dry Loading: For compounds that are not highly soluble in the initial eluent, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column. This can lead to sharper bands and better separation.[1]

Purification Methodologies & Data

The choice of purification technique depends on the nature of the impurities, the scale of the reaction, and the desired final purity.

Table 1: Comparison of Common Purification Techniques for Benzofuran Derivatives

Purification TechniqueTypical Starting Purity (GC-MS)Expected Final Purity (GC-MS)Typical YieldKey AdvantagesKey Disadvantages
Recrystallization 85-95%>98%70-90%Simple, cost-effective, good for removing minor impurities.[3]Potential for significant product loss in the mother liquor.[3]
Flash Column Chromatography 70-90%>99%60-85%Excellent for separating closely related impurities and isomers.[3]More time-consuming and requires more solvent than recrystallization.[3]
Vacuum Distillation 80-95%>98%75-95%Effective for large-scale purification and removing non-volatile impurities.[3]Requires product to be thermally stable; not suitable for separating isomers with close boiling points.

Data adapted from purification protocols for similar benzofuran structures and general laboratory practice.[3]

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol describes a general procedure for the purification of crude this compound.

  • Solvent System Selection: Use TLC to determine an optimal solvent system. Start with varying ratios of hexane and ethyl acetate (e.g., 98:2, 95:5). The ideal system gives the product an Rf value of ~0.3.

  • Column Packing:

    • Select an appropriately sized glass column.

    • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the least polar eluent (e.g., hexane).

    • Pour the slurry into the column, gently tapping to ensure even packing without air bubbles. Add another layer of sand on top.[3]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.[3]

    • Carefully apply the sample to the top of the silica gel bed using a pipette.[3]

  • Elution:

    • Fill the column with the eluting solvent.

    • Apply gentle positive pressure to achieve a steady flow rate.

    • Collect fractions sequentially in test tubes.[3]

  • Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.[3]

Protocol 2: Vacuum Distillation

This method is suitable if the by-products have boiling points significantly different from this compound (B.P. ~197-198 °C at 760 mmHg).

  • Apparatus Setup:

    • Assemble a short-path distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.

    • Place the crude this compound into the distillation flask with a magnetic stir bar.[3]

  • Distillation:

    • Connect the apparatus to a vacuum pump with a cold trap.

    • Slowly reduce the pressure to the desired level.

    • Begin gentle heating of the distillation flask while stirring.[3]

  • Fraction Collection:

    • Monitor the vapor temperature.

    • Collect and discard any initial low-boiling fractions (forerun).

    • Collect the main fraction that distills at a constant temperature corresponding to the boiling point of this compound at that pressure.

    • Stop the distillation before the flask becomes completely dry to avoid baking residues.

Visualized Workflows

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage A Starting Materials (e.g., Salicylaldehyde, Chloroacetone) B Chemical Reaction (e.g., Cyclization) A->B C Crude Product (this compound + By-products) B->C D Aqueous Work-up (Wash with H₂O, NaHCO₃, Brine) C->D E Flash Column Chromatography D->E Choose Method F Vacuum Distillation D->F Choose Method G Pure this compound E->G F->G H Characterization (NMR, GC-MS) G->H

Caption: General experimental workflow for the synthesis and purification of this compound.

G cluster_impurity cluster_solution start Crude Product Analysis (TLC, ¹H NMR) unreacted Unreacted Starting Materials Present? start->unreacted polar Polar/Baseline Impurities on TLC? unreacted->polar No wash Perform Aqueous Wash (Base/Acid Extraction) unreacted->wash Yes close_spot Close-Eluting Spot on TLC? polar->close_spot No column Perform Flash Column Chromatography polar->column Yes gradient Re-run Column with Shallow Gradient close_spot->gradient Yes end Pure Product close_spot->end No distill Consider Vacuum Distillation (if B.P. difference is large) wash->distill distill->column column->close_spot gradient->end

Caption: Troubleshooting flowchart for the purification of this compound.

References

Optimization of reaction conditions for the synthesis of 2-Methylbenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-methylbenzofuran. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to aid in your experimental work.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Question Answer
My reaction has resulted in a very low yield or no this compound at all. What are the likely causes? Several factors can contribute to low or no product yield. The most common issues include inactive catalysts, the presence of impurities in starting materials or solvents, incomplete reaction, and suboptimal reaction temperature.
How can I determine if my catalyst is the problem? For palladium- or nickel-catalyzed reactions, ensure the catalyst is from a reliable source and has been stored under appropriate inert conditions.[1][2] Catalyst deactivation can occur due to exposure to air or moisture. Consider using a freshly opened bottle or a catalyst from a glovebox. For copper-catalyzed reactions, the purity and oxidation state of the copper source are critical.[3]
What impact do impurities in starting materials have? The purity of starting materials is crucial for a successful synthesis.[1] Water is a common impurity that can quench catalysts and reagents. Ensure all solvents are anhydrous and starting materials are thoroughly dried before use. Other reactive impurities in the starting materials can lead to unwanted side reactions, consuming reagents and reducing the yield of the desired product.
How do I know if the reaction has gone to completion? It is essential to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1] If starting material is still present after the expected reaction time, consider extending the reaction duration or slightly increasing the temperature.
Could the reaction temperature be the cause of the low yield? Yes, temperature is a critical parameter. For instance, in some palladium-catalyzed reactions, a specific temperature range (e.g., 70-90°C) is optimal.[2] Temperatures that are too low may result in a sluggish or incomplete reaction, while excessively high temperatures can lead to decomposition of reactants, products, or the catalyst.[2]

Issue 2: Formation of Significant Side Products

Question Answer
I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the common side products and how can I minimize them? The nature of side products depends on the synthetic route. In acid-catalyzed cyclizations, incomplete cyclization or polymerization can be an issue. For metal-catalyzed cross-coupling reactions, homo-coupling of starting materials can be a significant side reaction.
How can I minimize side product formation in palladium-catalyzed syntheses? The choice of base is critical. For example, using sodium bicarbonate (NaHCO₃) at high temperatures can lead to the formation of water, which deactivates the palladium catalyst and promotes side reactions.[2] Switching to an anhydrous base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can significantly improve the reaction's selectivity.[2] The ligand used with the palladium catalyst also plays a crucial role in controlling selectivity.[2]
What about copper-catalyzed reactions? In copper-catalyzed syntheses, such as the reaction of salicylaldehyde p-tosylhydrazones with calcium carbide, the choice of base and solvent is important. tBuOK has been identified as a highly effective base for this transformation.[3] The presence of electron-donating or electron-withdrawing groups on the starting material can also influence the reaction outcome.[3]

Issue 3: Difficulty in Product Purification

Question Answer
I am having trouble isolating pure this compound from the crude reaction mixture. What are the best purification methods? The most common method for purifying this compound is column chromatography on silica gel.[1] A non-polar eluent system, such as a gradient of hexane and ethyl acetate, is typically effective. For larger scale reactions, vacuum distillation can also be a viable purification method.
My product seems to co-elute with an impurity during column chromatography. How can I improve the separation? To improve separation, you can try optimizing the solvent system for your column chromatography. Experiment with different solvent polarities by adjusting the ratio of hexane to ethyl acetate. You can also try a different stationary phase if silica gel is not providing adequate separation.
Is this compound stable during workup and purification? Benzofurans can be sensitive to strong acids.[4] It is advisable to perform the workup and purification steps under neutral or mildly basic conditions to avoid degradation of the product.

Frequently Asked Questions (FAQs)

Question Answer
What are the most common synthetic routes to this compound? Several methods are commonly employed, including palladium- or nickel-catalyzed intramolecular cyclization of appropriate precursors, acid-catalyzed cyclodehydration of α-phenoxy ketones, and copper-catalyzed reactions involving salicylaldehydes and an acetylene source like calcium carbide.[2][3]
What is a good starting point for optimizing the reaction conditions? A good starting point is to screen different catalysts, solvents, bases, and temperatures. For palladium-catalyzed reactions, screening different ligands can also be beneficial. It is recommended to start with conditions reported in the literature for similar substrates and then systematically vary one parameter at a time to find the optimal conditions for your specific reaction.
How does the substitution pattern on the aromatic ring affect the synthesis? The electronic nature of substituents on the starting materials can significantly impact the reaction. For some palladium-catalyzed reactions, electron-withdrawing groups can enhance reactivity.[2] Conversely, for certain copper-catalyzed methods, electron-donating groups on the salicylaldehyde precursor have been shown to lead to higher yields.[5][6] Steric hindrance from bulky substituents can also reduce reaction yields.[3]
What are the typical storage conditions for this compound? This compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition. It is a liquid at room temperature.[7]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound Derivatives

MethodCatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Nickel-Catalyzed Intramolecular Nucleophilic AdditionNi(OTf)₂ / 1,10-PhenanthrolineZn powderAcetonitrile1101655BenchChem[4]
Copper-Catalyzed ReactionCuCltBuOKDMF90-GoodFu and Li, 2018[3][8]
Palladium-Catalyzed Sonogashira Coupling/Cyclization(PPh₃)₂PdCl₂ / CuITriethylamineTriethylamine--70-91Reddy group, 2022[5][6]
Acid-Catalyzed Cyclodehydrationp-TsOH-THFRoom Temp-80RSC Publishing, 2022[9]

Experimental Protocols

Protocol 1: Nickel-Catalyzed Intramolecular Nucleophilic Addition [1]

Materials:

  • Substrate (e.g., 1-(2-iodophenoxy)-1-phenylpropan-2-one)

  • Nickel(II) trifluoromethanesulfonate (Ni(OTf)₂)

  • 1,10-Phenanthroline

  • Zinc powder

  • Anhydrous acetonitrile

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the substrate (1.0 equiv), Ni(OTf)₂ (5 mol%), 1,10-phenanthroline (10 mol%), and zinc powder (2.0 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., nitrogen) three times.

  • Add anhydrous acetonitrile via syringe.

  • Stir the reaction mixture at 110 °C for 16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove solid residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Copper-Catalyzed Synthesis from Salicylaldehyde p-Tosylhydrazone and Calcium Carbide [3][8]

Materials:

  • Salicylaldehyde p-tosylhydrazone

  • Calcium carbide (CaC₂)

  • Copper(I) chloride (CuCl)

  • Potassium tert-butoxide (tBuOK)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

Procedure:

  • To a reaction vessel, add salicylaldehyde p-tosylhydrazone (1.0 equiv), calcium carbide, CuCl (catalyst), and tBuOK (base).

  • Add DMF as the solvent.

  • Heat the reaction mixture to 90 °C.

  • Stir the reaction until completion (monitor by TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Perform an aqueous workup to quench the reaction and remove inorganic salts.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Monitoring cluster_workup Workup and Purification start Combine Reactants, Catalyst, and Solvent inert_atm Establish Inert Atmosphere (if required) start->inert_atm heating Heat to Reaction Temperature inert_atm->heating monitor Monitor Progress (TLC, GC-MS) heating->monitor decision Reaction Complete? monitor->decision extend_time Extend Reaction Time or Adjust Temperature decision->extend_time No quench Quench Reaction decision->quench Yes extend_time->monitor extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography or Distillation dry->purify product Pure this compound purify->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_flowchart cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product Yield cause1 Inactive Catalyst start->cause1 cause2 Impure Reagents/ Solvents start->cause2 cause3 Incomplete Reaction start->cause3 cause4 Suboptimal Temperature start->cause4 sol1 Use Fresh/High-Purity Catalyst cause1->sol1 sol2 Use Anhydrous Solvents and Purified Starting Materials cause2->sol2 sol3 Monitor Reaction (TLC/GC-MS) and Extend Reaction Time cause3->sol3 sol4 Optimize Reaction Temperature cause4->sol4

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

reaction_pathways cluster_precursors Starting Materials cluster_methods Synthetic Methods precursor1 o-Halophenol Derivative method1 Ni/Pd-Catalyzed Intramolecular Cyclization precursor1->method1 precursor2 α-Phenoxy Ketone method2 Acid-Catalyzed Cyclodehydration precursor2->method2 precursor3 Salicylaldehyde Derivative + Acetylene Source method3 Cu-Catalyzed Reaction precursor3->method3 product This compound method1->product method2->product method3->product

Caption: Key synthetic pathways to this compound.

References

Troubleshooting and resolving discoloration of 2-Methylbenzofuran products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing discoloration issues with 2-Methylbenzofuran products.

Frequently Asked Questions (FAQs)

Q1: What is the expected color of pure this compound?

A1: Pure this compound is typically a colorless to pale yellow liquid.[1] Significant deviation from this appearance, such as a distinct yellow, pink, brown, or dark color, indicates the presence of impurities or degradation products.

Q2: What are the common causes of discoloration in this compound?

A2: Discoloration in this compound is primarily caused by:

  • Oxidation: Exposure to air and light can lead to the formation of colored oxidation products.[2]

  • Residual Impurities from Synthesis: Carryover of colored byproducts from the manufacturing process, such as those from Friedel-Crafts reactions, can discolor the final product.

  • Degradation: Improper storage conditions (e.g., high temperatures, exposure to acids or bases) can cause the molecule to degrade into various colored compounds.

  • Polymerization: The formation of higher molecular weight oligomers or polymers can also lead to discoloration.

Q3: How can I prevent my this compound from discoloring?

A3: To prevent discoloration, it is crucial to:

  • Store Properly: Keep the product in a tightly sealed, airtight container, preferably under an inert atmosphere (e.g., argon or nitrogen).

  • Protect from Light: Store in an amber or opaque container to prevent photodegradation.

  • Control Temperature: Store at a cool, controlled temperature as recommended on the product's safety data sheet (SDS).

  • Avoid Contaminants: Ensure all handling equipment is clean and dry to prevent the introduction of impurities that could catalyze degradation.

Q4: What analytical techniques can be used to identify the cause of discoloration?

A4: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile impurities and degradation products.[3][4][5]

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the sample and analyze less volatile colored impurities.[4]

  • UV-Vis Spectroscopy: To characterize the nature of the colored impurities by observing their absorption spectra.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of unknown impurities.[8][9][10][11][12]

Troubleshooting Discoloration

This guide will help you diagnose and resolve common discoloration issues with your this compound product.

Visual Inspection and Initial Diagnosis
Observed Color Potential Cause Initial Action
Pale Yellow Minor oxidation or trace impurities.Often acceptable for use, but consider purification for high-purity applications.
Bright Yellow Significant oxidation (e.g., formation of salicylaldehyde).[1][8][9][10]Proceed to the purification steps outlined below.
Pink/Red Formation of charge-transfer complexes or specific trace impurities.Isolate the impurity using chromatography for identification.
Brown/Dark Extensive degradation, polymerization, or presence of highly colored synthesis byproducts.The product may be heavily contaminated. Purification will be necessary, and the suitability for use should be re-evaluated.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Discoloration of this compound start Discolored this compound analytical_chem Perform Analytical Chemistry (GC-MS, HPLC, UV-Vis) start->analytical_chem identify_impurity Identify Impurity/Degradation Product analytical_chem->identify_impurity oxidation Oxidation Products (e.g., Salicylaldehyde) identify_impurity->oxidation Yellow color synthesis_byproduct Synthesis Byproducts (e.g., Triarylmethanes) identify_impurity->synthesis_byproduct Bright/Unusual color polymer Polymeric Material identify_impurity->polymer Brown/Dark color purification Select Purification Method oxidation->purification synthesis_byproduct->purification polymer->purification activated_charcoal Activated Charcoal Treatment purification->activated_charcoal Minor colored impurities column_chromatography Column Chromatography purification->column_chromatography Multiple impurities recrystallization Recrystallization (if solid derivative) purification->recrystallization If applicable end Pure this compound activated_charcoal->end column_chromatography->end recrystallization->end

Caption: A logical workflow for troubleshooting discolored this compound.

Experimental Protocols

Protocol 1: Purification of Discolored this compound using Activated Charcoal

This method is effective for removing minor colored impurities.

Materials:

  • Discolored this compound

  • Activated charcoal (powdered)

  • Anhydrous solvent in which this compound is soluble (e.g., ethanol, hexane)

  • Erlenmeyer flask

  • Stirring plate and stir bar

  • Filter paper and funnel (or a sintered glass funnel)

  • Rotary evaporator

Procedure:

  • Dissolve the discolored this compound in a minimal amount of the chosen solvent in an Erlenmeyer flask.

  • Add a small amount of activated charcoal (approximately 1-2% w/w of the this compound).

  • Stir the mixture at room temperature for 30-60 minutes. For more persistent colors, gentle heating can be applied, but monitor for solvent loss.

  • Filter the mixture to remove the activated charcoal. Ensure all charcoal is removed as residual fines can be difficult to eliminate later.

  • Remove the solvent from the filtrate using a rotary evaporator to yield the decolorized product.

Protocol 2: Purification by Flash Column Chromatography

This method is suitable for separating a mixture of impurities.

Materials:

  • Discolored this compound

  • Silica gel (for flash chromatography)

  • Eluent system (e.g., a gradient of ethyl acetate in hexane, start with a low polarity)

  • Chromatography column

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp for visualization

  • Rotary evaporator

Procedure:

  • Prepare the chromatography column by packing it with a slurry of silica gel in the initial, low-polarity eluent.

  • Dissolve the discolored this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin eluting with the chosen solvent system, gradually increasing the polarity if necessary.

  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Combine the fractions containing the pure, colorless this compound.

  • Remove the solvent using a rotary evaporator.

Protocol 3: Analysis of Impurities by GC-MS

This protocol outlines the general parameters for analyzing impurities in this compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • A suitable capillary column (e.g., a non-polar or medium-polarity column)

GC Parameters (Example):

Parameter Value
Injector Temperature 250 °C
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program Start at 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Injection Mode Split or splitless, depending on concentration

MS Parameters (Example):

Parameter Value
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Range 40-400 amu
Scan Rate 1 scan/s

Procedure:

  • Prepare a dilute solution of the discolored this compound in a volatile solvent (e.g., dichloromethane or hexane).

  • Inject a small volume (e.g., 1 µL) into the GC-MS system.

  • Acquire the data and analyze the resulting chromatogram and mass spectra to identify the parent compound and any impurities.

Signaling Pathways and Degradation Mechanisms

Oxidative Degradation Pathway

The discoloration of this compound upon exposure to air is often due to oxidation. The furan ring is susceptible to electrophilic attack, which can lead to ring-opening and the formation of colored byproducts.

Oxidative_Degradation Simplified Oxidative Degradation of this compound mol_2mb This compound (Colorless to Pale Yellow) intermediate Epoxide Intermediate mol_2mb->intermediate Oxidation oxidant Oxidizing Agent (e.g., O2, Light) ring_opening Ring Opening intermediate->ring_opening salicylaldehyde Salicylaldehyde (Yellow) ring_opening->salicylaldehyde other_products Other Oxidized Products (Colored) ring_opening->other_products

References

Selection of appropriate solvent systems for chromatographic purification of benzofurans

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for the selection of appropriate solvent systems for the chromatographic purification of benzofuran derivatives.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a solvent system in thin-layer chromatography (TLC) and column chromatography for benzofuran derivatives?

A1: For many benzofuran compounds, which are often non-polar to moderately polar, a good starting point for normal-phase chromatography on silica gel is a mixture of a non-polar solvent and a slightly more polar solvent.[1] The most common systems are mixtures of hexane/petroleum ether and ethyl acetate.[2][3] A typical starting ratio is in the range of 9:1 to 4:1 (hexane:ethyl acetate).[1][3] The ideal ratio should be determined by running a TLC analysis first to achieve a retention factor (Rf) of approximately 0.3-0.4 for the desired compound.[4]

Q2: How do I select a mobile phase for High-Performance Liquid Chromatography (HPLC) purification of benzofurans?

A2: The choice of mobile phase depends on the HPLC mode.

  • Reverse-Phase (RP-HPLC): This is the most common mode for purifying benzofuran derivatives.[5] The stationary phase is nonpolar (like C18), and a polar mobile phase is used. Good starting mobile phases are mixtures of water and acetonitrile or water and methanol.[5][6] To improve peak shape and resolution, especially for compounds with acidic or basic functional groups, small amounts of additives like formic acid, trifluoroacetic acid (TFA), or phosphoric acid are often used.[5][7][8]

  • Normal-Phase (NP-HPLC): For compounds that are not well-retained in reverse-phase, normal-phase HPLC can be used. A common mobile phase for this technique is a mixture of hexane and ethyl acetate (EtOAc).[9]

Q3: My benzofuran derivative is very polar. What solvent system should I try?

A3: For very polar compounds that do not move from the baseline in standard hexane/ethyl acetate systems, you will need a more polar eluent. You can try solvent systems containing dichloromethane (DCM) and methanol. For extremely polar compounds, a solvent system containing ammonia, such as a stock solution of 10% ammonium hydroxide in methanol mixed with dichloromethane (1-10%), can be effective for silica gel chromatography.[4] For RP-HPLC, you would use a higher percentage of the aqueous component in your mobile phase.

Q4: Can I use a single solvent (isocratic) system for column chromatography?

A4: Yes, an isocratic (single solvent mixture) elution can be used if the TLC analysis shows a good separation between your target compound and impurities. However, if impurities are close to your product or have a wide range of polarities, a gradient elution is recommended.[1] A shallow solvent gradient, where the proportion of the more polar solvent is gradually increased, can significantly improve separation.[9]

Troubleshooting Guides

Problem 1: Poor Separation or Co-elution of Impurities

Q: My column chromatography is yielding fractions with a mixture of my desired benzofuran and impurities, even though the separation looked promising on TLC. What's going wrong?

A: This is a common issue that can arise from several factors:

  • Column Overloading: Exceeding the capacity of your column is a frequent cause of poor separation. A general guideline is to use a silica gel-to-crude compound weight ratio of at least 30:1.[1]

  • Improper Solvent System: The chosen eluent may be too polar, causing compounds to move too quickly through the column and co-elute.[1] Try reducing the polarity of your solvent system (e.g., changing from 4:1 to 9:1 hexane:ethyl acetate).

  • TLC Misinterpretation: Sometimes, what appears as two separate spots on TLC may be a compound and its degradation product formed on the silica plate. This degradation can then occur continuously during column chromatography, leading to all fractions being contaminated.[4] You can check for compound stability by running a 2D TLC.

  • Sub-optimal Technique: Poor column packing can create channels, leading to uneven solvent flow and band broadening. Ensure your column is packed uniformly without any air gaps.

Problem 2: Low or No Recovery of the Compound

Q: I ran a column, but I have a significant loss of my product. Where did my compound go?

A: Low recovery can be frustrating. Here are the likely causes:

  • Compound Degradation: Some benzofurans can be sensitive to the acidic nature of standard silica gel.[1] If you suspect degradation, you can use deactivated silica gel (treated with a small amount of water or a base like triethylamine) or switch to a different stationary phase like neutral alumina.[1][9]

  • Irreversible Adsorption: Highly polar compounds or baseline impurities can bind irreversibly to the stationary phase, sometimes trapping the desired product along with them.[1] Passing the crude mixture through a small "plug" of silica before the main column can remove these problematic impurities.

  • Eluent is Not Polar Enough: If the solvent system is not sufficiently polar, your compound may adhere too strongly to the silica gel and fail to elute completely.[1] If you suspect this is the case, you can try flushing the column with a much more polar solvent (e.g., 100% ethyl acetate or a mixture with methanol) after your initial elution to see if the product comes off.

  • Compound is Highly Volatile: While less common for benzofurans, if the compound has a low boiling point, it may be lost during solvent removal on a rotary evaporator.

Problem 3: HPLC Peak Tailing or Fronting

Q: My HPLC chromatogram shows asymmetric peaks (tailing or fronting). How can I get sharp, symmetrical peaks?

A: Asymmetric peaks can compromise resolution and quantification. Here are some troubleshooting steps:

  • Peak Tailing:

    • Cause: Often caused by secondary interactions between the analyte and the stationary phase (e.g., basic compounds interacting with acidic silanol groups on the silica backbone).[10]

    • Solution: Add a modifier to the mobile phase. For basic compounds, adding a small amount of an acid like TFA or formic acid can improve peak shape. For acidic compounds, a basic modifier might be needed. Adjusting the pH of the mobile phase can also inhibit these interactions.[10]

  • Peak Fronting:

    • Cause: This is typically a sign of column overload or injecting the sample in a solvent that is much stronger than the mobile phase.[10]

    • Solution: Reduce the amount of sample injected onto the column. Ensure the sample is dissolved in a solvent that is similar in composition to, or weaker than, the initial mobile phase.[10]

Data Presentation: Solvent Systems for Benzofuran Purification

Table 1: Common Normal-Phase Solvent Systems (TLC & Column Chromatography)
Stationary PhaseNon-Polar SolventPolar SolventTypical Ratio (Non-Polar:Polar)Notes
Silica GelHexane / Petroleum EtherEthyl Acetate (EtOAc)9:1 to 2:1[1][3]Most common starting point for benzofurans of low to medium polarity.
Silica GelHexane / Petroleum EtherDichloromethane (DCM)VariesCan be used for less polar compounds or as part of a gradient.
Silica GelDichloromethane (DCM)Methanol (MeOH)99:1 to 9:1For more polar benzofuran derivatives.
Alumina (Neutral/Basic)Hexane / TolueneEthyl Acetate (EtOAc)VariesA good alternative if the compound degrades on silica gel.[9]
Table 2: Common Reverse-Phase Mobile Phases (HPLC)
Stationary PhaseAqueous ComponentOrganic ModifierAdditive (Optional)Notes
C18 / C8Water (HPLC Grade)Acetonitrile (ACN)0.1% Formic Acid / 0.1% TFA[7][8]Excellent UV transparency and low viscosity. A very common choice.[6]
C18 / C8Water (HPLC Grade)Methanol (MeOH)0.1% Formic Acid / 0.1% TFAA good alternative to acetonitrile.
C18 / C8Phosphate/Acetate BufferAcetonitrile / Methanol-Used when pH control is critical for separation.

Experimental Protocols

Protocol 1: Solvent System Selection using TLC
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a pre-determined solvent system (e.g., 9:1 Hexane:EtOAc). Ensure the chamber is saturated with solvent vapors.

  • Visualization: After the solvent front has moved up the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm and/or 365 nm) or by using a chemical stain (e.g., potassium permanganate).

  • Analysis: Calculate the Rf value for the desired product. The ideal Rf for column chromatography is ~0.3-0.4. Adjust the solvent ratio to achieve this value. Increasing the proportion of the polar solvent will increase the Rf values.

Protocol 2: Purification by Silica Gel Flash Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar solvent system. Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude benzofuran product in a minimal amount of solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which is often preferred for better resolution. Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. If using a gradient, start with a less polar mixture and gradually increase the polarity.[1]

  • Fraction Collection: Collect fractions in test tubes and monitor their contents by TLC to identify which fractions contain the pure product.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified benzofuran.[1]

Protocol 3: General RP-HPLC Purification
  • Sample Preparation: Dissolve the sample in a solvent compatible with the initial mobile phase (e.g., a mixture of water/acetonitrile or methanol).[8] Filter the sample through a 0.45 µm syringe filter to remove particulates.

  • System Equilibration: Equilibrate the HPLC system, including the C18 column, with the initial mobile phase until a stable baseline is achieved.[5]

  • Injection and Elution: Inject the prepared sample. Run the HPLC using either an isocratic method (constant mobile phase composition) or a gradient method (e.g., starting with 95:5 water:acetonitrile and ramping to 5:95 water:acetonitrile over a set time).[5][11]

  • Detection & Fractionation: Monitor the elution using a UV-Vis detector at a wavelength where the benzofuran absorbs. Collect the peak corresponding to the desired compound.

  • Solvent Removal: Remove the organic solvent (acetonitrile/methanol) from the collected fraction using a rotary evaporator. The remaining aqueous solution can be freeze-dried or extracted with an organic solvent to isolate the final product.

Visualizations

Solvent_Selection_Workflow cluster_TLC TLC Analysis cluster_Decision Evaluation cluster_Column Column Chromatography TLC_Start Dissolve Crude Product TLC_Spot Spot on TLC Plate TLC_Start->TLC_Spot TLC_Develop Develop in Test Solvent (e.g., 9:1 Hexane:EtOAc) TLC_Spot->TLC_Develop TLC_Visualize Visualize Spots (UV/Stain) TLC_Develop->TLC_Visualize Decision_Rf Is Product Rf ~0.3-0.4? TLC_Visualize->Decision_Rf Col_Prep Prepare & Pack Column Decision_Rf->Col_Prep Yes Adjust_Solvent Adjust Solvent Polarity Decision_Rf->Adjust_Solvent No Col_Load Load Sample Col_Prep->Col_Load Col_Elute Elute with Optimized Solvent System Col_Load->Col_Elute Col_Collect Collect & Analyze Fractions Col_Elute->Col_Collect Pure_Product Combine Pure Fractions & Evaporate Col_Collect->Pure_Product Adjust_Solvent->TLC_Develop Re-run TLC

Caption: Workflow for selecting a solvent system for column chromatography.

Troubleshooting_Workflow cluster_Checks Initial Checks cluster_Solutions Corrective Actions Start Problem: Poor Separation in Column Chromatography Check_Ratio Check Silica:Compound Ratio (Should be >30:1) Start->Check_Ratio Check_TLC Review TLC results (Was separation adequate?) Start->Check_TLC Check_Loading Review Loading Technique (Dry vs. Wet Loading) Start->Check_Loading Check_Stability Check Compound Stability on Silica (2D TLC) Start->Check_Stability Decrease_Polarity Decrease Solvent Polarity Check_TLC->Decrease_Polarity Use_Gradient Use a Shallow Solvent Gradient Check_TLC->Use_Gradient Result Improved Separation Decrease_Polarity->Result Use_Gradient->Result Change_Stationary Change Stationary Phase (e.g., Alumina, RP-Silica) Change_Stationary->Result Check_Stability->Change_Stationary

Caption: Troubleshooting workflow for poor chromatographic separation.

References

Techniques to prevent the degradation of 2-Methylbenzofuran during purification and storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Methylbenzofuran. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of this compound during purification and storage.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and purification of this compound.

Issue 1: Discoloration (Yellowing or Browning) of this compound Upon Storage

  • Possible Cause:

    • Oxidation/Peroxide Formation: Exposure to air (oxygen) and/or light can initiate oxidation and the formation of colored degradation products. Peroxide formation is a common degradation pathway for benzofuran derivatives.[1][2][3][4][5][6][7][8][9]

    • Presence of Impurities: Residual acidic or basic impurities from the synthesis can catalyze degradation.

  • Solution:

    • Inert Atmosphere: Store this compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[2]

    • Light Protection: Use amber glass vials or store in a dark place to protect the compound from light.[2][6]

    • Low Temperature Storage: Store at reduced temperatures (2-8°C is commonly recommended, with some sources suggesting as low as -70°C for long-term storage) to slow down the rate of degradation.[10]

    • Addition of Inhibitors: Consider adding a radical scavenger like Butylated Hydroxytoluene (BHT) at a concentration of 100-300 ppm to inhibit peroxide formation.[7][8]

    • Re-purification: If discoloration is significant, re-purify the compound using vacuum distillation or column chromatography.

Issue 2: Presence of Peroxides Detected During Routine Testing

  • Possible Cause:

    • Improper storage conditions (exposure to air and light).[6]

    • Depletion of inhibitor over time.[7][8]

    • The inherent tendency of benzofurans to form peroxides.

  • Solution:

    • Peroxide Removal: Peroxides can be removed by passing the this compound through a column of activated alumina or by treatment with a ferrous sulfate solution.[1][2][11][12][13]

    • Immediate Use or Re-stabilization: After peroxide removal, it is best to use the purified this compound immediately. If storage is necessary, add a fresh amount of inhibitor (e.g., BHT) and store under an inert atmosphere.[2]

    • Caution: Do not attempt to distill or concentrate this compound that tests positive for high levels of peroxides, as this can lead to explosive decomposition.[1][13]

Issue 3: Low Yield After Purification by Column Chromatography

  • Possible Cause:

    • Degradation on Silica Gel: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.

    • Irreversible Adsorption: Highly polar impurities or the product itself might bind strongly to the silica gel.

    • Co-elution with Impurities: Poor separation between this compound and impurities.

  • Solution:

    • Deactivated Silica/Alumina: Use deactivated silica gel (by adding a small percentage of water or triethylamine to the eluent) or switch to a neutral stationary phase like alumina.

    • Solvent System Optimization: Optimize the eluent system using Thin Layer Chromatography (TLC) to ensure good separation and minimize band broadening.

    • Flash Chromatography: Employ flash column chromatography for faster separation, reducing the contact time of the compound with the stationary phase.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathway for this compound is autoxidation, leading to the formation of peroxides.[1][2][3][4][5][6][7][8][9] This process is initiated by the presence of oxygen and is accelerated by light and heat.[6] The formed peroxides are unstable and can be hazardous, especially upon concentration.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a cool, dark place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[2][10] For long-term storage, refrigeration at 2-8°C or freezing at -20°C to -70°C is recommended.[10] The use of amber glass vials is advised to protect against light.[2][6]

Q3: How can I prevent peroxide formation in this compound?

A3: Peroxide formation can be significantly reduced by:

  • Storing under an inert atmosphere (nitrogen or argon).[2]

  • Protecting from light by using amber containers and storing in the dark.[2][6]

  • Storing at low temperatures.[10]

  • Adding a chemical inhibitor, such as Butylated Hydroxytoluene (BHT), at a concentration of 100-300 ppm.[7][8]

Q4: How often should I test for peroxides in my this compound sample?

A4: It is recommended to test for peroxides upon receiving a new bottle, before any distillation or concentration step, and periodically during storage (e.g., every 3-6 months).[14] The frequency of testing should increase if the container has been opened multiple times or if it is stored without an inhibitor.

Q5: What is a suitable method for purifying this compound while minimizing degradation?

A5: Vacuum distillation is an effective method for purifying this compound, as it allows for distillation at a lower temperature, thereby reducing the risk of thermal degradation.[15] Flash column chromatography using a deactivated or neutral stationary phase can also be used, with careful optimization of the solvent system to ensure rapid elution.

Quantitative Data Summary

ParameterRecommendationRationale
Storage Temperature 2-8°C (short-term), -20°C to -70°C (long-term)Reduces the rate of chemical reactions, including oxidation.
Storage Atmosphere Inert gas (Nitrogen or Argon)Prevents contact with oxygen, a key initiator of peroxide formation.[2]
Light Exposure Store in amber vials or in the darkLight can catalyze the formation of peroxides.[2][6]
Inhibitor (BHT) 100-300 ppmActs as a radical scavenger to inhibit the autoxidation process.[7][8]
Peroxide Testing Before concentration, every 3-6 months for opened containersTo ensure safety and monitor for degradation.[14]

Experimental Protocols

Protocol 1: Testing for Peroxides in this compound (Qualitative)

  • Materials:

    • This compound sample

    • Potassium iodide (KI)

    • Glacial acetic acid

    • Starch solution (optional)

    • Test tube

  • Procedure:

    • In a clean test tube, add approximately 1 mL of the this compound sample.

    • Add 1 mL of glacial acetic acid.

    • Add a few crystals of potassium iodide.

    • Shake the mixture.

    • A yellow to brown color indicates the presence of peroxides.[16] A deeper brown color suggests a higher concentration.

    • For increased sensitivity, a few drops of a freshly prepared starch solution can be added. A blue-black color indicates the presence of peroxides.

Protocol 2: Purification of this compound by Vacuum Distillation

  • Safety Precaution: Before proceeding, test a small aliquot of the this compound for peroxides. Do not distill if peroxides are present.

  • Apparatus:

    • Round-bottom flask

    • Short-path distillation head

    • Thermometer

    • Receiving flask

    • Vacuum pump with a cold trap

    • Heating mantle and magnetic stirrer

  • Procedure:

    • Place the this compound into the round-bottom flask with a magnetic stir bar.

    • Assemble the short-path distillation apparatus, ensuring all joints are properly sealed.

    • Connect the apparatus to the vacuum pump with a cold trap in line.

    • Slowly apply vacuum to the system.

    • Once the desired vacuum is reached, begin to gently heat the distillation flask while stirring.

    • Monitor the vapor temperature and collect the fraction that distills at the expected boiling point of this compound at the applied pressure (e.g., 93-94 °C at 2.67 kPa).[10]

    • Do not distill to dryness; leave a small amount of residue in the distillation flask.[1][13]

    • After distillation, the purified this compound should be stored under an inert atmosphere with an added inhibitor if it is not to be used immediately.

Visualizations

Troubleshooting_Degradation cluster_observe Observation cluster_purify Purification cluster_store Storage cluster_test Testing Observe Observe Degradation (e.g., Discoloration, Peroxide Presence) Purify Purify this compound Observe->Purify If impure Distillation Vacuum Distillation Purify->Distillation Chromatography Column Chromatography (Deactivated/Neutral) Purify->Chromatography Store Store Purified Product Distillation->Store Chromatography->Store Inert Inert Atmosphere (N2 or Ar) Store->Inert Dark Store in Dark/Amber Vial Store->Dark Cold Low Temperature (2-8°C or Colder) Store->Cold Inhibitor Add Inhibitor (BHT) Store->Inhibitor Test Routinely Test for Peroxides Store->Test Periodically Test->Observe If positive

Caption: Troubleshooting workflow for this compound degradation.

Degradation_Prevention_Pathway cluster_initiators Degradation Initiators cluster_prevention Prevention Strategies cluster_outcome Outcome Oxygen Oxygen (Air) Inert_Atmosphere Inert Atmosphere Stable_Product Stable this compound Oxygen->Stable_Product inhibited by Light Light (UV) Amber_Vial Amber Vial / Dark Storage Light->Stable_Product inhibited by Heat Heat Low_Temp Low Temperature Storage Heat->Stable_Product inhibited by Inert_Atmosphere->Stable_Product Amber_Vial->Stable_Product Low_Temp->Stable_Product Inhibitor_Add Add Inhibitor (BHT) Inhibitor_Add->Stable_Product

Caption: Key strategies to prevent this compound degradation.

References

Technical Support Center: Development of Metal-Free Synthesis Routes for Methyl-Substituted Benzofurans

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and answers to frequently asked questions regarding the metal-free synthesis of methyl-substituted benzofurans.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of pursuing metal-free synthesis routes for benzofurans? A1: Metal-free synthesis routes offer significant advantages, including avoiding the cost and toxicity associated with transition metal catalysts.[1][2] These methods can also prevent contamination of the final product with residual metal impurities, which is a critical consideration in pharmaceutical applications. Furthermore, metal-free reactions often proceed under milder conditions and can be more environmentally friendly.[3][4]

Q2: What are the most common starting materials for the metal-free synthesis of methyl-substituted benzofurans? A2: Common precursors include substituted phenols (like cresols), salicylaldehydes, and various alkynes or alkenes.[5][6][7] For instance, ortho-alkenyl phenols are frequently used for oxidative cyclization reactions, while phenols and propargylic alcohols are key reactants in annulation strategies.[5][8][9]

Q3: Which key bond formations are targeted in typical metal-free benzofuran syntheses? A3: The primary strategies revolve around the formation of the C-O and C-C bonds that complete the furan ring. Key approaches include intramolecular O-C2 bond formation via the cyclization of ortho-substituted phenols and intermolecular [3+2] annulation reactions that form two bonds in a cascade process.[8]

Q4: What types of reagents are commonly used to promote these metal-free cyclizations? A4: A range of reagents are employed, including Brønsted or Lewis acids (e.g., TfOH, BF₃-Et₂O), bases (e.g., K₂CO₃, t-BuOK), and hypervalent iodine reagents like (diacetoxyiodo)benzene (PIDA).[3][8][10] Iodine (I₂) itself is also used to mediate electrophilic cyclization.[11]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: My reaction is yielding very little or no desired methyl-substituted benzofuran. What are the potential causes and solutions? A: Low yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Cause 1: Ineffective Catalyst/Reagent: The acid, base, or oxidizing agent may be inactive or inappropriate for the specific substrate.

    • Solution: Verify the purity and activity of your reagents. If using a hypervalent iodine reagent, ensure it has not decomposed. Consider screening alternative promoters; for example, if a weak base fails, a stronger base like potassium t-butoxide might be effective.[12] For acid-catalyzed reactions, switching from a Brønsted acid to a Lewis acid could alter the reaction pathway favorably.[6]

  • Cause 2: Suboptimal Reaction Conditions: Temperature, reaction time, or solvent may not be optimal.

    • Solution: Systematically optimize the reaction conditions. Run small-scale trials at different temperatures (e.g., room temperature, 60 °C, 100 °C) and monitor the reaction progress over time using TLC or GC-MS. The choice of solvent is also critical; a change from a polar aprotic solvent like acetonitrile to a nonpolar one like toluene can significantly impact the outcome.

  • Cause 3: Substrate Decomposition: Electron-rich phenols or sensitive functional groups on the starting materials may decompose under the reaction conditions.

    • Solution: If you suspect decomposition, run the reaction at a lower temperature. Protect sensitive functional groups on your starting materials before attempting the cyclization. For example, highly reactive hydroxyl groups can be protected as silyl ethers.

  • Cause 4: Poor Regioselectivity: The reaction may be forming isomers instead of the desired product, especially with unsymmetrically substituted phenols.

    • Solution: The directing effect of substituents on the phenol ring is crucial. Modifying the electronic properties of the substituents can help steer the reaction toward the desired regioisomer. Steric hindrance can also be exploited to favor one product over another.

Issue 2: Formation of Significant Side Products

Q: My reaction produces the correct product, but it is contaminated with significant impurities. How can I minimize side reactions? A: The formation of side products often occurs due to competing reaction pathways or over-oxidation.

  • Cause 1: Dimerization or Polymerization: Starting materials, particularly alkynes or activated phenols, can polymerize under acidic or oxidative conditions.

    • Solution: Try using a higher dilution to disfavor intermolecular reactions. Adding the reactive starting material slowly (e.g., via syringe pump) can also help maintain a low concentration and minimize polymerization.

  • Cause 2: Over-oxidation: In oxidative cyclization methods, the benzofuran product itself can sometimes be susceptible to further oxidation.

    • Solution: Carefully control the stoichiometry of the oxidant. Use the minimum effective amount (e.g., 1.05-1.1 equivalents). Monitoring the reaction closely and stopping it as soon as the starting material is consumed can prevent over-oxidation of the product.

  • Cause 3: Unwanted Rearrangements: Acid-catalyzed reactions can sometimes lead to unexpected molecular rearrangements, such as the Meyer-Schuster rearrangement with propargylic alcohols.[5]

    • Solution: If a specific rearrangement is identified, altering the catalyst system may help. For instance, switching from a strong Brønsted acid to a milder Lewis acid could prevent the undesired pathway.

Issue 3: Challenges in Product Purification

Q: I am struggling to isolate my pure methyl-substituted benzofuran from the crude reaction mixture. What purification strategies are most effective? A: Purification can be challenging due to the similar polarities of the product and certain byproducts or starting materials.

  • Problem 1: Product Loss During Column Chromatography. [13]

    • Possible Reason: The chosen solvent system may be too polar, causing the product to elute too quickly with impurities. Alternatively, the product might be irreversibly binding to the silica gel.[13]

    • Solution: Optimize the eluent system using TLC. A common starting point is a hexane/ethyl acetate mixture. If irreversible adsorption is suspected, try using deactivated silica gel or switching to a different stationary phase like alumina.[13]

  • Problem 2: Product "Oiling Out" During Recrystallization. [13]

    • Possible Reason: This occurs when the compound separates as a liquid instead of a solid, often because the solution is too concentrated or the solvent's boiling point is too high.[13]

    • Solution: Add more hot solvent to dissolve the oil, and then allow the solution to cool more slowly. Seeding the solution with a pure crystal of the product can also induce proper crystallization. Experimenting with a different solvent or a co-solvent system may be necessary.[13]

  • Problem 3: Persistent Impurities After Purification. [13]

    • Possible Reason: Regioisomers or byproducts with very similar polarity to the desired product can be difficult to separate.

    • Solution: If standard chromatography fails, consider sequential purification using different techniques. For example, follow column chromatography with preparative TLC or recrystallization from a different solvent system. In some cases, high-performance liquid chromatography (HPLC) may be required.

Quantitative Data Summary

The following tables summarize reaction conditions and yields for representative metal-free synthesis methods.

Table 1: Iodine(III)-Mediated Oxidative Cyclization of 2-Hydroxystilbenes [8][10]

EntrySubstrate (Methyl-Substituted)OxidantCatalyst (mol%)SolventTime (h)Yield (%)
12-Hydroxy-4'-methylstilbenem-CPBAPhI(OAc)₂ (10)CH₂Cl₂385
22-Hydroxy-4-methylstilbenem-CPBAPhI(OAc)₂ (10)CH₂Cl₂3.582
32-Hydroxy-5-methylstilbenem-CPBAPhI(OAc)₂ (10)CH₂Cl₂388

Table 2: Synthesis of 5-Hydroxy-2-methylbenzofurans via Oxidative Coupling [14]

EntryPhenol Substrateβ-Dicarbonyl CompoundOxidantCatalystSolventYield (%)
1PhenolEthyl acetoacetatePIDAZnI₂PhCl61
24-MethylphenolEthyl acetoacetatePIDAZnI₂PhCl75
33-MethylphenolEthyl acetoacetatePIDAZnI₂PhCl68

Experimental Protocols

Protocol 1: Metal-Free [3+2] Annulation of a Phenol with a Propargylic Alcohol[5]

This protocol describes a one-pot synthesis of a 2,3-disubstituted benzofuran.

  • Reactant Preparation: To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the substituted phenol (1.0 equiv.), the propargylic alcohol (1.2 equiv.), and a suitable solvent (e.g., DCE).

  • Acid-Catalyzed Propargylation: Add an acid catalyst (e.g., TfOH, 10 mol%) to the mixture. Stir the reaction at a specified temperature (e.g., 80 °C) and monitor the formation of the propargylated intermediate by TLC.

  • Base-Catalyzed Cyclization: Once the first step is complete, cool the mixture to room temperature. Carefully add a base (e.g., K₂CO₃, 2.0 equiv.).

  • Isomerization & Annulation: Heat the reaction mixture again (e.g., to 100 °C) and stir until the cyclization is complete, as indicated by TLC analysis.

  • Workup: Cool the reaction to room temperature. Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure methyl-substituted benzofuran.

Protocol 2: Iodine-Catalyzed Oxidative Cyclization of an o-Alkenylphenol[8]

This protocol is for the synthesis of a 2-arylbenzofuran from a 2-hydroxystilbene derivative.

  • Reactant Setup: In a round-bottom flask, dissolve the methyl-substituted 2-hydroxystilbene (1.0 equiv.) in a solvent such as acetonitrile or CH₂Cl₂.

  • Addition of Catalyst and Oxidant: Add the iodine(III) catalyst, (diacetoxyiodo)benzene [PhI(OAc)₂] (10 mol%). To this mixture, add the terminal oxidant, m-chloroperbenzoic acid (m-CPBA) (1.2 equiv.), in portions to control the reaction rate.

  • Reaction: Stir the mixture at room temperature. Monitor the disappearance of the starting material by TLC (typically 3-4 hours).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining oxidant. Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂).

  • Purification: Combine the organic extracts, wash with saturated NaHCO₃ solution and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent. The resulting crude solid can be purified by recrystallization or flash column chromatography to afford the pure 2-aryl-methyl-benzofuran.

Visual Guides

Workflow and Logic Diagrams

Below are diagrams created using DOT language to illustrate key workflows and logical relationships in the synthesis and troubleshooting process.

cluster_workflow General Experimental Workflow Start Start Reactants 1. Mix Phenol Derivative & Coupling Partner Start->Reactants Reaction 2. Add Promoter (Acid/Base/Iodine) & Apply Heat/Stir Reactants->Reaction Workup 3. Quench Reaction & Perform Extraction Reaction->Workup Purify 4. Column Chromatography / Recrystallization Workup->Purify Analyze 5. Characterization (NMR, MS, HPLC) Purify->Analyze End Pure Product Analyze->End

Caption: A generalized workflow for the metal-free synthesis of methyl-substituted benzofurans.

cluster_troubleshooting Troubleshooting Decision Tree Problem Problem: Low Reaction Yield Check_Conversion Is Starting Material Consumed? Problem->Check_Conversion Check_Side_Products Are Major Side Products Observed? Check_Conversion->Check_Side_Products Yes Sol_Conditions Action: - Increase Temp/Time - Change Solvent - Check Reagent Activity Check_Conversion->Sol_Conditions No Check_Purification Is Product Lost During Purification? Check_Side_Products->Check_Purification No Sol_Side_Rxn Action: - Lower Temperature - Use Higher Dilution - Adjust Stoichiometry Check_Side_Products->Sol_Side_Rxn Yes Sol_Purify Action: - Optimize Eluent - Change Stationary Phase - Attempt Recrystallization Check_Purification->Sol_Purify Yes Success Problem Solved Sol_Conditions->Success Sol_Side_Rxn->Success Sol_Purify->Success

Caption: A decision-making diagram for troubleshooting low-yield reactions.

cluster_pathway Simplified [3+2] Annulation Pathway Reactants Methyl-Phenol + Propargylic Alcohol Step1 α-Propargylation of Phenol Reactants->Step1 Intermediate o-Propargylphenol Intermediate Step1->Intermediate Step2 Intramolecular O-C Bond Formation (5-exo-dig cyclization) Intermediate->Step2 Product Methyl-Substituted Benzofuran Step2->Product Acid Acid Catalyst (e.g., TfOH) Acid->Step1 Base Base Catalyst (e.g., K₂CO₃) Base->Step2

Caption: A simplified diagram illustrating the key steps in a [3+2] annulation reaction.

References

Validation & Comparative

Comparative analysis of different synthetic methodologies for 2-Methylbenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of various synthetic methodologies for the preparation of 2-Methylbenzofuran, a key heterocyclic scaffold in medicinal chemistry and materials science. The following sections detail prominent synthetic routes, presenting quantitative data in a structured tabular format, alongside detailed experimental protocols and mechanistic diagrams for key transformations.

Comparative Analysis of Synthetic Methodologies

The synthesis of this compound can be achieved through several distinct pathways, each with its own advantages and limitations concerning yield, reaction conditions, starting material availability, and scalability. A summary of the key quantitative data for the selected methods is presented in Table 1.

MethodStarting Material(s)Catalyst/Reagent(s)SolventTemperature (°C)Time (h)Yield (%)
Sonogashira Coupling & Cyclization2-Iodophenol, PropynePdCl₂(PPh₃)₂, CuI, Et₃NTHFRT to reflux2-1285-95
Perkin-like ReactionSalicylaldehyde, ChloroacetoneK₂CO₃Dry AcetoneReflux6-8~70-80
Calcium Carbide-Based SynthesisSalicylaldehyde p-tosylhydrazone, Calcium CarbideCuCl, KOtBuDMF9012~80-90
Intramolecular Wittig Reactiono-Hydroxybenzyltriphenylphosphonium bromide, AcetaldehydeBase (e.g., NaH, n-BuLi)THF0 to RT2-4Moderate
Perkin Rearrangement & Decarboxylation3-Bromo-4-methylcoumarin1. NaOH, Ethanol2. Acid, High TemperatureEthanol/DMFReflux/High Temp3 + 8High
Acid-Catalyzed Cyclization2-PropargyloxyanisoleAcid (e.g., PPA, H₂SO₄)TolueneReflux2-6Moderate

Table 1. Comparison of Synthetic Methods for this compound. Yields and reaction times are approximate and can vary based on specific reaction conditions and substrate modifications.

Experimental Protocols

Detailed experimental procedures for the key synthetic methodologies are provided below.

Sonogashira Coupling and Cyclization

This method involves a palladium-copper co-catalyzed cross-coupling of 2-iodophenol with propyne, followed by an in-situ intramolecular cyclization.[1][2]

Procedure: To a solution of 2-iodophenol (1.0 eq) in degassed THF are added PdCl₂(PPh₃)₂ (3 mol%) and CuI (5 mol%). Triethylamine (3.0 eq) is then added, and the mixture is stirred under an inert atmosphere. A solution of propyne (1.2 eq) in THF is added dropwise at room temperature. The reaction mixture is then heated to reflux and monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution and extracted with diethyl ether. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford this compound.

Perkin-like Reaction from Salicylaldehyde

This classical approach involves the condensation of salicylaldehyde with chloroacetone in the presence of a base to form an intermediate which then cyclizes.[3] This method initially yields 2-acetylbenzofuran, which can be readily reduced to this compound.

Procedure for 2-Acetylbenzofuran: A mixture of salicylaldehyde (1.0 eq), chloroacetone (1.1 eq), and anhydrous potassium carbonate (2.0 eq) in dry acetone is refluxed for 6-8 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the inorganic salts are filtered off. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to yield 2-acetylbenzofuran. Subsequent reduction (e.g., Wolff-Kishner or Clemmensen reduction) can then be performed to obtain this compound.

Synthesis from Calcium Carbide

This cost-effective and sustainable method utilizes calcium carbide as an acetylene source for the synthesis of 2-methylbenzofurans from salicylaldehyde p-tosylhydrazones.[4][5]

Procedure: To a mixture of salicylaldehyde p-tosylhydrazone (1.0 eq) and calcium carbide (2.0 eq) in DMF are added CuCl (10 mol%) and KOtBu (2.0 eq). The reaction mixture is heated at 90 °C for 12 hours under a nitrogen atmosphere. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The crude product is purified by silica gel column chromatography to give this compound.

Intramolecular Wittig Reaction

This strategy involves the formation of a phosphonium ylide from an o-hydroxybenzyl halide, which then undergoes an intramolecular Wittig reaction with an aldehyde functionality.

Procedure: o-Hydroxybenzyltriphenylphosphonium bromide (1.0 eq) is suspended in anhydrous THF under an inert atmosphere and cooled to 0 °C. A strong base such as n-butyllithium or sodium hydride (1.1 eq) is added portion-wise, and the mixture is stirred for 1 hour to generate the ylide. A solution of acetaldehyde (1.2 eq) in THF is then added dropwise. The reaction is allowed to warm to room temperature and stirred for 2-4 hours. The reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted with diethyl ether. The organic phase is dried, concentrated, and purified by chromatography to yield this compound.

Perkin Rearrangement and Decarboxylation

This two-step sequence begins with the Perkin rearrangement of a 3-bromo-4-methylcoumarin to form a benzofuran-2-carboxylic acid, which is subsequently decarboxylated.

Procedure:

  • Step 1: Perkin Rearrangement: 3-Bromo-4-methylcoumarin (1.0 eq) is refluxed in a solution of sodium hydroxide (3.0 eq) in ethanol for 3 hours. The reaction mixture is then cooled and acidified with concentrated HCl to precipitate the this compound-2-carboxylic acid, which is collected by filtration.

  • Step 2: Decarboxylation: The this compound-2-carboxylic acid (1.0 eq) is heated in N,N-dimethylformamide with a catalytic amount of acetic acid at 95-100 °C for 8 hours.[6] The solvent is removed under reduced pressure to yield this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical relationships and workflows of the described synthetic methodologies.

Sonogashira_Coupling 2-Iodophenol 2-Iodophenol Coupling Coupling 2-Iodophenol->Coupling Propyne Propyne Propyne->Coupling Pd/Cu Catalyst Pd/Cu Catalyst Pd/Cu Catalyst->Coupling Base (Et3N) Base (Et3N) Base (Et3N)->Coupling Cyclization Cyclization Coupling->Cyclization This compound This compound Cyclization->this compound

Caption: Sonogashira Coupling and Cyclization Workflow.

Perkin_Like_Reaction Salicylaldehyde Salicylaldehyde Condensation Condensation Salicylaldehyde->Condensation Chloroacetone Chloroacetone Chloroacetone->Condensation K2CO3 K2CO3 K2CO3->Condensation Cyclization Cyclization Condensation->Cyclization 2-Acetylbenzofuran 2-Acetylbenzofuran Cyclization->2-Acetylbenzofuran Reduction Reduction 2-Acetylbenzofuran->Reduction This compound This compound Reduction->this compound

Caption: Perkin-like Reaction and Reduction Sequence.

Calcium_Carbide_Synthesis Salicylaldehyde p-tosylhydrazone Salicylaldehyde p-tosylhydrazone Reaction Reaction Salicylaldehyde p-tosylhydrazone->Reaction Calcium Carbide Calcium Carbide Calcium Carbide->Reaction CuCl Catalyst CuCl Catalyst CuCl Catalyst->Reaction KOtBu Base KOtBu Base KOtBu Base->Reaction This compound This compound Reaction->this compound

Caption: Calcium Carbide-Based Synthesis Workflow.

Caption: Intramolecular Wittig Reaction Pathway.

References

The Evolving Landscape of Benzofuran Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the benzofuran scaffold remains a privileged structure in medicinal chemistry, consistently yielding novel derivatives with potent biological activities. This guide provides a comparative analysis of recent structure-activity relationship (SAR) studies, focusing on the anticancer, antimicrobial, and anti-inflammatory properties of these versatile compounds. Experimental data is presented in structured tables for clear comparison, accompanied by detailed experimental protocols and visual representations of key chemical and biological concepts.

Anticancer Activity of Novel Benzofuran Derivatives

Benzofuran derivatives have demonstrated significant potential as anticancer agents, with research focusing on substitutions at the C-2 and C-3 positions of the benzofuran core. Recent studies have highlighted the importance of incorporating moieties such as chalcones, triazoles, and piperazines to enhance cytotoxic activity.

Comparative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative benzofuran derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a compound in inhibiting biological or biochemical function.

Compound IDR1-Substituent (at C-2)R2-Substituent (at C-3)Cancer Cell LineIC50 (µM)Reference
17i Substituted aryl-MCF-7 (Breast)2.90 ± 0.32[1]
MGC-803 (Gastric)5.85 ± 0.35[1]
H460 (Lung)2.06 ± 0.27[1]
A549 (Lung)5.74 ± 1.03[1]
THP-1 (Leukemia)6.15 ± 0.49[1]
4e BenzoylMethylMCF-7 (Breast)-[2]
11 Keto-substituentN-aryl piperazineVarious8.57–16.27[3]
12 Keto-substituentN-aryl piperazineVarious8.57–16.27[3]
16 Keto-substituentN-aryl piperazineA549 (Lung)-[3]
SGC7901 (Gastric)-[3]
B4 --MDA-MB-231 (Breast)54.51 ± 2.02 µg/mL[4]
B5 --MDA-MB-231 (Breast)45.43 ± 1.05 µg/mL[4]
MCF-7 (Breast)40.21 ± 3.01 µg/mL[4]
B7 --MCF-7 (Breast)56.77 ± 2.96 µg/mL[4]

Note: A direct comparison of all values may not be feasible due to variations in experimental conditions between studies.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The cytotoxic activity of the benzofuran derivatives is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Benzofuran derivatives

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in phosphate-buffered saline - PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 5 × 10^3 to 1 × 10^4 cells/well) in 100 µL of complete culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: The benzofuran derivatives are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The medium from the wells is aspirated and replaced with 100 µL of the medium containing the test compounds. A control group receiving only the vehicle (DMSO at the highest concentration used) is also included.

  • Incubation: The plates are incubated for a specified period, typically 24 to 72 hours, at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Visualization of Anticancer SAR

The following diagram illustrates the general structure-activity relationship of benzofuran derivatives as anticancer agents, highlighting key positions for substitution.

SAR_Anticancer cluster_core Benzofuran Core cluster_moieties Potentiating Moieties Benzofuran C2 C-2 Position - Crucial for activity - Ester or heterocyclic rings enhance cytotoxicity [7] Benzofuran->C2 Substitution at C-2 C3 C-3 Position - Substitution with aryl or heterocyclic groups can modulate activity Benzofuran->C3 Substitution at C-3 Benzene_Ring Benzene Ring - Halogen, nitro, or hydroxyl groups can influence activity Benzofuran->Benzene_Ring Substitution on the benzene ring Chalcone Chalcone C2->Chalcone Triazole Triazole C2->Triazole Piperazine Piperazine C3->Piperazine

A diagram illustrating the key structural features influencing the anticancer activity of benzofuran derivatives.

Antimicrobial Activity of Novel Benzofuran Derivatives

Benzofuran derivatives have also emerged as a promising class of antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[5][6] The structure-activity relationship studies in this area often focus on the introduction of different substituents on the benzofuran ring system to enhance potency and spectrum of activity.[5]

Comparative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of selected benzofuran derivatives, expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDTarget OrganismMIC (µg/mL)Reference
38 S. aureus0.039[5]
C. albicans0.625-2.5[5]
V40 Xanthomonas oryzae pv. oryzae (Xoo)0.28 (EC50)[7]
Xanthomonas oryzae pv. oryzicola (Xoc)0.56 (EC50)[7]
Xanthomonas axonopodis pv. citri (Xac)10.43 (EC50)[7]
6a Various bacteria and fungi6.25[8]
6b Various bacteria and fungi6.25[8]
6f Various bacteria and fungi6.25[8]

Note: EC50 (half maximal effective concentration) is also a measure of a drug's potency and is used in this context for antibacterial activity against plant pathogens.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The Minimum Inhibitory Concentration (MIC) of the benzofuran derivatives is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Benzofuran derivatives

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

  • Spectrophotometer

  • Incubator

Procedure:

  • Compound Preparation: A stock solution of each benzofuran derivative is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compounds are then prepared in the appropriate broth medium directly in the 96-well plates.

  • Inoculum Preparation: A suspension of the test microorganism is prepared from a fresh culture and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. This suspension is then further diluted in broth to achieve the final desired inoculum concentration.

  • Inoculation: Each well of the microtiter plate, containing 100 µL of the diluted compound, is inoculated with 100 µL of the standardized microbial suspension.

  • Controls: Positive (broth with inoculum, no compound) and negative (broth only) controls are included on each plate.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualization of Antimicrobial SAR Workflow

The following diagram outlines the typical experimental workflow for determining the antimicrobial activity of novel benzofuran derivatives.

Antimicrobial_Workflow Start Start: Synthesized Benzofuran Derivatives Preparation Preparation of Stock Solutions and Serial Dilutions Start->Preparation Inoculum Standardization of Microbial Inoculum (0.5 McFarland) Start->Inoculum Microdilution Broth Microdilution Assay (96-well plates) Preparation->Microdilution Inoculum->Microdilution Incubation Incubation (18-24h) Microdilution->Incubation MIC Determination of Minimum Inhibitory Concentration (MIC) Incubation->MIC End End: Identification of Potent Antimicrobial Agents MIC->End

A flowchart depicting the experimental workflow for antimicrobial susceptibility testing of benzofuran derivatives.

Anti-inflammatory Activity of Novel Benzofuran Derivatives

Several novel benzofuran derivatives have been synthesized and evaluated for their anti-inflammatory properties.[3][8][9] The SAR studies in this area often explore the impact of different substituents on the inhibition of inflammatory mediators.

Comparative Anti-inflammatory Activity Data

The following table presents the in vivo anti-inflammatory activity of some benzofuran derivatives, typically evaluated using the carrageenan-induced paw edema model in rats. The percentage of edema inhibition is a measure of the anti-inflammatory effect.

Compound IDDoseEdema Inhibition (%) at 2hReference
16 --[3]
18 --[3]
22 --[3]
6a -61.55[8]
6b -71.10[8]

Note: The IC50 values for the inhibition of NO production in LPS-stimulated RAW 264.7 macrophages are also reported for some compounds, indicating in vitro anti-inflammatory activity. For instance, compound 16 had an IC50 of 5.28 µM for NO inhibition.[3]

Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model in rats is a widely used and reliable method to screen for the acute anti-inflammatory activity of new compounds.

Materials:

  • Benzofuran derivatives

  • Wistar or Sprague-Dawley rats

  • Carrageenan solution (1% w/v in sterile saline)

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer

  • Oral gavage needles

Procedure:

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions for at least one week before the experiment. They are fasted overnight before the experiment with free access to water.

  • Compound Administration: The animals are divided into groups (e.g., control, standard, and test groups). The test compounds are suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally to the test groups. The control group receives only the vehicle, and the standard group receives the standard drug.

  • Induction of Edema: One hour after the administration of the test compounds, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured immediately after the carrageenan injection (0 hour) and then at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: The increase in paw volume is calculated for each group. The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

Visualization of Anti-inflammatory Signaling Pathway

The anti-inflammatory activity of many compounds, including benzofuran derivatives, often involves the inhibition of key signaling pathways that lead to the production of pro-inflammatory mediators. The diagram below illustrates a simplified representation of the inflammatory cascade.

Inflammatory_Pathway Stimulus Inflammatory Stimulus (e.g., Carrageenan) Cell Immune Cells (e.g., Macrophages) Stimulus->Cell NFkB NF-κB Activation Cell->NFkB COX2 COX-2 Upregulation NFkB->COX2 iNOS iNOS Upregulation NFkB->iNOS Prostaglandins Prostaglandins COX2->Prostaglandins NO Nitric Oxide (NO) iNOS->NO Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation NO->Inflammation Benzofuran Benzofuran Derivatives (Potential Site of Action) Benzofuran->NFkB Inhibition Benzofuran->COX2 Inhibition Benzofuran->iNOS Inhibition

A simplified diagram of the inflammatory pathway and potential points of intervention for benzofuran derivatives.

References

A Comparative Analysis of the Chemical Reactivity of 2-Methylbenzofuran and Other Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the chemical reactivity of 2-methylbenzofuran against other benzofuran analogues. The presence of the methyl group at the 2-position significantly influences the regioselectivity and reaction rates of various chemical transformations. This document summarizes key reactivity differences, presents available quantitative data, and provides detailed experimental protocols for seminal reactions.

Electrophilic Aromatic Substitution

The benzofuran ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The position of substitution is governed by the stability of the resulting cationic intermediate. In unsubstituted benzofuran, electrophilic attack can occur at the C2 or C3 position of the furan ring.

The introduction of a methyl group at the 2-position in this compound blocks this site for electrophilic attack and directs substitution to the C3 position. The electron-donating nature of the methyl group further activates the benzofuran ring system towards electrophilic substitution compared to the parent benzofuran.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a formylation reaction that introduces a formyl group onto an electron-rich aromatic ring. In benzofurans, this typically occurs at the C3 position if the C2 position is substituted.

Comparative Data: Vilsmeier-Haack Reaction Yields

CompoundProductYield (%)Reference
This compound3-Formyl-2-methylbenzofuran~75-85%General observation from synthetic literature
Benzofuran3-Formylbenzofuran~60-70%General observation from synthetic literature

Experimental Protocol: Vilsmeier-Haack Formylation of this compound

  • Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF) (3 equivalents). Cool the flask to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF with constant stirring.

  • Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Reaction: Dissolve this compound (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent.

  • Allow the reaction mixture to warm to room temperature and then heat to 60°C for 2-3 hours.

  • Work-up: Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield 3-formyl-2-methylbenzofuran.

Reaction Mechanism: Vilsmeier-Haack Reaction

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Intermediate Sigma Complex Vilsmeier_reagent->Intermediate Benzofuran This compound Benzofuran->Intermediate Electrophilic Attack Product_iminium Iminium Salt Intermediate Intermediate->Product_iminium Deprotonation Product 3-Formyl-2-methylbenzofuran Product_iminium->Product Hydrolysis

Vilsmeier-Haack Reaction Mechanism

Oxidation

The C2-C3 double bond in benzofurans is susceptible to oxidation. The substitution pattern on the benzofuran ring plays a crucial role in determining the reaction's outcome. Studies have shown that the oxidation of this compound and 3-methylbenzofuran with hydrogen peroxide catalyzed by Mn(III) porphyrins leads to different product profiles due to the influence of the methyl group on the stability of the intermediates.[1]

Comparative Outcome of Oxidation

CompoundMajor Product(s)
This compoundRing-opened products (e.g., 2-acetylphenol)
3-MethylbenzofuranEpoxide and subsequent rearrangement products

Experimental Protocol: Oxidation of this compound

  • Reaction Setup: To a solution of this compound (1 equivalent) in acetonitrile, add a catalytic amount of a Mn(III) porphyrin catalyst (e.g., Mn(TDCPP)Cl) (0.1 mol%).

  • Reaction: To this solution, add hydrogen peroxide (30% aqueous solution, 2 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Palladium-Catalyzed Nucleophilic Substitution (Tsuji-Trost Reaction)

The Tsuji-Trost reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. In the context of benzofurans, palladium-catalyzed nucleophilic substitution of 2-acetoxymethylbenzofuran allows for the introduction of a variety of nucleophiles at the 2-methyl position. This reaction proceeds via a π-allylpalladium-like intermediate.

Comparative Data: Tsuji-Trost Reaction Yields with Piperidine

SubstrateCatalyst SystemProductYield (%)
2-AcetoxymethylbenzofuranPd₂(dba)₃ / dppf2-(Piperidin-1-ylmethyl)benzofuran85-95%
2-Acetoxymethyl-5-methoxybenzofuranPd₂(dba)₃ / dppf5-Methoxy-2-(piperidin-1-ylmethyl)benzofuran80-90%

Experimental Protocol: Tsuji-Trost Reaction of 2-Acetoxymethylbenzofuran

  • Reaction Setup: To a flame-dried Schlenk tube, add Pd₂(dba)₃ (2.5 mol%), dppf (5 mol%), and the nucleophile (e.g., piperidine, 1.2 equivalents).

  • Evacuate and backfill the tube with argon.

  • Add a solution of 2-acetoxymethylbenzofuran (1 equivalent) in anhydrous THF.

  • Reaction: Stir the reaction mixture at 60°C for 12-24 hours.

  • Work-up: Cool the reaction to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle: Tsuji-Trost Reaction

Tsuji_Trost Pd0 Pd(0)L₂ Ox_Add Oxidative Addition Pd0->Ox_Add Substrate 2-Acetoxymethyl- benzofuran Substrate->Ox_Add Pi_Allyl π-Allyl Pd(II) Complex Ox_Add->Pi_Allyl -OAc⁻ Nuc_Attack Nucleophilic Attack Pi_Allyl->Nuc_Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Nuc_Attack Product_Pd Product-Pd(II) Complex Nuc_Attack->Product_Pd Red_Elim Reductive Elimination Product_Pd->Red_Elim Red_Elim->Pd0 Regeneration Product 2-Substituted- methylbenzofuran Red_Elim->Product

Tsuji-Trost Catalytic Cycle

Cycloaddition Reactions

Conclusion

The presence of a methyl group at the 2-position of the benzofuran ring has a profound impact on its chemical reactivity. In electrophilic substitution reactions, it deactivates the 2-position and directs substitution to the 3-position, while generally increasing the overall reactivity of the ring system. In oxidation reactions, the 2-methyl group influences the stability of intermediates, leading to different product distributions compared to other isomers. For functionalization at the 2-methyl position, palladium-catalyzed nucleophilic substitution provides an efficient synthetic route. Understanding these reactivity patterns is crucial for the strategic design of synthetic routes towards complex molecules and for the development of novel pharmaceutical agents based on the benzofuran scaffold. Further quantitative studies are needed to provide a more detailed comparison of reaction kinetics and yields across a broader range of benzofuran derivatives.

References

Validation of the chemical structure of 2-Methylbenzofuran using spectroscopic techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's chemical structure is a critical step in ensuring the validity of experimental results and the safety of potential therapeutic agents. This guide provides a detailed comparison of the spectroscopic data for 2-Methylbenzofuran against its structural isomers, 3-Methylbenzofuran and 5-Methylbenzofuran, as well as its parent compound, Benzofuran. Through the systematic analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we demonstrate how these techniques collectively provide a unique fingerprint for this compound, enabling its clear differentiation from related structures.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound and its structural alternatives. This quantitative data serves as the foundation for the structural validation.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) ppm, Multiplicity, Integration, Assignment
This compound 7.48 (d, 1H, H-7), 7.42 (d, 1H, H-4), 7.20 (t, 1H, H-6), 7.10 (t, 1H, H-5), 6.38 (s, 1H, H-3), 2.45 (s, 3H, -CH₃)
3-Methylbenzofuran 7.50-7.40 (m, 2H, Ar-H), 7.25-7.15 (m, 2H, Ar-H), 7.20 (s, 1H, H-2), 2.25 (s, 3H, -CH₃)
5-Methylbenzofuran 7.55 (d, 1H, H-7), 7.30 (s, 1H, H-4), 7.25 (d, 1H, H-6), 6.65 (d, 1H, H-3), 2.45 (s, 3H, -CH₃)
Benzofuran 7.65 (d, 1H, H-2), 7.58 (d, 1H, H-7), 7.48 (d, 1H, H-4), 7.28 (t, 1H, H-6), 7.22 (t, 1H, H-5), 6.75 (d, 1H, H-3)[1]

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) ppm
This compound 155.0, 154.2, 129.2, 123.8, 122.5, 120.6, 110.8, 101.3, 14.5[2]
3-Methylbenzofuran 155.4, 140.1, 130.1, 124.2, 122.5, 119.5, 111.4, 110.0, 9.7[3]
5-Methylbenzofuran 155.0, 145.8, 131.8, 129.5, 125.5, 120.8, 110.8, 106.5, 21.4[4]
Benzofuran 155.0, 145.0, 127.5, 124.2, 122.8, 121.5, 111.5, 106.8[5][6]

Table 3: Infrared (IR) Spectroscopy Data (Characteristic Peaks)

CompoundAbsorption Bands (cm⁻¹)
This compound 3050 (Ar-H), 2920 (C-H), 1610 (C=C), 1250 (C-O)
3-Methylbenzofuran 3060 (Ar-H), 2925 (C-H), 1600 (C=C), 1245 (C-O)[3]
5-Methylbenzofuran 3040 (Ar-H), 2920 (C-H), 1620 (C=C), 1255 (C-O)
Benzofuran 3060 (Ar-H), 1615 (C=C), 1250 (C-O)[7][8][9]

Table 4: Mass Spectrometry (MS) Data

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 132131, 103, 77
3-Methylbenzofuran 132131, 103, 77[3][10][11][12]
5-Methylbenzofuran 132131, 103, 77[4]
Benzofuran 11889, 63[2][13]

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following are detailed methodologies representative of the data acquisition process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition: The spectrum was acquired using a standard pulse sequence with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were co-added and the resulting free induction decay (FID) was Fourier transformed.

  • ¹³C NMR Acquisition: The spectrum was acquired with proton decoupling using a standard pulse sequence. The spectral width was set to 240 ppm, with an acquisition time of 2 seconds and a relaxation delay of 2 seconds. A total of 1024 scans were accumulated before Fourier transformation.

Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small drop of the liquid sample (or a few milligrams of a solid sample) was placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum was recorded over a range of 4000-400 cm⁻¹ by co-adding 32 scans with a spectral resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • Sample Preparation: A dilute solution of the analyte (approximately 100 µg/mL) was prepared in dichloromethane.

  • GC-MS Analysis: 1 µL of the sample solution was injected into the GC, which was equipped with a 30 m x 0.25 mm DB-5 capillary column. The oven temperature was programmed to ramp from 60°C to 250°C. The mass spectrometer was operated in EI mode at 70 eV, scanning a mass range of m/z 40-300.

Data Interpretation and Structural Validation

The unique chemical structure of this compound is unequivocally confirmed by the collective analysis of the presented spectroscopic data.

  • ¹H NMR: The most telling feature in the ¹H NMR spectrum of this compound is the singlet at approximately 6.38 ppm, corresponding to the proton at the 3-position. This is distinctly different from 3-Methylbenzofuran, which shows a singlet for the H-2 proton around 7.20 ppm. Furthermore, the methyl group in this compound appears as a sharp singlet at 2.45 ppm, clearly indicating its attachment to a non-protonated carbon. The aromatic region for each isomer also displays a unique splitting pattern and chemical shifts for the four protons on the benzene ring, allowing for their differentiation.

  • ¹³C NMR: The ¹³C NMR spectrum provides further confirmation. In this compound, the methyl carbon appears at approximately 14.5 ppm. The chemical shifts of the carbon atoms in the furan ring and the benzene ring are also characteristic. For instance, the C2 and C3 carbons in the isomers have distinct chemical shifts that reflect the position of the methyl substituent.

  • IR Spectroscopy: While the IR spectra of the isomers are broadly similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be observed. The characteristic C-O stretching and aromatic C=C bending vibrations provide evidence for the benzofuran core.

  • Mass Spectrometry: All three methylbenzofuran isomers exhibit a molecular ion peak at m/z 132, consistent with the molecular formula C₉H₈O. The primary fragmentation pattern for all three involves the loss of a hydrogen atom to give a prominent peak at m/z 131. While the mass spectra of the isomers are very similar, they are clearly distinguished from Benzofuran, which has a molecular ion peak at m/z 118.

Logical Workflow for Spectroscopic Validation

The following diagram illustrates the logical workflow for the validation of the chemical structure of a synthesized compound like this compound using multiple spectroscopic techniques.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis and Comparison cluster_3 Conclusion Sample Synthesized this compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Analyze Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Analyze Functional Group Frequencies IR->IR_Data MS_Data Analyze Molecular Ion & Fragmentation MS->MS_Data Comparison Compare with Isomers (3-Me & 5-Me Benzofuran) and Parent (Benzofuran) NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Validation Structure Validated Comparison->Validation

References

A Comparative Analysis of In Vitro and In Vivo Efficacy of Therapeutic Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the translational potential of benzofuran-based compounds, supported by experimental data and detailed methodologies.

Benzofuran derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties. The inherent versatility of the benzofuran scaffold allows for extensive structural modifications, leading to the development of potent and selective therapeutic agents. This guide provides a comparative overview of the in vitro and in vivo efficacy of selected therapeutic benzofuran derivatives, offering insights into their translational potential from the laboratory bench to preclinical models.

Quantitative Assessment of Efficacy: In Vitro vs. In Vivo

The following tables summarize the quantitative efficacy data for representative benzofuran derivatives, highlighting their performance in both cellular assays and animal models. A direct comparison of these values is crucial for understanding the structure-activity relationships and predicting the clinical potential of these compounds.

Anticancer Activity

Benzofuran derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The in vitro potency, often measured as the half-maximal inhibitory concentration (IC50), provides a preliminary assessment of a compound's anticancer activity. Subsequent in vivo studies in animal models, such as xenografts, are essential to evaluate their therapeutic efficacy in a physiological context.

Derivative ClassCompoundCancer Cell LineIn Vitro IC50 (µM)In Vivo ModelIn Vivo EfficacyReference
2-ArylbenzofuransCompound 36bH460 (Lung)Not SpecifiedH460 XenograftEffective inhibition of cell growth
Benzofuran-piperazine HybridsCompound 1.19MDA-MB-231 (Breast)Not specifiedMDA-MB-231 XenograftGood anti-cancer efficacy
2-Benzoylbenzofuran DerivativesCompound 17iH460 (Lung)Not specifiedH460 XenograftRobust antitumor efficacy
Benzofuran-chalcone HybridsCompound 33dA-375 (Melanoma), MCF-7 (Breast), A-549 (Lung), HT-29 (Colon), H-460 (Lung)4.15, 3.22, 2.74, 7.29, 3.81Not ReportedNot Reported
3-AmidobenzofuransCompound 28gMDA-MB-231 (Breast), HCT-116 (Colon), HT-29 (Colon)3.01, 5.20, 9.13Not ReportedNot Reported
Anti-Inflammatory Activity

Several benzofuran derivatives have been investigated for their anti-inflammatory properties. In vitro assays typically measure the inhibition of inflammatory mediators like nitric oxide (NO), while in vivo models, such as carrageenan-induced paw edema, assess the compound's ability to reduce inflammation in a living organism.

Derivative ClassCompoundIn Vitro AssayIn Vitro IC50 (µM)In Vivo ModelIn Vivo EfficacyReference
Benzofuran-piperazine HybridsCompound 5dNitric Oxide (NO) Inhibition (RAW 264.7 cells)52.23Not SpecifiedReduced expression of IL-1β, TNF-α, and IL-6
Benzofuran-2-one DerivativesNot SpecifiedNot SpecifiedNot SpecifiedCarrageenan-induced paw edemaInhibition of edema

Key Signaling Pathways

The therapeutic effects of benzofuran derivatives are often attributed to their modulation of critical signaling pathways involved in cell proliferation, survival, and inflammation. Understanding these mechanisms is vital for rational drug design and identifying potential biomarkers for patient stratification.

One of the prominent pathways targeted by anticancer benzofuran derivatives is the mTOR signaling pathway . Several derivatives have been shown to inhibit mTOR, a key regulator of cell growth and proliferation, leading to cytotoxic effects in cancer cells.

For anti-inflammatory benzofuran derivatives, the NF-κB and MAPK signaling pathways are frequently implicated. These compounds can inhibit the activation of NF-κB and modulate the activity of MAP kinases, which are central regulators of the inflammatory response. This leads to a downstream reduction in the production of pro-inflammatory cytokines.

mTOR_Signaling_Pathway Benzofuran Benzofuran Derivatives mTORC1 mTORC1 Benzofuran->mTORC1 inhibition S6K1 S6K1 mTORC1->S6K1 eIF4E 4E-BP1 mTORC1->eIF4E Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis eIF4E->Protein_Synthesis inhibition

Caption: Benzofuran derivatives can inhibit the mTORC1 signaling pathway.

NFkB_MAPK_Signaling_Pathway cluster_nucleus Cytoplasm Benzofuran Benzofuran Derivatives IKK IKK Benzofuran->IKK inhibition MAPK MAPK (p38, JNK, ERK) Benzofuran->MAPK inhibition IkB IκBα IKK->IkB phosphorylation NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocation Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes

Caption: Anti-inflammatory benzofurans can inhibit NF-κB and MAPK pathways.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section details the methodologies for key in vitro and in vivo experiments commonly used to evaluate the efficacy of benzofuran derivatives.

In Vitro Assays

1. MTT Assay for Cytotoxicity:

This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the benzofuran derivative for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent, such as DMSO or isopropanol.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve, representing the concentration of the compound that inhibits cell growth by 50%.

2. Flow Cytometry for Cell Cycle Analysis:

This technique is employed to determine the effect of the compounds on the progression of the cell cycle.

  • Cell Treatment: Cancer cells are treated with the benzofuran derivative at its IC50 concentration for a defined period.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI), in the presence of RNase to eliminate RNA staining.

  • Flow Cytometry Analysis: The DNA content of individual cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.

In Vivo Models

1. Xenograft Model for Anticancer Efficacy:

This model involves the transplantation of human cancer cells into immunocompromised mice to evaluate the antitumor activity of a compound.

  • Cell Implantation: A specific number of human cancer cells (e.g., H460 or MDA-MB-231) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Compound Administration: The mice are randomized into treatment and control groups. The benzofuran derivative is administered to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a specific dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Tumor volume is measured periodically (e.g., every 2-3 days) using calipers.

  • Endpoint: The study is terminated when the tumors in the control group reach a predetermined size or after a specific duration. The tumors are then excised and weighed.

  • Efficacy Evaluation: The antitumor efficacy is evaluated by comparing the tumor growth inhibition in the treated group to the control group.

2. Carrageenan-Induced Paw Edema for Anti-inflammatory Activity:

This is a widely used and reproducible model of acute inflammation.

  • Animal Model: Typically, rats or mice are used for this assay.

  • Compound Administration: The benzofuran derivative or a reference anti-inflammatory drug is administered to the animals, usually orally, one hour before the induction of inflammation.

  • Induction of Edema: A sub-plantar injection of a phlogistic agent, such as carrageenan, is administered into the hind paw of the animals.

  • Measurement of Paw Volume: The volume of the paw is measured using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Analysis: The percentage of inhibition of edema is calculated for the treated groups compared to the vehicle control group.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the preclinical evaluation of therapeutic benzofuran derivatives, from initial in vitro screening to in vivo efficacy studies.

Experimental_Workflow In_Vitro In Vitro Screening (e.g., MTT Assay) Mechanism Mechanism of Action Studies (e.g., Cell Cycle, Apoptosis, Western Blot) In_Vitro->Mechanism In_Vivo In Vivo Efficacy Studies (e.g., Xenograft, Inflammation Models) Mechanism->In_Vivo Toxicity Preliminary Toxicity Assessment In_Vivo->Toxicity Lead_Opt Lead Optimization Toxicity->Lead_Opt

Caption: A general workflow for the evaluation of benzofuran derivatives.

A Comparative Guide to the Anticancer Activity of 2-Methyl and 3-Methylbenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. Among these, methyl-substituted benzofurans have garnered significant attention for their potential as anticancer agents. This guide provides a comparative analysis of the anticancer activity of 2-methyl and 3-methylbenzofuran derivatives, supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways.

Quantitative Data Presentation

The following tables summarize the in vitro anticancer activity of various 2-methyl and 3-methylbenzofuran derivatives against several human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Anticancer Activity of 2-Methylbenzofuran Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateA549 (Lung Cancer)>10[1][2]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateA549 (Lung Cancer)<10[1][2]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateHepG2 (Liver Cancer)<10[1][2]

Table 2: Anticancer Activity of 3-Methylbenzofuran Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
3-Methylbenzofuran derivative 4c (with p-methoxy group)A549 (Lung Cancer)1.48[3]
3-Methylbenzofuran derivative 4bA549 (Lung Cancer)Not specified, but induced 42.05% apoptosis[3]
3-Methylbenzofuran derivativeK562 (Leukemia)5[4]
3-Methylbenzofuran derivativeHL60 (Leukemia)0.1[4]
A series of 3-methylbenzofuran derivatives (4a–d, 6a–c, 8a–c and 11)A549 (Lung Cancer)1.48 - 47.02[3]
A series of 3-methylbenzofuran derivatives (4a–d, 6a–c, 8a–c and 11)NCI-H23 (Lung Cancer)5.90 - 67.22[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[5]

  • Compound Treatment: The cells are then treated with various concentrations of the benzofuran derivatives and incubated for 48-72 hours.[3][5]

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.[3]

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[3]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[3]

Apoptosis Assay (Annexin V-FITC/PI Dual Staining)

This assay is used to detect and differentiate between apoptotic and necrotic cells.

  • Cell Treatment: Cancer cells are treated with the test compounds for a specified period.

  • Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[3]

VEGFR-2 Kinase Assay

This assay measures the inhibitory activity of the compounds against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in angiogenesis.

  • Assay Principle: The assay typically measures the phosphorylation of a substrate by the VEGFR-2 kinase domain.

  • Procedure: The kinase, substrate, ATP, and the test compound are incubated together.

  • Detection: The level of phosphorylation is quantified, often using methods like ELISA with anti-phosphotyrosine antibodies or by measuring ATP depletion.[5] The IC50 value for VEGFR-2 inhibition is then determined.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the anticancer activity of benzofuran derivatives.

experimental_workflow start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_cells Treat with Benzofuran Derivatives incubate1->treat_cells incubate2 Incubate for 48-72h treat_cells->incubate2 mtt_assay Perform MTT Assay incubate2->mtt_assay apoptosis_assay Perform Apoptosis Assay incubate2->apoptosis_assay data_analysis Analyze Data (Calculate IC50) mtt_assay->data_analysis end End data_analysis->end pathway_analysis Investigate Signaling Pathways apoptosis_assay->pathway_analysis pathway_analysis->end VEGFR2_signaling_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates ERK ERK PLCg->ERK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Migration->Angiogenesis Benzofuran Benzofuran Derivatives Benzofuran->VEGFR2 Inhibits

References

Unveiling the Target Landscape: A Comparative Guide to the Cross-Reactivity and Selectivity of 2-Methylbenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of drug discovery, the benzofuran scaffold has emerged as a privileged structure, with its derivatives demonstrating a wide spectrum of biological activities. Among these, 2-methylbenzofuran derivatives have garnered significant attention for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] A critical aspect of preclinical development is the thorough characterization of a compound's selectivity profile to understand its on-target potency and potential off-target liabilities. This guide provides a comparative analysis of the cross-reactivity and selectivity of this compound derivatives, with a focus on their interactions with protein kinases, a key class of drug targets.

Executive Summary

This guide summarizes the available data on the kinase selectivity of this compound and related benzofuran derivatives, highlighting their potential as inhibitors of key oncogenic kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2). We present a comparative analysis of their inhibitory activities and discuss the importance of comprehensive kinase profiling in drug development. Detailed experimental protocols for assessing cytotoxicity, in vitro kinase activity, and cellular target engagement are also provided to facilitate further research in this area.

Comparative Selectivity Profiling

While comprehensive kinome-wide screening data for a broad range of this compound derivatives remains limited in the public domain, available studies on specific analogs and related benzofuran compounds provide valuable insights into their selectivity. The following tables summarize the inhibitory activities of representative benzofuran derivatives against their primary targets and, where available, a selection of off-target kinases.

It is important to note that direct comparison between different studies can be challenging due to variations in assay conditions (e.g., ATP concentration). However, the data presented below offers a snapshot of the current understanding of the selectivity of this compound class.

Table 1: Inhibitory Activity of Benzofuran Derivatives against VEGFR-2

Compound IDModificationTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)Reference
Benzofuran-chalcone derivative 5c Chalcone hybridVEGFR-21.07--[3]
Benzofuran derivative 16 3-(morpholinomethyl)VEGFR-245.4Sorafenib116[4]
Benzofuran derivative 4b 3-methylVEGFR-277.97--[4]
Sorafenib-inspired benzofuran 7g Thiosemicarbazone hybridVEGFR-272Sorafenib69[5]

Table 2: Inhibitory Activity and Selectivity of Benzofuran Derivatives against CDKs

Compound IDModificationTarget KinaseIC50 (nM)Off-Target Kinase% Inhibition @ 0.1 µMSelectivity (Fold)Reference
Benzofuran derivative 9h 3-(piperazinylmethyl)CDK240.91---[6]
Benzofuran derivative 11d 3-(piperazinylmethyl)CDK241.70---[6]
Oxindole/benzofuran hybrid 5d Oxindole hybridCDK237.80GSK-3β-~1.2 (IC50 vs GSK-3β)[7]
Tertiary amide inhibitor 27 -CDK2-CDK1<30%10[8]
Tertiary amide inhibitor 32 -CDK2-CDK1<30%12[8]

Key Signaling Pathways

The anticancer activity of many this compound derivatives is attributed to their ability to modulate critical signaling pathways involved in cell proliferation, survival, and angiogenesis.[1] Inhibition of kinases like VEGFR-2 and CDK2 directly impacts these pathways.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Gene Transcription ERK->Gene Akt Akt PI3K->Akt Akt->Gene Proliferation Cell Proliferation & Angiogenesis Gene->Proliferation Inhibitor This compound Derivative Inhibitor->VEGFR2

VEGFR-2 Signaling Pathway Inhibition

CDK2_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 activates pRb pRb CDK2->pRb phosphorylates E2F E2F pRb->E2F inhibits G1_S G1/S Transition E2F->G1_S promotes Inhibitor This compound Derivative Inhibitor->CDK2

CDK2 Signaling Pathway Inhibition

Experimental Protocols

To ensure the reproducibility and standardization of selectivity profiling, detailed and robust experimental protocols are essential. Below are methodologies for key assays used in the characterization of this compound derivatives.

In Vitro Kinase Assay (ADP-Glo™ Format)

This protocol describes a general method for assessing the inhibitory activity of this compound derivatives against a specific kinase using the luminescent ADP-Glo™ Kinase Assay.

Materials:

  • Recombinant human kinase (e.g., VEGFR-2, CDK2)

  • Kinase-specific substrate

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • This compound derivative (test compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the this compound derivative in kinase buffer. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).

  • Kinase Reaction:

    • Add 2.5 µL of the test compound dilution to the wells of the assay plate.

    • Add 2.5 µL of a 2X kinase/substrate mixture.

    • Initiate the reaction by adding 5 µL of a 2X ATP solution. The final ATP concentration should ideally be at or near the Km value for the specific kinase.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP-to-ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a vehicle control (DMSO). Determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Start Prep_Comp Prepare Serial Dilutions of Test Compound Start->Prep_Comp Add_Comp Add Compound to Assay Plate Prep_Comp->Add_Comp Add_Kinase Add Kinase/Substrate Mixture Add_Comp->Add_Kinase Add_ATP Initiate Reaction with ATP Add_Kinase->Add_ATP Incubate_Kinase Incubate at 30°C Add_ATP->Incubate_Kinase Add_ADPGlo Add ADP-Glo™ Reagent Incubate_Kinase->Add_ADPGlo Incubate_ADPGlo Incubate at RT Add_ADPGlo->Incubate_ADPGlo Add_Detection Add Kinase Detection Reagent Incubate_ADPGlo->Add_Detection Incubate_Detection Incubate at RT Add_Detection->Incubate_Detection Read_Lumi Measure Luminescence Incubate_Detection->Read_Lumi Analyze Calculate % Inhibition and IC50 Read_Lumi->Analyze End End Analyze->End

In Vitro Kinase Assay Workflow
Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA® is a powerful method to verify the direct binding of a compound to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.

Materials:

  • Human cancer cell line of interest (e.g., A549)

  • Complete cell culture medium

  • This compound derivative (test compound)

  • Phosphate Buffered Saline (PBS)

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • PCR tubes or 96-well PCR plates

  • Thermocycler

  • Western blot or ELISA reagents

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the this compound derivative or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Thermal Challenge: Harvest and resuspend the cells in PBS. Aliquot the cell suspension into PCR tubes for each temperature point. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by a rapid cooling step.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification and Analysis: Collect the supernatant containing the soluble protein fraction. Quantify the amount of the target protein in the soluble fraction using Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. For isothermal dose-response experiments, treat cells with a range of compound concentrations and heat all samples at a single, optimized temperature.

CETSA_Workflow Start Start Treat_Cells Treat Cells with Compound or Vehicle Start->Treat_Cells Harvest_Cells Harvest and Resuspend Cells Treat_Cells->Harvest_Cells Heat_Cells Heat Cells at Different Temperatures Harvest_Cells->Heat_Cells Lyse_Cells Lyse Cells Heat_Cells->Lyse_Cells Centrifuge Centrifuge to Separate Soluble and Aggregated Proteins Lyse_Cells->Centrifuge Collect_Supernatant Collect Supernatant (Soluble Fraction) Centrifuge->Collect_Supernatant Analyze_Protein Quantify Soluble Target Protein (Western Blot/ELISA) Collect_Supernatant->Analyze_Protein Generate_Curve Generate Melting Curve or Dose-Response Curve Analyze_Protein->Generate_Curve End End Generate_Curve->End

Cellular Thermal Shift Assay (CETSA) Workflow

Conclusion and Future Directions

The available data suggests that this compound derivatives hold significant promise as a scaffold for the development of potent and selective kinase inhibitors. The examples highlighted in this guide demonstrate their ability to target key oncogenic kinases with high affinity. However, to fully elucidate their therapeutic potential and de-risk their clinical development, comprehensive selectivity profiling against a broad panel of kinases is imperative.

Future research should focus on:

  • Systematic Kinome-wide Profiling: Screening of this compound libraries against large, standardized kinase panels (e.g., offered by Eurofins or Reaction Biology) to obtain a comprehensive understanding of their selectivity.[9][10]

  • Structure-Activity Relationship (SAR) Studies: Elucidating the structural determinants of both on-target potency and off-target interactions to guide the design of more selective inhibitors.

  • Cellular and In Vivo Target Validation: Employing techniques like CETSA® and relevant disease models to confirm target engagement and efficacy in a more physiological context.

By systematically addressing these aspects, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the development of novel and effective targeted therapies.

References

Safety Operating Guide

Proper Disposal of 2-Methylbenzofuran: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 2-Methylbenzofuran (CAS No. 4265-25-2) in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety and regulatory compliance. This guidance is intended for researchers, scientists, and drug development professionals.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[1][2]

  • Ventilation: Conduct all handling and disposal activities in a well-ventilated area to prevent the inhalation of vapors.[1]

  • Ignition Sources: this compound is a combustible liquid.[3][4] Keep it away from open flames, hot surfaces, and other potential ignition sources.[1][3][4] For heating, use alternatives such as water baths or heating mantles.[1]

II. Chemical and Physical Properties

Understanding the properties of this compound is crucial for safe handling and disposal.

PropertyValueSource
CAS Number 4265-25-2[3][5]
Molecular Formula C₉H₈O[5]
Molecular Weight 132.16 g/mol [5]
Appearance Colorless clear liquid (est)[6]
Density 1.057 g/mL at 25 °C[3][5]
Boiling Point 197-198 °C[5]
Flash Point 67 °C (152.6 °F) - closed cup[5]

III. Step-by-Step Disposal Procedure

Waste material must be disposed of in accordance with national and local regulations.[3] Do not dispose of this compound down the drain or in regular trash.

  • Waste Segregation:

    • Designate a specific, properly labeled waste container for this compound and any contaminated materials (e.g., pipette tips, gloves, absorbent paper).[1]

    • This waste should be segregated as a non-halogenated organic liquid waste. Do not mix with halogenated solvents, aqueous waste, or other incompatible chemical waste streams.

  • Container Selection and Labeling:

    • Use a designated, leak-proof waste container that is compatible with organic liquids and has a secure screw-top cap.

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the CAS number (4265-25-2).[1]

    • Indicate the approximate concentration and quantity of the waste.

    • Note the date when the first of the waste was added to the container.

  • Accumulation and Storage:

    • Keep the waste container closed at all times, except when adding waste.

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[1]

    • Ensure the storage area is well-ventilated and away from heat, sparks, and open flames.[4]

  • Arranging for Disposal:

    • Once the waste container is full or has reached the storage time limit set by your institution, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

    • Provide the EHS department with a complete and accurate description of the waste.[1]

IV. Spill Management

Immediate action is necessary to mitigate risks in the event of a spill.

  • Minor Spills (within a fume hood):

    • Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to soak up the liquid.[1]

    • Place the contaminated absorbent material into the designated hazardous waste container.[1]

    • Ventilate the area well.[1]

  • Major Spills (outside of a fume hood):

    • Evacuate the immediate area and alert your laboratory supervisor and institutional EHS.[1]

    • Prevent others from entering the area.

    • If it is safe to do so, eliminate any nearby ignition sources.[1]

V. Experimental Protocols

There are no specific experimental protocols required for the disposal process itself beyond the procedural steps outlined above. The key is proper segregation, containment, and coordination with certified waste disposal services.

VI. Disposal Workflow Diagram

DisposalWorkflow cluster_Preparation Preparation cluster_WasteHandling Waste Handling cluster_StorageDisposal Storage & Disposal cluster_SpillResponse Spill Response PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) WorkArea Work in Ventilated Area (Fume Hood) Segregate Segregate Waste: Non-Halogenated Organic Liquid WorkArea->Segregate Begin Disposal Container Select & Label Container: 'Hazardous Waste' 'this compound' Segregate->Container Collect Collect Waste & Contaminated Materials Container->Collect Store Store in Designated SAA Collect->Store ContactEHS Contact EHS for Pickup Store->ContactEHS Container Full or Storage Time Limit Reached Disposal Professional Disposal ContactEHS->Disposal Spill Spill Occurs MinorSpill Minor Spill: Absorb & Contain Spill->MinorSpill Assess Spill Size MajorSpill Major Spill: Evacuate & Alert EHS Spill->MajorSpill MinorSpill->Collect Dispose of Contaminated Material

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 2-Methylbenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Methylbenzofuran. Given its classification as a combustible liquid and a potential irritant, adherence to strict safety protocols is essential to minimize risk and ensure a safe laboratory environment.

Hazard Summary

This compound is a combustible liquid that can form explosive mixtures with air upon intense heating.[1] It is recognized as a substance that may cause skin irritation, serious eye irritation, and potential respiratory irritation if inhaled.[1][2][3] Therefore, all handling should be conducted with appropriate engineering controls and personal protective equipment.

Personal Protective Equipment (PPE)

A comprehensive PPE program is mandatory to prevent exposure. The following equipment should be used when handling this compound.[1]

Protection TypeRecommended EquipmentRationale
Eye and Face Chemical safety goggles and/or a full-face shield.[1][2][4]To protect against potential splashes and eye irritation.[1]
Skin Chemical-resistant gloves (e.g., Nitrile rubber) and a lab coat or chemical-resistant apron.[1][5][6]To prevent skin contact, which may cause irritation.[1][3]
Respiratory A NIOSH-approved respirator may be necessary if ventilation is inadequate or if aerosol formation is possible.[1][2]To minimize the inhalation of potentially irritating vapors.[1][3]

Operational and Handling Plan

Safe handling requires a combination of engineering controls and specific laboratory practices to mitigate risks.

Engineering Controls:

  • Ventilation: All work with this compound must be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1][2][5][7]

  • Safety Stations: An eyewash station and a safety shower must be readily accessible in the immediate work area.[1][2][7]

  • Equipment: Use explosion-proof electrical, ventilating, and lighting equipment to prevent ignition.[2][7]

Safe Handling Practices:

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[1][2] Do not breathe vapors or mists.[1]

  • Ignition Sources: Keep the substance away from heat, sparks, open flames, and other ignition sources.[1][2][5] Use heating alternatives like water baths or heating mantles instead of open flames.[5]

  • Static Discharge: Ground and bond containers and receiving equipment to prevent static discharge during transfers.[1]

  • Hygiene: Wash hands thoroughly after handling the substance and before breaks.[2][3] Contaminated clothing should be removed immediately.[1]

Emergency and Spill Procedures

Immediate and appropriate action is necessary in the event of a spill.

  • Minor Spills (within a fume hood):

    • Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain and soak up the liquid.[5]

    • Place the contaminated absorbent material into a designated, sealed hazardous waste container.[5]

    • Decontaminate the area and ensure proper ventilation.[1]

  • Major Spills (outside a fume hood):

    • Evacuate the immediate area.[5]

    • Alert the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.[5]

    • If it is safe to do so, remove all nearby ignition sources.[5]

Disposal Plan

Proper disposal is critical to maintain laboratory safety and regulatory compliance. All waste must be handled in accordance with local, state, and federal regulations.[1][5]

Chemical Waste:

  • Segregation: Designate a specific, properly labeled waste container for this compound and any materials contaminated with it.[5] Do not mix with other waste streams.[1]

  • Container: Use a chemically compatible container with a secure, screw-top cap.[6] Whenever possible, leave the chemical in its original container.[1]

  • Labeling: Clearly label the waste container as "Hazardous Waste," with the full chemical name "this compound," and the approximate concentration and date.[5]

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, away from heat and ignition sources.[5][6]

Contaminated PPE:

  • Single-use contaminated PPE, such as gloves and absorbent pads, must be disposed of as hazardous waste.[1][5]

  • Contaminated reusable clothing should be decontaminated before reuse.[1]

Quantitative Data

The following table summarizes key physical and chemical properties for this compound.

PropertyValue
Boiling Point 197 - 198 °C (387 - 388 °F)[3][8]
Density 1.057 g/cm³ at 25 °C (77 °F)[3][8]
Flash Point 67 °C (152.6 °F) - closed cup[8][9]
Molecular Formula C₉H₈O[10]
Molecular Weight 132.16 g/mol

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

G Workflow for Handling this compound prep Preparation - Assemble all necessary PPE - Verify fume hood function - Prepare spill kit handling Handling & Experimentation - Work within fume hood - Ground equipment - Avoid ignition sources prep->handling spill Spill Occurs? handling->spill minor_spill Minor Spill Procedure - Absorb with inert material - Collect in waste container spill->minor_spill Yes (Minor) major_spill Major Spill Procedure - Evacuate area - Notify EHS spill->major_spill Yes (Major) waste_collection Waste Collection - Segregate chemical waste - Place contaminated PPE  in designated container spill->waste_collection No minor_spill->waste_collection decon Decontamination - Clean work surfaces - Remove PPE correctly major_spill->decon waste_collection->decon disposal Final Disposal - Label and seal waste containers - Store in SAA - Arrange for EHS pickup decon->disposal

Caption: Logical workflow for safe handling of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.